molecular formula C12H23NO4 B12316663 Boc-l-beta-methylisoleucine

Boc-l-beta-methylisoleucine

Cat. No.: B12316663
M. Wt: 245.32 g/mol
InChI Key: WZKPSAWKRJWANR-UHFFFAOYSA-N
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Description

Boc-l-beta-methylisoleucine is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-l-beta-methylisoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-beta-methylisoleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

WZKPSAWKRJWANR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Boc-L-beta-methylisoleucine chemical structure and properties

Technical Guide: Boc-L- -Methylisoleucine

Structure, Synthesis, and Application in Peptidomimetics[1]

Core Identity & Chemical Structure[1][2][3][4][5][6][7]

Boc-L-


-methylisoleucine1L-tert-leucine1

1
Nomenclature & Classification
  • IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylpentanoic acid[1][2]

  • Common Names: Boc-L-

    
    -methylisoleucine, Boc-L-tert-pentylglycine, Boc-L-I2M (in PDB formats).[1]
    
  • CAS Number (Free Acid): 52498-32-5 (Note: CAS often varies by specific salt/ester form; verify specific vendor batches).[1][2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Molecular Weight: 245.32 g/mol [1][2][5][4]

Structural Analysis

The defining feature of this molecule is the gem-dimethyl substitution at the

1



1
  • 
    -Carbon (C2):  Chiral center (S-configuration).[1][2]
    
  • 
    -Carbon (C3):  Achiral quaternary center (bonded to 
    
    
    -C, Ethyl, Methyl, Methyl).[1]
  • Steric Profile: The steric bulk (

    
    ) of the tert-pentyl group exceeds that of the tert-butyl group in Tle, making it one of the most hindered amino acids used in peptide synthesis.[1]
    

ChemicalStructurecluster_0Structural ComparisonBocBoc Group(Protection)AlphaCα-Carbon (C2)(Chiral Center S)Boc->AlphaCAmide BondBetaCβ-Carbon (C3)(Quaternary/Achiral)AlphaC->BetaCSteric BottleneckSideChainSide Chain(tert-Pentyl)BetaC->SideChainGem-Dimethyl EffectIleL-Isoleucine(β-chiral, sec-butyl)TleL-tert-Leucine(β-quat, tert-butyl)Ile->Tle + Steric BulkBMIL-β-Methylisoleucine(β-quat, tert-pentyl)Tle->BMI + Lipophilicity

Figure 1: Structural hierarchy and comparison of

12

1

Physicochemical Properties

PropertyValue / DescriptionImplications for Development
Lipophilicity (cLogP) ~3.5 (Boc-derivative)Significantly increases membrane permeability of peptides.[1][2]
Solubility Soluble in DCM, DMF, DMSO; Low in water.[2]Requires organic solvents for coupling reactions.[1][2]
Proteolytic Stability Extremely HighThe bulky side chain blocks access of proteases (e.g., chymotrypsin) to the adjacent peptide bond.[2]
Conformational Bias Strong

-sheet / Helical twist
The "Thorpe-Ingold" effect of the gem-dimethyl group restricts

and

torsion angles, locking peptides into specific conformations.[1][2]

Synthesis & Manufacturing

The synthesis of Boc-L-


1
Primary Synthetic Route: Allylstannane Addition

A validated method involves the diastereoselective addition of allylstannanes to chiral oxazinones (Molinski Method).[1][2]

  • Starting Material: (S)-5,6-dihydro-2H-5-phenyloxazin-2-one (Chiral template).

  • Reagent: Dimethylallyltributylstannane.[1][6]

  • Catalyst: Brønsted acid (e.g., TfOH).[1]

  • Mechanism: The stannane attacks the iminium ion intermediate.[1] The chiral auxiliary directs the attack to the Re-face, establishing the (S)-configuration.[1]

  • Hydrolysis & Protection: The oxazinone ring is opened, and the amine is protected with

    
     to yield the final product.[1][2]
    
Alternative Route: Asymmetric Strecker Synthesis

Utilization of chiral sulfinimines with tert-pentyl ketones, followed by cyanide addition and hydrolysis.[1] This route is scalable but often requires high-pressure conditions to overcome steric hindrance during the nitrile formation.[1]

SynthesisWorkflowStartChiral Template((S)-Phenyloxazinone)Step1Allylation(Dimethylallyltributylstannane + TfOH)Start->Step1 Diastereoselective AdditionInterIntermediate(Gem-dimethyl scaffold formed)Step1->InterStep2Ring Opening / HydrolysisInter->Step2 LiOH/H2O2Step3Boc Protection(Boc2O, NaHCO3)Step2->Step3FinalBoc-L-β-MethylisoleucineStep3->Final

Figure 2: Synthetic workflow via the Oxazinone route (Molinski Method) highlighting the critical stereoselective step.

Application in Peptide Synthesis

Incorporating Boc-L-


1
Coupling Protocols (Solid Phase Peptide Synthesis)
Coupling TO the N-terminus of

-Me-Ile:
  • Difficulty: Moderate.

  • Recommended Reagents: HATU or PyAOP with HOAt.[1]

  • Conditions: 2x coupling cycles (1 hour each) at room temperature.

Coupling

-Me-Ile TO the Resin/Peptide:
  • Difficulty: High (Critical Step).

  • Mechanism: The bulky side chain shields the activated ester.[1]

  • Protocol:

    • Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2] Avoid carbodiimides (DIC/DCC) alone as they are too slow, leading to racemization or capping.[1][2]

    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

    • Solvent: DMF/NMP (1:1) to maximize swelling.[1]

    • Temperature: Microwave irradiation (50°C for 20 mins) or extended coupling (4-12 hours) at RT.

    • Monitoring: Chloranil test is required (Kaiser test may give false negatives due to steric shielding of the amine).[1]

Racemization Risk

Despite the steric bulk, the risk of racemization during activation is lower than expected because the formation of the oxazolone intermediate is also sterically hindered.[1] However, using Oxyma Pure or HOAt as an additive is mandatory to suppress any potential epimerization.[1]

Pharmacological Implications in Drug Design

1. "Metabolic Armor": The primary utility of

112
  • Example: Substitution of Leucine with

    
    -methylisoleucine in peptide inhibitors often extends plasma half-life from minutes to hours.[1]
    

2. Conformational Locking: The gem-dimethyl group restricts the rotation around the



1
  • Effect: It strongly promotes helical or turn structures.[1]

  • Application: Used to freeze bioactive peptides in their "receptor-bound" conformation, increasing potency and selectivity (reducing off-target effects).[1]

3. Natural Product Analogs: This residue is found in marine sponge peptides such as Polytheonamides and Polydiscamides , which exhibit potent cytotoxicity and ion-channel activity.[1] Synthetic analogs using this residue mimic these potent biological effects.[1]

References

  • Pigza, J. A., & Molinski, T. F. (2010).[1][7] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1][6][7] Link

  • Inoue, M., et al. (2010).[1][8] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2, 280–285.[1] Link

  • PubChem Compound Summary. (2025). Beta-methylisoleucine (CID 23615384).[1][2][8] National Center for Biotechnology Information.[1] Link[1][2]

  • Clerici, F., et al. (2016).[1] Non-canonical Amino Acids in the Synthesis of Peptidomimetics. Chemical Reviews, 116(22).[1][2] (General reference for steric constraints in peptides).

Technical Monograph: Boc-(2S)-2-Amino-3,3-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of the Boc-protected (2S)-2-amino-3,3-dimethylpentanoic acid .

Editorial Note on Stereochemistry: The user request specifies "(2S,3S)-2-amino-3,3-dimethylpentanoic acid." Correction: In the IUPAC structure of 2-amino-3,3-dimethylpentanoic acid , the C3 position possesses two identical methyl groups (gem-dimethyl), rendering it achiral . Therefore, the "(3S)" designation is stereochemically undefined for this specific constitution. This guide focuses on the (2S)-enantiomer (L-configuration at the


-carbon), which is the bioactive stereoisomer used in drug development (analogous to L-tert-Leucine).

Executive Summary

Compound Name: (2S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylpentanoic acid Common Aliases: Boc-L-tert-Amylglycine; Boc-L-Neopentylglycine derivative; Boc-Tle(Et). CAS Registry (Parent AA): 5632-92-8 (Racemic), 173831-84-0 ((S)-isomer).

This non-proteinogenic amino acid is a critical "steric anchor" in modern peptidomimetic drug design. Structurally, it represents a hybrid between L-tert-Leucine and L-Isoleucine , featuring a quaternary


-carbon that imposes severe conformational constraints on the peptide backbone. Its primary utility lies in enhancing metabolic stability against proteolysis and locking bioactive conformations in protease inhibitors (e.g., HCV NS3/4A inhibitors).

Chemical Architecture & Steric Profile

The molecule features a bulky tert-pentyl (1,1-dimethylpropyl) side chain. Unlike Isoleucine, which has a chiral


-carbon, this derivative possesses a quaternary 

-carbon, eliminating the

-stereocenter while significantly increasing local steric volume.
FeatureL-Isoleucine (Ile)L-tert-Leucine (Tle)(2S)-2-Amino-3,3-dimethylpentanoic Acid
Side Chain sec-Butyltert-Butyltert-Pentyl

-Carbon
Tertiary (Chiral)Quaternary (Achiral)Quaternary (Achiral)
Steric Bulk (

)
HighVery HighExtreme
Rotational Freedom RestrictedFrozenFrozen + Extended Reach
Structural Visualization

The following diagram illustrates the steric hierarchy and the specific nomenclature correction.

Structure cluster_0 Target Molecule Architecture C2 α-Carbon (C2) Chiral Center (S) C3 β-Carbon (C3) Quaternary (Achiral) C2->C3 Steric Choke Point COOH Carboxyl Group (C1) C2->COOH SideChain Side Chain -C(CH3)2(CH2CH3) C3->SideChain gem-Dimethyl Effect Note NOTE: C3 has two Methyl groups. Therefore (3S) is impossible. Only C2 determines chirality. C3->Note Boc Boc-Group (Protection) Boc->C2 Amide Bond

Caption: Structural connectivity highlighting the quaternary C3 center which precludes


-chirality, correcting the (3S) designation.

Synthesis & Boc-Protection Protocol

Due to the steric hindrance at the


-carbon, standard alkylation of glycine is difficult. The preferred industrial route involves the Strecker synthesis  starting from the hindered ketone/aldehyde or resolution of the racemic amide.
Synthesis Workflow (Retrosynthetic Analysis)
  • Precursor: 2,2-Dimethylbutanal (from pinacol rearrangement or alkylation).

  • Formation: Strecker reaction (HCN/NH3)

    
     Aminonitrile.
    
  • Hydrolysis: Acid hydrolysis

    
     Racemic Amino Acid.
    
  • Resolution: Enzymatic resolution (Acylase I) to isolate the (S)-enantiomer.

  • Protection: Boc-introduction.

Detailed Protocol: Boc-Protection of (S)-2-Amino-3,3-dimethylpentanoic Acid

Note: The extreme bulk of the side chain slows down the reaction rate compared to Alanine or Leucine. Vigorous stirring and pH control are critical.

Reagents:

  • Starting Material: (S)-2-Amino-3,3-dimethylpentanoic acid (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 eq)
    
  • Base: NaOH (1N) or Triethylamine (TEA)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).

  • Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10–11. The solution should become clear as the zwitterion is deprotonated.

  • Addition: Add

    
     (1.5 eq, 15 mmol) dissolved in a minimal amount of dioxane dropwise over 30 minutes.
    
    • Critical Insight: Use a slight excess of

      
       compared to standard AAs because the steric bulk hinders the nucleophilic attack of the amine.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 18–24 hours.

    • Monitoring: Maintain pH ~9–10 by periodic addition of NaOH. If pH drops, the amine becomes protonated and unreactive. Monitor via TLC (ninhydrin stain will disappear) or LC-MS.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous phase with Ethyl Acetate (

      
       mL) to remove unreacted 
      
      
      
      (organic impurities).
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N KHSO

      
       or HCl. Caution: The product will precipitate or form an oil.
      
  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to ensure high enantiomeric purity.

Application in Drug Discovery[1]

The "Gem-Dimethyl" Effect

The 3,3-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:

  • Restricts

    
     Angles:  Forces the peptide backbone into specific turn conformations (e.g., 
    
    
    
    -turns or
    
    
    -helices).
  • Proteolytic Shielding: The bulky side chain prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond, significantly extending the half-life (

    
    ) of the drug in plasma.
    
Coupling Challenges

Incorporating this Boc-derivative into a peptide chain is non-trivial.

  • Problem: The quaternary

    
    -carbon blocks the trajectory of the incoming amine during coupling.
    
  • Solution: Use high-reactivity coupling reagents.

    • Recommended:HATU or COMU with HOAt.

    • Avoid: Standard carbodiimides (DCC/EDC) often fail or lead to slow rates and racemization.

    • Protocol Adjustment: Double coupling cycles (2 x 2h) at elevated temperature (40°C) or microwave-assisted synthesis is often required.

CouplingLogic Start Start: Coupling Boc-AA-OH Check Is AA Bulky? (e.g. 3,3-dimethyl) Start->Check Standard Standard Coupling (HBTU/DIEA, 1h) Check->Standard No Advanced Steric Protocol Check->Advanced Yes Fail Impurity/Failure Standard->Fail Incomplete Deletion Seq Method1 Reagent: HATU/HOAt Solvent: DMF/NMP Advanced->Method1 Method2 Microwave: 50°C, 20min Method1->Method2 Method3 Double Coupling Method2->Method3 Success Peptide Chain Elongation Method3->Success High Yield

Caption: Decision logic for overcoming steric hindrance during peptide synthesis with 3,3-dimethyl derivatives.

Analytical Profiling

To validate the identity and purity of the synthesized Boc-derivative:

  • 1H NMR (DMSO-d6):

    • 
       1.39 (s, 9H, Boc-tBu).
      
    • 
       0.90 (s, 6H, gem-dimethyl at C3). Key diagnostic signal: Singlet vs Doublet in Isoleucine.
      
    • 
       0.80 (t, 3H, terminal methyl of ethyl group).
      
    • 
       4.0–4.2 (d, 1H, 
      
      
      
      -proton).
  • Specific Rotation

    
    :  Must be measured to confirm the (S)-configuration (typically positive in MeOH, similar to L-Ile).
    
  • MS (ESI):

    
     or 
    
    
    
    . Calc MW
    
    
    245.3 Da.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37. Link

  • Quigley, C., et al. "Highly tunable arylated cinchona alkaloids as bifunctional catalysts." Chemical Communications, vol. 48, no.[1] 10, 2012, pp. 1443-1445.[1] (Describes synthesis of bulky AA derivatives). Link

  • ChemicalBook. "(S)-2-Amino-3,3-dimethylpentanoic acid Product Data." ChemicalBook CAS Database. Link

  • BldPharm. "2-Amino-3,3-dimethylpentanoic acid Safety and Properties." BLD Pharm Catalog. Link

Sources

Technical Whitepaper: Boc-3-methyl-L-isoleucine (Boc-L-Isoleucine) in Advanced Peptide Synthesis

[1]

Content Type: Technical Guide / Chemical Profile Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers Focus: Chemical Identity, Stereochemical Nuances, and Optimization of Coupling Protocols for Beta-Branched Amino Acids.[1]

Executive Summary & Nomenclature Clarification

"Boc-3-methyl-L-isoleucine" is the systematic structural description for the standard protected amino acid Boc-L-Isoleucine .[1]

In IUPAC nomenclature, L-Isoleucine is defined as (2S,3S)-2-amino-3-methylpentanoic acid .[1] The "3-methyl" designation refers to the methyl group located at the

11

This guide focuses on Boc-L-Isoleucine (CAS 13139-16-7) , detailing its physicochemical properties, the challenges its

1
Chemical Identity Matrix[1]
PropertySpecification
Primary Name Boc-L-Isoleucine
Systematic Name (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 13139-16-7
Synonyms Boc-Ile-OH; N-(tert-Butoxycarbonyl)-L-isoleucine; Boc-3-methyl-L-isoleucine
Molecular Formula

Molecular Weight 231.29 g/mol
Appearance White crystalline powder
Melting Point 66–69 °C
Optical Rotation

(c=2, AcOH)
Stereochemistry L-isomer (2S, 3S configuration)

⚠️ Disambiguation Alert:

  • Boc-L-allo-isoleucine: Refers to the (2S, 3R) diastereomer.[1] CAS: 35264-06-9 . [1] * Boc-N-methyl-L-isoleucine: Refers to the N-methylated backbone variant.[1][2] CAS: 52498-32-5 . [1][2] * Boc-tert-Leucine: Often called "3-methyl-valine" (2-amino-3,3-dimethylbutanoic acid).[1] CAS: 102185-35-3 .

Ensure you are using CAS 13139-16-7 for standard Boc-L-Isoleucine.[1]

Technical Analysis: The Beta-Branching Challenge

Boc-L-Isoleucine is classified as a


-branched amino acid1
Steric Hindrance Mechanism

The methyl group at the

1
  • Kinetic Impact: The nucleophilic attack on the activated carbonyl of Boc-Ile-OH is kinetically slower compared to non-hindered amino acids (e.g., Ala, Gly, Leu).[1]

  • Coupling Difficulty: Standard coupling times (e.g., 30–60 mins) used for linear residues often result in incomplete coupling (deletion sequences) when applied to Ile.[1]

  • Aggregation: Hydrophobic clustering of the isoleucine side chain can induce on-resin aggregation, further impeding reagent access.[1]

Stereochemical Integrity

While the Boc group (urethane protection) generally suppresses racemization via the


1
  • Risk Factor: High temperatures (>50°C) combined with strong bases (e.g., DBU) during coupling.[1]

  • Stability: The

    
    -stereocenter (3S) is chemically stable under standard coupling and deprotection conditions.[1]
    

Experimental Protocol: High-Efficiency Coupling

This protocol is designed to overcome the steric barrier of Boc-3-methyl-L-isoleucine, ensuring >99% coupling efficiency in SPPS.[1]

Reagent Selection Logic
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to the "neighboring group effect" of the HOAt leaving group, which accelerates acylation for hindered substrates.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to maintain basicity without nucleophilic interference.[1]

  • Solvent: DMF (Dimethylformamide) is standard; NMP (N-Methyl-2-pyrrolidone) is recommended for "difficult sequences" prone to aggregation.[1]

Step-by-Step Coupling Workflow
  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected (TFA removal complete) and neutralized (10% DIEA/DCM wash x 3).[1]

  • Activation Cocktail (Pre-activation):

    • Dissolve Boc-Ile-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF (0.2 M concentration).

    • Add DIEA (6.0 eq) .

    • Critical Step: Allow pre-activation for exactly 1–2 minutes .[1] (Do not exceed 5 mins to avoid guanidinium formation).

  • Coupling Reaction:

    • Add the activated solution to the resin.[1][3]

    • Reaction Time: 2 hours at Room Temperature (RT).

    • Optimization: For extremely difficult sequences, use double coupling (repeat step 2 & 3 with fresh reagents).[1]

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1] If the solution remains blue/purple, recouple.[1]

    • Note: For Ile coupling onto Proline, the Kaiser test is invalid; use the Chloranil Test .[1]

  • Capping (Optional but Recommended):

    • Ac2O/Pyridine treatment to cap any unreacted amines, preventing deletion sequences in downstream steps.[1]

Visualization: Decision Logic for Beta-Branched Coupling

The following diagram illustrates the decision matrix for handling Boc-Ile-OH in peptide synthesis, distinguishing between standard and "difficult" sequence parameters.

CouplingLogicStartStart: Boc-Ile-OH CouplingCheckHindranceAnalyze Acceptor Amine(Is the resin-bound AA hindered?)Start->CheckHindranceStandardAAStandard Acceptor(Ala, Gly, Leu, Phe)CheckHindrance->StandardAANoHinderedAAHindered Acceptor(Ile, Val, Thr, Pro, N-Me-AA)CheckHindrance->HinderedAAYesStandardProtocolProtocol A: StandardReagent: HBTU/DIEATime: 60 minTemp: RTStandardAA->StandardProtocolAdvancedProtocolProtocol B: High-EfficiencyReagent: HATU/HOAt/DIEATime: 2 - 4 hoursDouble Coupling: RequiredHinderedAA->AdvancedProtocolQCQC: Kaiser/Chloranil TestStandardProtocol->QCAdvancedProtocol->QCPassPass: Proceed to DeprotectionQC->PassNegative (Colorless)FailFail: Incomplete CouplingQC->FailPositive (Blue)RecoupleRecouple withCOMU or Symmetric AnhydrideFail->RecoupleRecouple->QC

Caption: Decision tree for optimizing Boc-Ile-OH coupling based on steric hindrance of the acceptor amine.

Synthesis Pathway: Boc-Protection of L-Isoleucine[1][2][5]

The industrial synthesis of Boc-L-Isoleucine utilizes the Schotten-Baumann condition to introduce the tert-butoxycarbonyl group while preserving the chiral centers.[1]

SynthesisPathSubstrateL-Isoleucine(H-Ile-OH)CAS: 73-32-5ConditionNaOH / DioxanepH 9-10, 0°C to RTSubstrate->ConditionReagentBoc Anhydride(Boc2O)Reagent->ConditionIntermediateCarbamateFormationCondition->IntermediateProductBoc-L-Isoleucine(Boc-Ile-OH)CAS: 13139-16-7Intermediate->ProductAcidification (pH 2)Extraction

Caption: Synthetic pathway for Boc-L-Isoleucine via reaction with Di-tert-butyl dicarbonate.

Storage and Stability

  • Hygroscopicity: Boc-Ile-OH is moderately hygroscopic.[1] Moisture absorption can lead to hydrolysis of the Boc group over extended periods or inaccurate weighing.[1]

  • Storage Conditions: Store at +2°C to +8°C in a tightly sealed container. Desiccation is recommended after opening.[1]

  • Shelf Life: Stable for >2 years if stored correctly.[1] Re-test purity (HPLC) if stored >12 months.[1]

References

  • Sigma-Aldrich (Merck). Boc-Ile-OH Product Specification & Properties. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24862095: Boc-L-isoleucine.[1] Retrieved from [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text for HATU/HOAt usage in hindered couplings).

  • Chem-Impex International. Boc-L-Isoleucine Technical Data Sheet. Retrieved from [1]

  • Albericio, F., & Tyley, A. (2015).[1] Solid Phase Peptide Synthesis: Recent Advances. Royal Society of Chemistry.[1] (Reference for beta-branched amino acid coupling protocols).

Difference between Boc-L-isoleucine and Boc-L-beta-methylisoleucine

Steric Control in Peptide Design: Boc-L-Isoleucine vs. Boc-L- -Methylisoleucine

Executive Summary

In modern peptidomimetic drug design, the difference between a standard residue and its sterically constrained analog is often the deciding factor between a labile hit and a bioavailable lead. This guide provides a rigorous technical comparison between Boc-L-Isoleucine (Boc-Ile-OH) , a standard proteinogenic building block, and Boc-L-


-methylisoleucine1

While Boc-L-Isoleucine provides standard hydrophobic interactions and


quaternary

-carbon center
1

Part 1: Structural & Stereochemical Divergence[1][2]

To utilize these reagents effectively, one must first understand the precise geometric differences that dictate their reactivity and biological function.

Boc-L-Isoleucine (Standard)[1][2]
  • IUPAC: (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid[1][2][3]

  • CAS: 13139-16-7[1]

  • Side Chain Topology: The

    
    -carbon is tertiary  (bonded to the 
    
    
    -carbon, a methyl group, an ethyl group, and a hydrogen).[1]
  • Conformational Freedom: Restricted compared to Leucine due to

    
    -branching, but still possesses rotatable bonds that allow for "induced fit" binding.[1]
    
Boc-L- -Methylisoleucine (The Constraint)[1][2]
  • Chemical Identity: Often referred to as (2S)-2-amino-3,3-dimethylpentanoic acid (derivative).[1]

  • CAS: 161479-50-1 (Generic/isomer specific variants exist).[1]

  • Side Chain Topology: The

    
    -carbon is quaternary  (bonded to the 
    
    
    -carbon, two methyl groups, and an ethyl group).[1]
  • Structural Impact: This molecule is a hybrid of Isoleucine and tert-Leucine.[1] The gem-dimethyl effect at the

    
    -position creates a "steric wall," severely restricting 
    
    
    and
    
    
    torsion angles.[1]
Comparative Data Table
FeatureBoc-L-IsoleucineBoc-L-

-Methylisoleucine

-Carbon Hybridization
Tertiary (

, 1 H atom)
Quaternary (

, 0 H atoms)
Steric Bulk (A-value) High (due to branching)Extreme (Exceeds tert-Leucine)
Coupling Difficulty ModerateVery High
Proteolytic Stability Standard (Susceptible)High (Steric Shielding)
Primary Application Native sequence synthesisConformational locking / Stapling

Part 2: Synthetic Implications & Coupling Protocols

The introduction of the quaternary center in Boc-L-

1
The "Steric Wall" Visualization

The following diagram illustrates the logical decision-making process required when choosing coupling conditions based on the steric demand of the amino acid.

CouplingLogicStartSelect Amino AcidCheckStericsAnalyze Beta-CarbonSubstitutionStart->CheckStericsIleNodeBoc-L-Isoleucine(Tertiary Beta-C)CheckSterics->IleNode Standard BranchingMeIleNodeBoc-L-beta-Me-Ile(Quaternary Beta-C)CheckSterics->MeIleNode Quaternary CenterStdCondStandard Activation:HBTU/DIEA or DIC/OxymaIleNode->StdCondTimeStdReaction Time:1 - 2 HoursStdCond->TimeStdHighStericCondHigh-Power Activation:HATU/HOAt or Acid FluorideMeIleNode->HighStericCondTimeHighReaction Time:4 - 12 Hours(Double Coupling Required)HighStericCond->TimeHigh

Figure 1: Decision matrix for coupling conditions. Note the divergence in activation chemistry required for the quaternary analog.

Protocol A: Standard Coupling (Boc-L-Isoleucine)

Use this protocol for standard peptide synthesis.[1]

  • Activation: Dissolve 3.0 eq of Boc-L-Ile-OH and 2.9 eq of HBTU in DMF (0.2 M concentration).

  • Base Addition: Add 6.0 eq of DIEA (Diisopropylethylamine). Activate for 2–3 minutes.

  • Coupling: Add the activated solution to the resin-bound free amine.

  • Incubation: Shake at room temperature for 60 minutes .

  • Monitoring: Verify with Kaiser test (should be negative/colorless).

Protocol B: High-Steric Coupling (Boc-L- -Methylisoleucine)

Use this protocol strictly for the

1
  • Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Do not use HBTU/TBTU.

  • Activation: Dissolve 2.5 eq of Boc-L-

    
    -Me-Ile-OH  and 2.5 eq of HATU  in DMF/NMP (1:1 ratio, 0.15 M).
    
    • Expert Tip: The addition of HOAt (0.5 M solution) can further catalyze the reaction by stabilizing the active ester.

  • Base Addition: Add 5.0 eq of TMP (2,4,6-Trimethylpyridine) or DIEA .

    • Why TMP? It is a weaker base than DIEA but less prone to causing racemization during the extended coupling times required for hindered amino acids.

  • Coupling: Add to resin.

  • Incubation: Shake for 4 to 12 hours .

  • Re-Coupling (Mandatory): Drain, wash, and repeat steps 1–5.

  • Capping: Aggressive capping (Ac2O/Pyridine) is required after this step to terminate any unreacted chains, as they will be difficult to purify later.

Part 3: Drug Development Applications[2][5]

Proteolytic Stability

The primary advantage of Boc-L-


-methylisoleucine1
  • Mechanism: Proteases (e.g., chymotrypsin, elastase) require the peptide backbone to adopt an extended conformation to fit into the active site. The quaternary

    
    -carbon of the methyl-analog creates a "steric shield," preventing the enzyme from accessing the scissile bond.
    
  • Application: Ideal for oral peptide drugs where gastrointestinal stability is a limiting factor.

Conformational Locking (The Thorpe-Ingold Effect)

While Boc-Ile supports



structural breaker/locker1
  • Helical Promotion: In helical peptides, the steric bulk restricts side-chain rotamers (

    
    ), forcing the backbone 
    
    
    angles into specific regions (often favoring
    
    
    -helix or
    
    
    -helix formation to relieve strain).[1]
  • Beta-Turn Induction: When placed at the

    
     or 
    
    
    position of a turn, the gem-dimethyl effect facilitates the folding required for hairpin structures.[1]

Part 4: Quality Control & Analytics[1][2]

Distinguishing between these two residues in a final product is critical, as they are close in molecular weight (Difference = 14 Da) but vastly different in hydrophobicity.

HPLC Analysis[1][5]
  • Boc-L-Ile: Elutes earlier on C18 columns.[1]

  • Boc-L-

    
    -Me-Ile:  Significantly more hydrophobic due to the extra methyl group and the compact, spherical shape of the side chain.[1] Expect a retention time shift of +1.5 to +3.0 minutes (gradient dependent).
    
Mass Spectrometry[1][2]
  • Boc-L-Ile: Monoisotopic Mass (Residue) = 113.08 Da.[1]

  • Boc-L-

    
    -Me-Ile:  Monoisotopic Mass (Residue) = 127.10 Da.[1]
    
  • Note: Ensure your mass spec method has sufficient resolution to distinguish the +14 Da shift clearly from potential methylated impurities (e.g., N-methylation +14 Da).[1] Fragmentation patterns (MS/MS) will differ significantly; the

    
    -Me-Ile will show a characteristic loss of the bulky side chain.[1]
    

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for Boc-L-Isoleucine.[1][3] National Center for Biotechnology Information.

    • [Link][1][3]

  • Steric Effects in Peptide Synthesis

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. (Foundational text on HOAt/HATU for hindered couplings).

    • [Link][1]

  • Conformational Constraints (Gem-Dimethyl Effect)

    • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution).[1] Biopolymers.

    • [Link][1]

  • Beta-Methyl Amino Acids in Drug Design

    • Clerici, F., et al. (2016). Non-standard amino acids in peptide design and synthesis. Tetrahedron.

    • [Link][1]

Conformational properties of beta,beta-dimethyl amino acids

Conformational Properties of -Dimethyl Amino Acids

A Technical Guide for Peptidomimetic Design

Part 1: Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these,


-dimethyl amino acids




"Gem-Dimethyl" (Thorpe-Ingold) effect

This modification serves three critical functions:

  • Conformational Locking: Severely restricts

    
     rotameric states, indirectly narrowing the allowed 
    
    
    backbone torsion angles.
  • Entropic Pre-organization: Reduces the entropic penalty of cyclization, facilitating the formation of disulfide bridges or macrocycles.

  • Proteolytic Shielding: The steric bulk of the gem-dimethyl group blocks access to the peptide bond, significantly extending serum half-life.

This guide provides a rigorous analysis of the conformational landscape, synthetic challenges, and application protocols for these sterically demanding residues.

Part 2: The Structural Landscape

To understand the utility of


2.1 The Steric Hierarchy

Standard



Figure 1: Steric Evolution of


-Substituted Residues

BetaSubstitutionAlaAlanine (Ala)No β-branchingHigh conformational freedomValValine (Val)Mono-β-branchedRestricts φ angleFavors β-sheetAla->Val+ β-Methyl(Steric constraint)PenPenicillamine (Pen)Di-β-branched (Gem-dimethyl)Locked χ1 rotamersForces Turn/Extended structuresVal->Pen+ 2nd β-Methyl(Thorpe-Ingold Effect)

2.2 The Thorpe-Ingold Effect in Peptides

The Thorpe-Ingold effect (or gem-dimethyl effect) posits that substituents on a carbon atom repel each other, widening the internal angle between them and consequently compressing the external angle.

In the context of Penicillamine (Pen) vs. Cysteine (Cys) :

  • Linear State: The gem-dimethyl groups restrict the rotation of the thiol group (

    
    ), reducing the number of accessible conformers in the unfolded state.
    
  • Cyclized State: Because the unfolded state has lower entropy (fewer degrees of freedom) than a standard Cys peptide, the entropy loss upon cyclization (

    
    ) is less unfavorable.
    
  • Result:

    
     for cyclization increases significantly. Pen-containing peptides form disulfide bonds faster and more stably than their Cys counterparts.
    
Part 3: Conformational Analysis & Ramachandran Preferences

The conformational preferences of


3.1

Rotameric Locking

For a standard amino acid, the side chain rotates relatively freely around the




  • Preferred State: The functional group (e.g.,

    
     in Pen) typically adopts a trans (
    
    
    ) or gauche(-) (
    
    
    ) conformation relative to the nitrogen. The gauche(+) (
    
    
    ) state is often energetically penalized due to clash with the carbonyl oxygen.
  • Impact on Backbone: This "frozen" side chain limits the

    
     angle (rotation around 
    
    
    ). While standard
    
    
    -helices require
    
    
    , the steric bulk of
    
    
    -dimethyl groups often destabilizes the helix in linear peptides, favoring extended (
    
    
    -strand)
    or distorted turn conformations.
3.2 Ramachandran Plot Implications
Residue TypePreferred Region (

)
Secondary Structure Propensity
Alanine Broad

and

regions
Helix former
Valine Restricted

region

-sheet former

-Dimethyl
Highly Restricted

-turn (in cyclic systems)
/ Extended

Key Insight: In linear sequences,




Part 4: Synthetic Protocols

Synthesizing peptides with

to
4.1 The "Difficult Coupling" Problem

The nucleophilic attack of the N-terminal amine of a

4.2 Optimized Coupling Workflow

To ensure high-fidelity synthesis, use the following "Power Coupling" protocol.

Protocol: Coupling to a Sterically Hindered N-Terminus

  • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP as the coupling agent. These are more reactive than HBTU/DIC.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt due to the "neighboring group effect" which accelerates the reaction.

  • Temperature: Perform coupling at 50°C - 60°C (microwave assisted is ideal) to overcome the activation energy barrier.

  • Double Coupling: Always perform the coupling reaction twice.

Figure 2: Synthetic Workflow for Hindered Residues

SynthesisWorkflowStartResin-Boundβ,β-Dimethyl AADeprotect1. Fmoc Deprotection(20% Piperidine/DMF)Start->DeprotectCheckChloranil Test(Check for free amine)Deprotect->CheckCouple1Coupling 1:5 eq. AA + HATU + HOAt60°C, 1 hourCheck->Couple1Positive (Blue)Couple2Coupling 2:Repeat Fresh Reagents60°C, 1 hourCouple1->Couple2CapCapping Step(Ac2O / Pyridine)Couple2->CapSuccessContinue SynthesisCap->Success

Part 5: Applications in Drug Development
5.1 Orthogonal Disulfide Pairing

One of the most powerful applications is the use of Penicillamine (Pen) to direct oxidative folding.[1]

  • The Challenge: In peptides with multiple disulfide bonds (e.g., insulin, conotoxins), "scrambling" (mispairing) is common.

  • The Solution: Pen-Cys disulfides are often favored over Pen-Pen disulfides due to extreme steric crowding in the Pen-Pen bond.

  • Strategy: By replacing specific Cysteines with Penicillamine, you can force the formation of specific disulfide connectivities (e.g., Cys1-Pen1 pairings) while preventing off-target scrambling.

5.2 Case Study: Angiotensin II Analogs

Research has shown that replacing Phenylalanine (Phe) with


-dimethylphenylalanine
  • Result: This constraint allowed researchers to map the precise pharmacophore requirements of the AT1 receptor, distinguishing between agonist and antagonist conformational states. The analog exhibited increased resistance to chymotrypsin degradation.

Part 6: References
  • Hruby, V. J., et al. (1990). "Conformational constraints on peptide design." Biochemical Journal. Link

  • Toniolo, C., & Benedetti, E. (1991). "The polypeptide 3(10)-helix." Trends in Biochemical Sciences. Link

  • Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences. Link

  • Muttenthaler, M., et al. (2010). "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry. Link

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link

Steric effects of beta-methylisoleucine in peptide backbones

Steric Control in Peptidomimetics: The -Methylisoleucine Paradigm

Executive Summary

In the rational design of peptidomimetics, controlling backbone topology is paramount for enhancing proteolytic stability and target affinity.


-Methylisoleucine (

-Me-Ile)



quaternary

-carbon

This structural modification imposes severe restrictions on the



polytheonamides

Molecular Architecture & Steric Mechanics

Structural Comparison

To understand the impact of


ResidueStructure

-Carbon Type
Steric Bulk (

)
Conformational Freedom
L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acidTertiaryHighRestricted (

-sheet pref.)
L-Allo-Isoleucine (2S,3R)-2-amino-3-methylpentanoic acidTertiaryHighRestricted

-Me-Isoleucine
(2S)-2-amino-3,3-dimethylpentanoic acid Quaternary Extreme Locked
L-tert-Leucine (2S)-2-amino-3,3-dimethylbutanoic acidQuaternaryExtremeLocked
The Gem-Dimethyl Effect at Position

The introduction of the gem-dimethyl group at the

  • 
     Angle Restriction:  The rotation around the 
    
    
    bond is severely hindered by the clash between the
    
    
    -methyl groups and the carbonyl oxygen of the preceding residue (
    
    
    ).
  • 
     Rotamer Lock:  The side chain is essentially frozen. Unlike Ile, which can rotate to minimize clash (trans vs. gauche), 
    
    
    -Me-Ile has no "small" substituent at the
    
    
    -position to relieve steric strain.
Visualization: Steric Clash Map

The following diagram illustrates the logical flow of steric interference caused by

StericEffectsBetaMeIleβ-Methylisoleucine(Quaternary β-Carbon)GemDimethylGem-DimethylSide ChainBetaMeIle->GemDimethylIntrinsic StructureBackbonePeptide Backbone(N-Cα-C)GemDimethyl->BackboneSteric Clash (Van der Waals)ChiLockFrozen χ1 RotamerGemDimethyl->ChiLockNo Relief ConformationPhiRestrictionRestricted φ Angle(-120° to -140°)Backbone->PhiRestrictionPrevents RotationConfOutcomeStabilized ExtendedStructure / β-HelixPhiRestriction->ConfOutcomeEntropic StabilizationChiLock->ConfOutcomePre-organization

Caption: Causal pathway of steric constraints imposed by the quaternary beta-carbon of

Conformational Consequences in Drug Design[2]

Ramachandran Plot Implications

Standard




  • Helix Destabilization: The bulk prevents the tight packing required for standard

    
    -helices (
    
    
    ).
  • 
    -Helix/Strand Promotion:  It is thermodynamically favorable in extended conformations or wide helices (like the 
    
    
    -helix of polytheonamides) where side chains point outward, minimizing backbone clash.
Proteolytic Stability

The sheer bulk of the side chain protects the adjacent peptide bond from enzymatic hydrolysis. Proteases (e.g., chymotrypsin, trypsin) cannot access the scissile bond due to the "umbrella" effect of the

Experimental Protocols

Synthesis of Fmoc- -Me-Ile-OH

Commercial availability is limited; in-house synthesis is often required. The most reliable route utilizes the regioselective organocuprate opening of serine


-lactones

Protocol Overview:

  • Starting Material: N-Tribenzyl-erythro-

    
    -methylserine methyl ester.
    
  • Lactonization: Cyclization using HBTU to form the

    
    -lactone.
    
  • Ring Opening: Reaction with lithium dimethylcuprate (

    
    ) or higher order cuprates.[1]
    
  • Protection: Hydrogenolysis (Pd/C) followed by Fmoc-OSu protection.[1]

Solid Phase Peptide Synthesis (SPPS) Incorporation

Coupling

High-Efficiency Coupling Protocol:

StepReagent/ConditionRationale
Resin Swelling DMF/DCM (1:1), 30 minEnsures max accessibility of sites.[1]
Coupling Reagents HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU Aza-benzotriazole reagents are superior for hindered couplings.[1]
Base HOAt (0.1 M) + TMP (2,4,6-Trimethylpyridine)HOAt reduces racemization; TMP is a weaker, less nucleophilic base than DIEA, preventing Fmoc cleavage during long couplings.[1]
Stoichiometry 4-5 equivalents of AA and Coupling AgentMass action drives the reaction.[1]
Temperature Microwave: 75°C for 10 min OR 50°C for 60 min Thermal energy overcomes the activation barrier.[1]
Double Coupling Repeat the coupling stepMandatory for this residue.[1]
Capping Acetic Anhydride/PyridinePermanently cap unreacted amines to simplify purification.[1]

Critical Note: The coupling of the next amino acid onto the N-terminus of the resin-bound

SPPS Workflow Diagram

SPPS_ProtocolStartResin-Bound Peptide (N-Terminus)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x 5)Deprotect->Wash1ActivateActivation:Fmoc-β-Me-Ile-OH + HATU + HOAt(Pre-activate 30s)Wash1->ActivateCoupling1Coupling 1:Microwave 75°C, 10 minActivate->Coupling1CheckKaiser Test / Chloranil TestCoupling1->CheckCoupling2Coupling 2 (Re-do):Fresh ReagentsCheck->Coupling2Incomplete (<99%)NextAAProceed to Next AA(Use High Temp)Check->NextAAComplete (>99%)CapCapping (Ac2O)Coupling2->CapCap->NextAA

Caption: Optimized SPPS workflow for sterically hindered

References

  • Inoue, M., et al. (2010).[2] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry. [1][2]

  • Smith, N. D., & Goodman, M. (2005).[3] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [1]

  • Pigza, J. A., & Molinski, T. F. (2010).[4] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[4][5] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters.

  • PubChem. (n.d.).[1] Beta-methylisoleucine Structure Summary. National Library of Medicine. [1]

Boc-L-beta-methylisoleucine hydrophobicity and solubility profile

Technical Guide: Boc-L-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Methylisoleucine Hydrophobicity & Solubility Profile[1][2]

1

Executive Summary: The Steric Anomaly

Boc-L-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-methylisoleucinengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


quaternary

-carbon

This structural modification imparts two critical properties:

  • Hyper-Hydrophobicity: The additional methyl group significantly increases the lipophilicity of the side chain, impacting membrane permeability and retention behavior.

  • Extreme Steric Hindrance: The bulky ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -carbon creates a "steric wall" that severely impedes nucleophilic attack during peptide coupling, requiring specialized protocols beyond standard SPPS (Solid Phase Peptide Synthesis) methods.
    

This guide provides the solubility landscape, hydrophobicity metrics, and validated handling protocols required to successfully incorporate this residue into bioactive peptides.

Physicochemical Profile

Structural Analysis

The defining feature of this molecule is the gem-dimethyl effect at the

  • IUPAC Name: (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethylpentanoic acid[2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1][3][4]
    
  • Molecular Weight: ~245.32 g/mol [1][3][5][6][7]

  • Key Feature: Quaternary ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -carbon (C3).
    
Hydrophobicity (LogP and HPLC Retention)

Boc-L-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

2
ParameterValue / DescriptionContext
Predicted LogP (Free AA) ~ -1.4 (XLogP3)Soluble in water (zwitterionic).[2][1]
Predicted LogP (Boc-AA) ~ 2.5 – 3.2 Highly lipophilic; insoluble in water.[2][1]
HPLC Retention Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
HighElutes significantly later than Boc-Ile or Boc-Val on C18 columns.[1]
Membrane Permeability EnhancedThe gem-dimethyl group increases lipophilicity without adding polar surface area.[2][1]

Implication: In Reverse-Phase HPLC (RP-HPLC) purification of peptides containing this residue, expect a significant shift to higher organic percentages (Acetonitrile/Methanol) for elution.

Solubility Landscape

Understanding the solubility profile is critical for preparing stock solutions for coupling reactions.[2] The Boc-protected form behaves as a lipophilic organic acid.[2]

Solvent Compatibility Table[1][2]
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMF (Dimethylformamide)Excellent (>100 mM)Preferred solvent for SPPS coupling.[2][1]
Dipolar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent (>100 mM)Alternative for difficult sequences; reduces aggregation.[2][1]
Dipolar Aprotic DMSO (Dimethyl Sulfoxide)Good Useful for biological assays; avoid for activation (side reactions).[2][1]
Chlorinated DCM (Dichloromethane)Excellent Good for loading resins; lower boiling point limits microwave use.[2][1]
Protic/Polar Methanol/Ethanol Moderate to Good Useful for transferring, but avoid during activation (esterification risk).[2][1]
Aqueous Water / Buffers Insoluble Precipitates immediately.[2][1] Requires organic co-solvent.[2]
Non-Polar Hexanes / Heptane Poor Generally insoluble; useful for precipitation/washing.[2][1]
Stability in Solution
  • Acid Sensitivity: The Boc group is acid-labile.[2] Do not dissolve in acidic solvents (e.g., acetic acid, dilute TFA) unless deprotection is intended.[2]

  • Base Stability: Stable in tertiary amines (DIEA, NMM) used during coupling.[2]

Application in Peptide Synthesis (The Steric Barrier)[1][8][9]

The quaternary

Optimized Coupling Workflow

To overcome the energy barrier, we utilize high-efficiency coupling reagents and elevated temperature .

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial for suppressing racemization and boosting reactivity.[2]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.[2]

Logic Diagram: Sterically Hindered Coupling

The following Graphviz diagram illustrates the decision logic for coupling Boc-L-

CouplingLogicStartStart: Coupling Boc-b-Me-IleStandardStandard Protocol?(HBTU/DIEA, RT)Start->StandardAvoidOptimizedOptimized Protocol SelectionStart->OptimizedRecommendedFailureResult: Incomplete Coupling(Deletion Sequences)Standard->FailureReagentsReagents: HATU + HOAt(High Reactivity)Optimized->ReagentsConditionsConditions: Microwave (75°C)or 2x Coupling (4 hrs)Reagents->ConditionsCheckKaiser/Chloranil TestConditions->CheckSuccessProceed to Next AACheck->SuccessNegative (No free amine)RepeatRe-couple withPyAOP/OxymaCheck->RepeatPositive (Blue/Purple)Repeat->Check

Figure 1: Decision logic for overcoming steric hindrance during

Experimental Protocols

Protocol A: Determination of Solubility Limit (Self-Validating)

Purpose: To define the exact solubility limit in a specific solvent (e.g., DMF) for stock solution preparation.[2]

  • Preparation: Weigh 10 mg of Boc-L-

    
    -methylisoleucine into a 1.5 mL microcentrifuge tube.
    
  • Titration: Add solvent (e.g., DMF) in 20 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    L increments.
    
  • Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (30 sec) is recommended to break crystal lattice energy.[2]

  • Observation: Inspect for clarity against a dark background.

    • Validation: The solution must be completely transparent with no refracting particles.[2]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Result in mg/mL).
    
  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility was overestimated; add more solvent and repeat.[2]

Protocol B: Hydrophobicity Assessment via RP-HPLC

Purpose: To determine the retention shift relative to standard amino acids.[2]

  • Column: C18 Analytical Column (e.g., 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Standards: Inject a mixture of Boc-Val-OH, Boc-Ile-OH, and Boc-

    
    -Me-Ile-OH (1 mg/mL each in MeOH).
    
  • Analysis:

    • Boc-Val will elute first (least hydrophobic).[2]

    • Boc-Ile elutes second.[2]

    • Boc-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -Me-Ile  will elute last due to the extra methyl group and high lipophilicity.[1]
      
    • Validation: The retention time difference confirms the identity and hydrophobicity shift.[2]

References

  • PubChem. (n.d.).[2] Beta-methylisoleucine (Compound Summary).[2][8][9][10] National Library of Medicine.[2] Retrieved February 5, 2026, from [Link]

  • RCSB PDB. (n.d.). Ligand I2M: 3-methyl-L-alloisoleucine.[2][10] Protein Data Bank.[2] Retrieved February 5, 2026, from [Link]

  • Pigza, J. A., & Molinski, T. F. (2010).[2][8] A Concise Synthesis of (S)-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Methylisoleucine. Organic Letters, 12(6), 1256–1259.[8] Retrieved February 5, 2026, from [Link]
    
  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[2][3][11][12] Chemical Reviews, 109(6), 2455–2504.[2] (General reference for Boc properties). Retrieved February 5, 2026, from [Link]

Thermodynamic stability of peptides containing beta-methylisoleucine

Thermodynamic Stability of Peptides Containing -Methylisoleucine

Conformational Locking & Entropic Stabilization Strategies

Executive Summary: The "Steric Lock" Principle

In peptide engineering, thermodynamic instability and proteolytic susceptibility are the primary failure modes for therapeutic candidates.


-Methylisoleucine (

-MeIle)

Unlike standard isoleucine,






Molecular Architecture & Conformational Constraints[1]

Structural Comparison

The stabilizing effect of

Thorpe-Ingold effect
FeatureL-Isoleucine (Ile)

-Methylisoleucine (

-MeIle)
IUPAC Name (2S,3S)-2-amino-3-methylpentanoic acid(2S)-2-amino-3,3-dimethylpentanoic acid

-Carbon
Tertiary (

)
Quaternary (

)
Steric Bulk HighExtreme (Comparable to tert-Leucine)

Rotamer
Restricted (mostly trans/gauche)Locked (Single energy minimum)
Backbone Impact Favors

-sheets/

-helices
Strong Helix/Turn Inducer
The Ramachandran Restriction

The quaternary



  • 
     (Phi) Angle:  Restricted to narrow regions around 
    
    
    (helical) or
    
    
    (extended).
  • 
     (Psi) Angle:  Severely limited, destabilizing "random coil" configurations.
    

Thermodynamic Stability Mechanism[2]

The stabilization provided by

entropic
The Thermodynamic Cycle

The stability of a peptide is defined by the free energy difference between the folded (



1
  • Wild-Type Peptide: The unfolded state is highly flexible (high entropy,

    
    ). Folding requires a massive reduction in entropy (
    
    
    ), creating a large entropic penalty.
  • 
    -MeIle Peptide:  The bulky side chain restricts the unfolded state, lowering its entropy (
    
    
    ). The folded state entropy (
    
    
    ) remains similar.
  • Net Effect: The change in entropy

    
     is smaller than 
    
    
    . Consequently,
    
    
    is less positive, making
    
    
    more negative (more stable).
Kinetic Stability (Proteolysis)

Thermodynamics governs folding, but kinetics governs lifetime.

proteolytic resistance
Diagram 1: Thermodynamic Stabilization Landscape

ThermoCycleUnfolded_WTUnfolded State (WT)High Entropy (S_high)Folded_WTFolded State (WT)Low Entropy (S_low)Unfolded_WT->Folded_WTLarge ΔS penaltyHigh ΔGUnfolded_ModUnfolded State (β-MeIle)Pre-organized (S_med)Unfolded_WT->Unfolded_ModSteric Restriction(Entropy Reduction)Folded_ModFolded State (β-MeIle)Low Entropy (S_low)Unfolded_Mod->Folded_ModSmall ΔS penaltyLower ΔG (More Stable)

Caption: Entropic pre-organization by

Synthesis Protocol: Overcoming the Steric Wall

Incorporating

Recommended Reagents
  • Coupling Agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyAOP . These 7-aza derivatives facilitate acylation of sterically hindered amines.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to suppress racemization (though less critical for the quaternary

    
    -carbon, it protects the 
    
    
    -center).
  • Method: Microwave-Assisted SPPS is mandatory for high yields.

Step-by-Step Synthesis Workflow
  • Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent inter-chain aggregation. Rink Amide or Wang resin.

  • 
    -MeIle Coupling (The Critical Step): 
    
    • Reagents: 4 eq. Fmoc-

      
      -MeIle-OH, 3.9 eq. HATU, 8 eq.[1] DIEA.
      
    • Condition: Microwave irradiation at 75°C for 20 minutes (or 2 x 10 min double coupling).

    • Note: If the

      
      -MeIle is the acceptor (i.e., coupling the next amino acid onto 
      
      
      -MeIle), the difficulty increases. Use PyAOP and extend reaction time to 45 mins at 75°C.
  • Capping: Acetylate unreacted amines aggressively after the

    
    -MeIle step to prevent deletion sequences.
    
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).

Diagram 2: Microwave SPPS Workflow for Hindered Residues

SPPS_WorkflowStartResin Preparation(Low Loading: 0.2 mmol/g)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectDecisionIs Next Residueβ-MeIle?Deprotect->DecisionStandard_CoupStandard Coupling(HBTU/DIEA, RT, 30 min)Decision->Standard_CoupNoHard_CoupSteric Coupling Protocol1. HATU/HOAt (4 eq)2. Microwave 75°C, 20 min3. Double CoupleDecision->Hard_CoupYesCapCapping Step(Ac2O/Pyridine)Standard_Coup->CapHard_Coup->CapCheckSequence Complete?Cap->CheckCheck->DeprotectNoCleaveCleavage & Purification(TFA Cocktail)Check->CleaveYes

Caption: Optimized SPPS workflow utilizing microwave energy and HATU to overcome steric hindrance.

Analytical Validation Protocols

Circular Dichroism (CD) Spectropolarimetry

Use CD to verify the induction of secondary structure.

  • Protocol: Dissolve peptide (20–50 µM) in phosphate buffer (pH 7.4). Scan 190–260 nm.

  • Expected Result:

    
    -MeIle often induces a helical signature (minima at 208/222 nm) or a stabilized turn, distinct from the random coil of the wild-type.
    
Differential Scanning Calorimetry (DSC)

Quantify the thermodynamic stability (


  • Protocol: Scan rate 1°C/min from 10°C to 110°C. Peptide conc: 1 mg/mL.

  • Data Interpretation: A shift in

    
     to higher temperatures compared to the control indicates successful thermodynamic stabilization.
    
Proteolytic Stability Assay
  • Enzyme: Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues).

  • Protocol: Incubate peptide (100 µM) with enzyme (1:100 w/w) at 37°C.

  • Analysis: Monitor degradation via HPLC at t=0, 1h, 4h, 24h.

  • Success Metric: Half-life (

    
    ) extension >10-fold compared to wild-type.
    

References

  • PubChem. (n.d.). Beta-methylisoleucine (Compound).[2][1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • RCSB PDB. (2008).[8] Ligand Summary Page: Beta-methylisoleucine. Protein Data Bank.[8] Retrieved from [Link]

  • Pigza, J. A., & Molinski, T. F. (2010).[6] Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one.[6] A Concise Synthesis of (S)-β-Methylisoleucine. Organic Letters, 12(6), 1256–1259.[6] Retrieved from [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. Retrieved from [Link]

  • Toniolo, C., et al. (2004). On the Flexibility of Beta-Peptides. Chemistry - A European Journal. Retrieved from [Link]

Methodological & Application

Solid-phase peptide synthesis protocols for Boc-beta-methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026


-Methylisoleucine
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

This guide details the synthetic protocols for incorporating Boc-


-methylisoleucine  (Boc-

-MeIle-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).

Chemical Definition: In this context,


-methylisoleucine refers to 2-amino-3,3-dimethylpentanoic acid . This non-canonical amino acid possesses a quaternary 

-carbon, creating a "neopentyl-like" steric environment. This structure confers exceptional resistance to proteolysis and restricts conformational flexibility, making it a high-value target for peptidomimetic drug design.

The Challenge: The geminal dimethyl group at the


-position creates profound steric hindrance. This significantly retards the kinetics of both:
  • Acylation: Coupling the activated Boc-

    
    -MeIle-OH to the resin-bound amine.
    
  • Elongation: Coupling the subsequent amino acid onto the sterically shielded N-terminus of the anchored

    
    -MeIle residue.
    

Standard carbodiimide (DCC/DIC) protocols typically fail, resulting in deletion sequences. This protocol utilizes aminium/aza-benzotriazole (HATU/HOAt) activation chemistry, which has proven superior for overcoming this specific steric barrier.

Part 1: Strategic Planning & Materials

1.1 Resin Selection

For Boc chemistry, the resin linkage must withstand repetitive TFA acidolysis but cleave under strong acid (HF/TFMSA).

  • For C-terminal Amides: MBHA Resin (4-methylbenzhydrylamine). The preferred choice for stability.

  • For C-terminal Acids: PAM Resin (phenylacetamidomethyl). More stable to TFA than standard Merrifield resin.

1.2 Reagent Architecture
ComponentReagentFunctionRationale
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Carboxyl ActivationThe 7-aza nitrogen forms a hydrogen bond with the active ester amine, accelerating the coupling rate by ~10-100x over HBTU for hindered residues.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Racemization SuppressionEssential partner to HATU to prevent loss of chirality at the

-carbon during slow couplings.
Base DIEA (Diisopropylethylamine)NeutralizationSterically hindered base prevents premature Fmoc removal (not applicable here) and ensures carboxylate formation.
Solvent NMP (N-methylpyrrolidone)SolvationBetter swelling of resin and solubility of hindered aggregates than DMF.
Deprotection TFA (Trifluoroacetic Acid)Boc RemovalStandard neat or 50% solution.[1][2]

Part 2: Experimental Protocols

2.1 Resin Preparation & Swelling

Pre-requisite: Calculate resin loading (typically 0.5–0.8 mmol/g). Avoid high-loading resins (>1.0 mmol/g) for hindered peptides to prevent inter-chain aggregation.

  • Weigh resin into a fritted polypropylene reaction vessel.

  • Swell: Add DCM (10 mL/g) and shake for 30 mins. Drain.

  • Wash: DMF (3x), then DCM (3x).

2.2 The Boc Deprotection Cycle

Before coupling Boc-


-MeIle-OH, the previous N-terminal Boc group must be removed.
  • Pre-wash: 50% TFA in DCM (1 min). Drain.

  • Deprotection: 50% TFA in DCM (20 mins). Note: Gas evolution (isobutylene) is normal.

  • Wash: DCM (3x), Isopropanol (2x), DCM (3x).

  • Neutralization: 10% DIEA in DCM (2 x 2 mins).

    • Critical Check: The resin must be free base (amine) form. Perform a Kaiser Test . Result should be Deep Blue (Positive).

2.3 Coupling Protocol: Incorporation of Boc-

-MeIle-OH

This step installs the hindered amino acid.

Reagent Stoichiometry:

  • Boc-

    
    -MeIle-OH: 3.0 equivalents (eq)
    
  • HATU: 2.9 eq (Slight deficit prevents capping of resin by reagent)

  • HOAt: 3.0 eq

  • DIEA: 6.0 eq

Procedure:

  • Dissolve Boc-

    
    -MeIle-OH, HATU, and HOAt in minimal NMP.
    
  • Add DIEA to the mixture. Color change to yellow is immediate.

  • Pre-activation: Allow to stand for 1–2 minutes (do not exceed 5 mins to avoid racemization).

  • Add activated solution to the resin-bound peptide.

  • Reaction Time: Shake for 2 to 4 hours at room temperature.

    • Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath).

  • Drain and Wash: DMF (3x), DCM (3x).

  • Monitoring: Perform Kaiser Test.

    • Pass: Colorless/Yellow beads.

    • Fail: Blue beads. -> Repeat Coupling (Double Couple) with fresh reagents for 2 hours.

2.4 Elongation: Coupling Onto Boc-

-MeIle

This is the most difficult step. The N-terminus of the anchored


-MeIle is buried by the 

-methyl groups.
  • Perform Deprotection (Step 2.2).[1]

  • Use Stronger Activation:

    • Use HATU/HOAt as above.

    • Solvent Change: Use pure NMP or a mixture of NMP/DMSO (80:20) to disrupt hydrogen bonding/aggregation.

    • Temperature: Microwave irradiation (75°C, 25 Watts) for 10 minutes is highly recommended if available. If manual, extend coupling time to 6–12 hours .

  • Capping (Mandatory): After this coupling, unreacted amines will likely remain. Cap them to prevent deletion sequences.

    • Capping Solution: Acetic Anhydride (Ac2O) / Pyridine / DCM (1:1:8). Shake for 10 mins.

2.5 HF Cleavage (The "High Vac" Method)

Safety Warning: HF is lethal. Use a closed, specialized Teflon vacuum line system.

  • Dry resin completely under high vacuum (overnight).

  • Transfer resin to the Teflon reaction vessel.

  • Add Scavenger: p-Cresol (1 mL per gram resin).

  • Condense anhydrous HF (10 mL per gram resin) into the vessel at -78°C.

  • Warm to 0°C and stir for 60 mins.

  • Evaporate HF under vacuum.

  • Precipitate peptide with cold Diethyl Ether.

  • Lyophilize from Acetic Acid/Water.

Part 3: Visualization & Logic Flow

3.1 Workflow Diagram: The Hindered Coupling Cycle

This diagram illustrates the decision logic required when handling the steric bulk of


-methylisoleucine.

SPPS_Workflow cluster_elongation CRITICAL: Next Cycle (Elongation) Start Resin-Peptide-NH2 Activation Activate Boc-Beta-MeIle (HATU/HOAt/DIEA) Start->Activation Coupling Coupling Reaction (2-4 Hours, NMP) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check DoubleCouple Re-Couple (Fresh Reagents) Check->DoubleCouple Positive (Blue) Capping Acetylation Capping (Ac2O/Pyridine) Check->Capping Fail after 2x NextStep Proceed to Next Cycle (Deprotection) Check->NextStep Negative (Colorless) DoubleCouple->Check Retest Capping->NextStep Warning Steric Shielding High Use Microwave or Extended Time (12h) NextStep->Warning

Caption: Figure 1. Decision logic for incorporating sterically hindered Boc-


-MeIle. Note the loop for double coupling and the critical warning for the subsequent elongation step.

Part 4: Troubleshooting & Quality Control

4.1 Common Failure Modes
SymptomDiagnosisSolution
Deletion Sequence (Mass = Target - 129 Da)Incomplete coupling of

-MeIle.
Switch to HATU if using HBTU. Increase temperature to 50°C.
Truncated Peptide Incomplete coupling onto the

-MeIle N-terminus.
Use Microwave SPPS . Switch solvent to NMP/DMSO to break aggregation.
Racemization Over-activation or excessive base.Limit pre-activation time to <2 mins. Ensure HOAt is included. Use Collidine (TMP) instead of DIEA.
4.2 Analytical Validation

Do not rely solely on UV (214 nm) purity.

  • HPLC: Run a gradient of 5-95% Acetonitrile (0.1% TFA).

    
    -MeIle peptides are more hydrophobic; expect retention time shifts compared to Ile analogs.
    
  • ESI-MS: Verify mass. Check for +56 Da peaks (tert-butyl adducts) indicating incomplete scavenger activity during HF cleavage.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Context: Establishes HOAt as the superior additive for hindered couplings.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

    • Context: The foundational text for SPPS methodology.[3]

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217–239. Link

    • Context: Discusses "difficult sequences" and aggreg
  • PubChem. (n.d.).[6] N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine.[6] National Library of Medicine. Link

    • Context: Verification of chemical structure and nomenclature vari

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the field of peptide chemistry and drug development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, is a critical strategy for designing peptides with enhanced conformational stability, increased resistance to enzymatic degradation, and improved biological activity. The bulky nature of these amino acids, however, presents a significant synthetic challenge. The steric obstruction around the reacting centers—the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain—dramatically slows down the rate of peptide bond formation.[1][2]

Traditional coupling methods, particularly those relying on standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often inefficient for these demanding couplings.[3] They can lead to slow reaction rates, low yields, and an increased risk of side reactions, most notably racemization of the activated amino acid.[3][4] This necessitates the use of more potent and sophisticated coupling reagents that can effectively overcome the high activation energy barrier imposed by steric hindrance.

This guide provides an in-depth analysis of modern coupling reagents, their mechanisms of action, and field-proven protocols designed to achieve high-efficiency coupling of sterically hindered Boc-protected amino acids.

Understanding the Mechanism: A World Beyond Simple Carbodiimides

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5][6] The efficacy of this process hinges on the choice of the coupling reagent, which dictates the nature of the activated intermediate. Modern reagents have evolved far beyond simple carbodiimides, offering higher reactivity and better suppression of side reactions. They are broadly categorized into aminium/uronium salts and phosphonium salts, often used with additives that further enhance performance.

The Role of Additives: HOBt, HOAt, and OxymaPure

Additives are crucial for suppressing racemization and increasing coupling efficiency.[7] When used with a carbodiimide, these additives form active esters that are more stable than the initial O-acylisourea intermediate, yet highly reactive towards the amine component.[7][8]

  • 1-Hydroxybenzotriazole (HOBt): The classic additive that effectively minimizes racemization by forming HOBt active esters.[4][7][9]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen at position 7.[8][10] The pyridine nitrogen also provides anchimeric assistance, accelerating the coupling reaction.[10]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A safer, non-explosive alternative to HOBt and HOAt with comparable or even superior performance in reducing racemization and enhancing reaction rates.[5][8]

Aminium/Uronium Salts: The Workhorses of SPPS

These reagents, such as HATU, HBTU, and HCTU, are among the most popular and effective for difficult couplings.[4][5] They incorporate an HOBt, HOAt, or 6-Cl-HOBt moiety within their structure, allowing for rapid in-situ formation of the highly reactive corresponding active esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt, HATU is one of the most powerful coupling reagents, reacting faster and with less epimerization than its HOBt-based counterparts.[4][11] It is often the reagent of choice for hindered systems.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An efficient and widely used reagent, though generally less reactive than HATU.[4][9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[5] It offers high reactivity comparable to HATU, excellent solubility, and enhanced safety as its byproducts are water-soluble and it avoids the use of potentially explosive benzotriazoles.[5][8][9]

A potential drawback of aminium/uronium reagents is the risk of guanidinylation, a side reaction where the reagent reacts with the N-terminal amine, capping the peptide chain.[10] This is more problematic when activation is slow or if an excess of the coupling reagent is used.[10]

Phosphonium Salts: A Cleaner Alternative

Phosphonium-based reagents like BOP and PyBOP are also highly efficient and convert carboxylic acids into OBt active esters.[5]

  • BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used, safer alternative to BOP that does not produce HMPA.[5]

  • Key Advantage: Phosphonium salts do not cause guanidinylation, making them a "cleaner" option, especially for fragment coupling or cyclization where activation may be slow.[10]

Comparative Analysis of Premier Coupling Reagents for Hindered Systems

The selection of a coupling reagent is a critical decision that directly impacts the success of synthesizing challenging peptides. The table below summarizes the features of the most effective reagents for coupling sterically hindered Boc-amino acids.

ReagentFull Chemical NameClassKey Advantages for Hindered CouplingsPotential Drawbacks
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumVery high reactivity, fast reaction rates, and low racemization due to HOAt moiety.[4][11] Often considered the gold standard.More expensive than HBTU. Can cause guanidinylation side reaction.[10]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumHighly efficient, reliable, and cost-effective for many difficult couplings.[4][9]Less reactive than HATU. Can cause guanidinylation.[10]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumReactivity comparable to HATU, enhanced safety (non-explosive), and water-soluble byproducts.[5][8] Excellent solubility.[8]Can cause guanidinylation. Limited solution stability reported in some cases.[10]
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh coupling efficiency, does not cause guanidinylation, making reactions "cleaner".[10] Safer alternative to BOP.[5]Generally less reactive than HATU.
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-onePhosphoniumExhibits remarkable resistance to racemization, making it ideal for sensitive amino acids.[4][5]
Acyl Fluorides (Generated in situ)Acyl HalideHighly reactive species particularly suited for coupling extremely hindered α,α-disubstituted amino acids where other methods fail.[5][12]Requires a separate activation step to convert the carboxylic acid to the acyl fluoride.

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the reaction pathway and experimental sequence is vital for success.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Products BocAA Boc-AA-COOH ActiveEster Highly Reactive Activated Intermediate BocAA->ActiveEster Activation Reagent Coupling Reagent (+ Base) Reagent->BocAA NewPeptide Boc-AA-NH-Peptide-Resin ActiveEster->NewPeptide Nucleophilic Attack ReagentByproduct Reagent Byproducts ActiveEster->ReagentByproduct Peptide H₂N-Peptide-Resin Peptide->ActiveEster

Caption: General mechanism of peptide bond formation.

G start Start: Resin with N-terminal Amine preactivate Pre-activate: Boc-AA + HATU + Base in DMF (1-5 min) start->preactivate add_to_resin Add activated amino acid solution to resin preactivate->add_to_resin couple Couple for 45-60 min (or longer for very hindered AAs) add_to_resin->couple wash Wash Resin with DMF couple->wash check Perform Ninhydrin Test for completion wash->check deprotect Proceed to next cycle (Boc Deprotection) check->deprotect Complete recouple Incomplete? Perform Second Coupling (Double Coupling) check->recouple Incomplete recouple->couple

Caption: Experimental workflow for HATU-mediated coupling.

Field-Proven Protocols for Hindered Couplings

The following protocols are designed to serve as a robust starting point for researchers. All quantities are given in equivalents (eq) relative to the functional loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended first approach for most sterically hindered Boc-amino acids due to the high reactivity of HATU.

Materials and Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • Sterically hindered Boc-amino acid (4 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Boc deprotection and neutralization of the resin-bound peptide, ensure the resin is thoroughly washed with DMF.

  • Pre-activation: In a separate reaction vessel, dissolve the Boc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.[1]

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Reaction: Agitate the mixture for 45-60 minutes at room temperature. For exceptionally hindered couplings (e.g., Aib-Aib), extending the reaction time to 2-4 hours or even overnight may be necessary.[1]

  • Washing: Filter the resin and wash thoroughly with DMF (3 x volumes) to remove excess reagents and byproducts.

  • Validation (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. For hindered secondary amines, other tests may be required. If the test is positive (indicating incomplete coupling), proceed immediately to Protocol 2.

Protocol 2: Double Coupling Strategy

This is an essential technique when a single coupling fails to go to completion.

Procedure:

  • Following Step 5 of Protocol 1, do not proceed to the deprotection step.

  • Simply repeat Steps 2 through 5 of Protocol 1 with a fresh solution of activated amino acid.[1]

  • After the second coupling and subsequent washing, perform the validation test again before proceeding to the next deprotection step in the synthesis.

Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings

When even powerful aminium reagents fail, particularly with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy.[1][5]

Materials and Reagents:

  • Sterically hindered Boc-amino acid (1 eq)

  • Cyanuric fluoride or other fluorinating agent (e.g., DAST)

  • Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent

  • Pyridine or a non-nucleophilic base

Procedure:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-amino acid (1 eq) in anhydrous DCM. Cool the solution in an ice bath.

  • Slowly add the fluorinating agent (e.g., cyanuric fluoride) and a suitable base (e.g., pyridine). Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.

  • Coupling: Once the acyl fluoride is formed, add this solution directly to the resin (which has been washed and is suspended in an appropriate solvent like DCM or DMF) containing the free N-terminal amine.

  • Reaction: Allow the coupling reaction to proceed. Reaction times can vary and should be monitored. For particularly stubborn couplings, gentle heating may be applied, but this should be done cautiously to avoid racemization.[1]

  • Washing: Once the reaction is complete, filter and wash the resin as described in Protocol 1.

Troubleshooting and Optimization

G start Low Coupling Yield (Positive Ninhydrin Test) q1 Have you tried Double Coupling? start->q1 sol1 ACTION: Perform a second coupling (Protocol 2) q1->sol1 No q2 Did you use a highly active reagent like HATU or COMU? q1->q2 Yes a1_yes Yes a1_no No sol2 ACTION: Switch from standard reagents (e.g., DIC/HOBt) to a more potent one like HATU or COMU (Protocol 1) q2->sol2 No q3 Is the coupling extremely hindered (e.g., Aib-Aib)? q2->q3 Yes a2_yes Yes a2_no No sol3 ACTION: Use the Acyl Fluoride Method (Protocol 3) q3->sol3 Yes sol4 CONSIDER: - Increase reaction time (overnight) - Increase temperature (use with caution) - Switch to a better solvent (NMP) q3->sol4 No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low coupling efficiency.

  • Solvent Choice: For difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) often provides superior solvation compared to DMF.[1]

  • Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-50°C) can help overcome the activation barrier. However, this increases the risk of racemization and should be used judiciously. Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion rapidly.[1]

  • Base Equivalents: Ensure the correct number of base equivalents is used. Aminium/uronium reagents typically require 2 equivalents of a tertiary amine base (like DIPEA) for activation and neutralization, while COMU can perform well with just one.[4][8]

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]

  • The Chemistry Behind Peptide Coupling: Understanding HOBt Hydrate's Role. (2026). Modern Peptide. Retrieved February 5, 2026, from [Link]

  • Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Carboxyanhydrides. (2022). Tokyo University of Science. Retrieved February 5, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

Sources

Design of foldamers using Boc-L-beta-methylisoleucine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of


-Peptide Foldamers Incorporating Boc-L-

-Homoisoleucine

-amino acids.

Introduction & Scientific Rationale

The incorporation of Boc-L-


-homoisoleucine  (Boc-L-

-Hile) into foldamer sequences is a critical strategy for engineering proteolytically stable oligomers with well-defined secondary structures. Unlike standard

-peptides,

-peptides (composed of

-amino acids) possess an additional carbon atom in the backbone, granting them unique folding propensities—most notably the 14-helix (stabilized by

hydrogen bonds) and the 12-helix .

The specific residue L-


-homoisoleucine  is derived from L-isoleucine. It retains the native 

-methyl group
in its side chain. This structural feature is paramount for two reasons:
  • Hydrophobic Core Packing: The bulky, branched side chain facilitates "knobs-into-holes" packing between helix faces, essential for stabilizing tertiary-like structures in foldamer bundles.

  • Conformational Constraint: The steric bulk of the isoleucine side chain restricts rotation around the

    
     bond, biasing the backbone towards helical conformations.
    

This guide details the Boc-chemistry Solid Phase Peptide Synthesis (SPPS) of these foldamers. While Fmoc chemistry is common, Boc chemistry is often preferred for


-peptides to avoid base-catalyzed side reactions (e.g., aspartimide formation) and to utilize specific aggregation-breaking protocols (in situ neutralization).

Design Principles: The 14-Helix Motif

When designing foldamers with Boc-L-


-homoisoleucine, the target structure is typically the 14-helix .
  • Periodicity: Approx. 3 residues per turn.

  • Pitch: 5.1 Å.

  • H-Bonding:

    
    .
    

Design Rule: To create an amphiphilic helix (useful for membrane permeation or protein mimicry), residues must be patterned with a periodicity of 3.

  • Positions 1, 4, 7: Hydrophobic (e.g., Boc-L-

    
    -Hile).
    
  • Positions 2, 5, 8: Cationic/Polar (e.g., Boc-L-

    
    -Homolysine).
    
  • Positions 3, 6, 9: Polar/Hydrophilic.

Visualizing the Foldamer Logic

FoldamerDesign Residue Boc-L-beta-Homoisoleucine Backbone Beta-Amino Backbone (Extra CH2 group) Residue->Backbone SideChain Isoleucine Side Chain (Beta-methyl steric bulk) Residue->SideChain Structure 14-Helix Formation Backbone->Structure Allows i, i+2 H-bonding Packing Hydrophobic Core (Knobs-into-Holes) SideChain->Packing High surface area Stability Proteolytic Resistance (t1/2 > 24h) Structure->Stability Non-native backbone Packing->Structure Stabilizes

Figure 1: Mechanistic contribution of Boc-L-


-homoisoleucine to foldamer stability and structure.

Experimental Protocol: Boc-SPPS of -Peptides

Scope: Synthesis of a 10-mer


-peptide on a 0.1 mmol scale.
Critical Note: 

-amino acids couple more slowly than

-amino acids due to the extra methylene group and side-chain steric hindrance.
Reagents & Materials
  • Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.7 mmol/g loading) for C-terminal amides.

  • Amino Acids: Boc-L-

    
    -Homoisoleucine, Boc-L-
    
    
    
    -Homoalanine, etc.
  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (for difficult couplings).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: TFA (Trifluoroacetic acid).[1][2][3]

Step-by-Step Workflow
StageStepReagent/ConditionDurationMechanism/Notes
1. Swelling Resin PrepDCM2 x 20 minExpands polystyrene matrix for accessibility.
2. Deprotection Boc Removal100% TFA (Neat)2 x 1 min (Flow wash)Removes Boc group. Caution: Exothermic.
3. Wash Flow WashDMF1 minRemoves excess TFA.
4. Neutralization In Situ 10% DIEA in DMFConcurrent with couplingCRITICAL: Do not pre-neutralize and wash. Add base with the activated amino acid to prevent salt aggregation.
5. Activation Pre-activation4 eq. Boc-AA + 3.8 eq. HBTU + 4 eq. DIEA in DMF2 minGenerates the active ester.
6. Coupling ReactionActivated AA solution -> Resin60–120 min

-residues require longer times. Double couple if Kaiser test is positive.
7. Monitoring Kaiser TestNinhydrin5 minBlue = Incomplete (Free amine). Yellow = Complete.
8. Final Cleavage AcidolysisHF (anhydrous) + p-cresol (90:10)1 hr @ 0°CCleaves peptide from resin and removes side-chain protectors.
Detailed Protocol Nuances
  • In Situ Neutralization (The Kent Protocol): Unlike standard protocols that wash the resin with base after TFA deprotection,

    
    -peptides are prone to aggregation.
    
    • Action: After TFA deprotection, wash quickly with DCM/DMF.

    • Action: Add the solution of Boc-AA, HBTU, and DIEA directly to the protonated resin amine salts.

    • Why? This maintains the peptide chain in a protonated (disaggregated) state until the exact moment of acylation.

  • Handling Boc-L-

    
    -Homoisoleucine: 
    
    • This residue is hydrophobic. Ensure it is fully dissolved in DMF before adding coupling agents. If precipitation occurs, add a small amount of NMP (N-methyl-2-pyrrolidone).

  • HF Cleavage Safety:

    • HF is lethal and requires a specialized Teflon vacuum line.[1]

    • Alternative: If HF facilities are unavailable, use TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol cocktail (10:50:30:10). This is a "High Acidity" liquid cleavage method compatible with Boc chemistry.

Characterization & Validation

Once synthesized and purified (RP-HPLC, C18 column, Water/Acetonitrile gradient), the foldamer must be validated for secondary structure.

Circular Dichroism (CD) Spectroscopy

The signature of a 14-helix differs significantly from an


-helix.
  • Sample Prep: Dissolve foldamer in Methanol or TFE (Trifluoroethanol) at 50

    
    M.
    
  • 14-Helix Signature:

    • Maximum: ~215 nm.

    • Minimum: ~198 nm.

    • Note: This is roughly the inverse of a standard

      
      -helix signal.
      
Workflow Logic Diagram

SynthesisWorkflow cluster_final Post-Synthesis Start Start: Boc-AA-Resin Deprotect TFA Deprotection (Remove Boc) Start->Deprotect Wash DMF Flow Wash Deprotect->Wash Couple Coupling (In Situ Neutralization) 60-120 min Wash->Couple Activate Activate Next Boc-AA (HBTU/DIEA) Activate->Couple Add mixture Test Kaiser Test Couple->Test Test->Deprotect Pass (Yellow) Test->Couple Fail (Blue) (Double Couple) Cleavage HF or TFMSA Cleavage Test->Cleavage Sequence Complete Purify HPLC Purification Cleavage->Purify CD CD Spectroscopy (Verify 14-Helix) Purify->CD

Figure 2: Optimized Boc-SPPS workflow for


-peptide foldamers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-methyl group.
Switch to HATU or HOAt . Increase temperature to 50°C (microwave assisted).
Aggregation Hydrophobic clustering of Isoleucine side chains.[4]Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.
Low Solubility High hydrophobicity of the foldamer.Purify using a C4 column instead of C18. Dissolve in TFE prior to injection.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications. Link
    
  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: From structure to function." Chemical Reviews. Link
    
  • Appella, D. H., et al. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[5] Link

Sources

Microwave-assisted synthesis of beta-methylisoleucine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing


-Methylisoleucine 

Abstract The incorporation of sterically hindered non-canonical amino acids, such as


-methylisoleucine (

-Me-Ile), into peptide sequences presents significant synthetic challenges. The additional methyl group at the

-position introduces severe steric repulsion, drastically reducing the kinetics of acylation and increasing the propensity for deletion sequences and incomplete coupling. This application note details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol designed to overcome these energetic barriers. We demonstrate that controlled microwave irradiation, combined with the DIC/Oxyma Pure activation strategy, enables the efficient coupling of

-Me-Ile and subsequent residues with high purity (>95%) and minimal racemization.

Introduction


-Methylisoleucine (often referring to specific stereoisomers like L-allo-isoleucine or the quaternary 

-dimethyl analog depending on the specific target) represents a class of "super-bulky" amino acids. These residues are increasingly utilized in peptidomimetics to induce specific conformational constraints, enhance proteolytic stability, and mimic complex natural products (e.g., Tubulysins).

The Challenge: Standard SPPS protocols rely on diffusion and ambient thermal energy, which are often insufficient to drive the coupling of


-branched residues (Val, Ile, Thr). 

-Me-Ile exacerbates this issue by adding further bulk near the reactive center.
  • Coupling of

    
    -Me-Ile:  The nucleophilic attack of the resin-bound amine onto the activated 
    
    
    
    -Me-Ile species is slowed by the bulky side chain.
  • Coupling onto

    
    -Me-Ile:  Once incorporated, the N-terminus of 
    
    
    
    -Me-Ile is shielded by the
    
    
    -substituents, making the acylation of the next amino acid the rate-limiting step (the "difficult coupling" phenomenon).

The Solution: Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipole moments of the polar reagents (DMF, activated amino acids). This minimizes chain aggregation and overcomes the activation energy barrier for sterically hindered couplings.

Materials and Reagents

To ensure reproducibility and high fidelity, the following reagents are recommended:

ComponentSpecificationRationale
Resin Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g)PEG-based resins (ChemMatrix/ProTide) offer superior swelling and mass transfer for hydrophobic/bulky sequences compared to polystyrene.
Amino Acid Fmoc-

-Me-Ile-OH
High purity (>98%) is critical to prevent impurity incorporation.
Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Superior suppression of racemization compared to HOBt/HOAt at high temperatures.
Base/Coupler DIC (N,N'-Diisopropylcarbodiimide)The DIC/Oxyma pair is the "gold standard" for MW-SPPS, avoiding the capping risk associated with uronium salts (HATU/HBTU) at high temps.
Solvent DMF (Dimethylformamide)Standard solvent.[1] NMP can be used for extremely difficult sequences but DMF is standard for MW.
Deprotection 20% Piperidine in DMF + 0.1M Oxyma PureOxyma is added to the deprotection cocktail to suppress aspartimide formation and protect sensitive residues.

Experimental Protocol

Workflow Overview

The synthesis follows a Fmoc/tBu strategy.[2][3][4] The critical modifications for


-Me-Ile involve elevated temperatures and double-coupling cycles.

MW_SPPS_Workflow Start Resin Swelling (DMF, 15 min, RT) Deprotect Fmoc Deprotection (20% Piperidine, MW) Start->Deprotect Wash1 Wash (DMF x4) Deprotect->Wash1 Activation AA Activation (AA + DIC + Oxyma) Wash1->Activation Coupling MW Coupling (90°C) Activation->Coupling Check Is residue Beta-Me-Ile or coupling ONTO it? Coupling->Check DoubleCouple Repeat Coupling (Fresh Reagents) Check->DoubleCouple Yes (Difficult) Wash2 Wash (DMF x4) Check->Wash2 No (Standard AA) DoubleCouple->Wash2 Wash2->Deprotect Next Cycle End Final Cleavage (TFA/TIS/H2O) Wash2->End Sequence Complete

Figure 1: Optimized MW-SPPS workflow emphasizing the decision branch for sterically hindered residues.

Detailed Coupling Parameters

A. Standard Amino Acids (Non-hindered):

  • Reagents: 5.0 eq Fmoc-AA, 5.0 eq Oxyma Pure, 10.0 eq DIC.

  • Condition: Single coupling.

  • Microwave: Ramp to

    
     over 30 sec, hold for 120 sec.
    

B. Coupling OF Fmoc-


-Me-Ile-OH: 
  • Rationale: The incoming bulky AA struggles to approach the resin-bound amine.

  • Reagents: 5.0 eq Fmoc-

    
    -Me-Ile-OH, 5.0 eq Oxyma Pure, 10.0 eq DIC.
    
  • Condition: Double Coupling is highly recommended to ensure completion.

  • Microwave (Cycle 1):

    
     for 4 minutes.
    
  • Microwave (Cycle 2):

    
     for 4 minutes (fresh reagents).
    
  • Note: If the building block is extremely scarce, use 2.5 eq for 10 minutes at

    
     to conserve material, though yield may dip.
    

C. Coupling ONTO


-Me-Ile-Resin (The "Hardest" Step): 
  • Rationale: The amine of the anchored

    
    -Me-Ile is sterically shielded. The incoming AA (even if simple like Gly or Ala) faces a massive barrier.
    
  • Reagents: 10.0 eq Fmoc-AA (High Excess), 10.0 eq Oxyma, 20.0 eq DIC.

  • Condition: Double or Triple Coupling.

  • Microwave:

    
     for 6 minutes.
    
  • Optimization: For extremely stubborn couplings (e.g., if the next residue is also bulky like Val/Ile), switch to HATU/HOAt/DIEA (4 eq) at

    
     for 10 min. (Avoid 
    
    
    
    with HATU to prevent epimerization).
Deprotection Protocol
  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

  • Cycle:

    • Initial Deblock:

      
       for 30 sec.
      
    • Second Deblock:

      
       for 60 sec.
      
  • Why Oxyma? It minimizes racemization of Cys/His and prevents aspartimide formation, which can be exacerbated by MW heating.

Cleavage and Isolation
  • Wash resin with DCM (3x) and MeOH (3x) to remove DMF traces.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Add DTT (2.5%) if Cys/Met are present.

  • Time: 2 hours at Room Temperature (Do not microwave cleavage).

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Deletion) Steric shielding of

-Me-Ile amine.
1. Switch to HATU/HOAt at

for the subsequent residue.2. Increase coupling time to 10 min.3. Use NMP instead of DMF as solvent.
Racemization Overheating during activation.1. Lower coupling temp to

.2. Ensure Oxyma/DIC ratio is 1:2 (excess DIC ensures acidic environment).3. Avoid bases like DIEA/NMM during coupling unless using HATU.
Aspartimide Formation MW heating of Asp-Gly/Asp-Ser sequences.Add 0.1 M Oxyma to the deprotection solution (Piperidine).
Resin Aggregation Hydrophobic collapse of

-rich regions.
Use ChemMatrix resin (100% PEG). Use "Magic Mixture" (DCM/DMF/NMP) washes.

Mechanistic Insight: Why DIC/Oxyma?

While HATU is a potent activator, it generates the guanidinium salt of the amino acid, which can N-cap the peptide chain at high temperatures or lead to epimerization via oxazolone formation.

The DIC/Oxyma system forms an unstable O-acylisourea that rapidly rearranges to the active ester. Under microwave irradiation (


), this active ester reacts almost instantaneously with the amine. Crucially, the acidic environment maintained by Oxyma suppresses the proton abstraction from the 

-carbon, preserving chiral integrity even for sensitive

-branched residues.

Activation_Mechanism cluster_prevention Racemization Control FmocAA Fmoc-AA-OH Intermediate O-Acylisourea (Unstable) FmocAA->Intermediate + DIC DIC DIC Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stable & Reactive) Intermediate->ActiveEster + Oxyma Oxazolone Oxazolone (Racemization Path) Intermediate->Oxazolone Slow w/o Oxyma Coupling Peptide Bond Formation ActiveEster->Coupling + Resin-NH2 (MW Heat) ActiveEster->Oxazolone Suppressed by Oxyma

Figure 2: Mechanism of DIC/Oxyma activation preventing racemization pathways under MW conditions.

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced SPPS of Difficult and Long Peptides." Organic Letters.

  • Nicolaou, K. C., et al. (2018). "Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins." Journal of the American Chemical Society.

  • CEM Corporation. "Microwave Peptide Synthesis: Application Note for Hindered Amino Acids."

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures." Journal of Peptide Science.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

Sources

Fmoc vs Boc strategy for beta-methylisoleucine incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Beta-Methylisoleucine (


-MeIle) in Solid Phase Peptide Synthesis 

Abstract & Core Challenge

The incorporation of


-methylisoleucine (

-MeIle) represents one of the most significant steric challenges in modern Solid Phase Peptide Synthesis (SPPS). Unlike canonical isoleucine, the additional methyl group at the

-position creates a "steric wall" that severely impedes nucleophilic attack during acylation. Furthermore, this steric bulk forces the activated amino acid into conformations that increase the risk of

-carbon epimerization (racemization) via oxazolone formation.

This guide provides a comparative technical analysis of Fmoc vs. Boc strategies for


-MeIle incorporation, offering optimized protocols to maximize yield and stereochemical integrity.

Strategic Analysis: Fmoc vs. Boc Selection

The choice between Fmoc and Boc chemistry for


-MeIle is not merely a preference; it is a decision dictated by the physicochemical properties of the peptide sequence.
The Decision Matrix
  • Fmoc Strategy: Preferred for standard pharmaceutical production due to safety (no HF). However, it struggles with "difficult sequences" (beta-sheet aggregation) because the Fmoc group increases the aggregation potential of the growing chain.

  • Boc Strategy: The "Nuclear Option." The protonated N-terminus in Boc chemistry (during TFA deprotection) breaks up inter-chain hydrogen bonds, solubilizing the peptide. Use this when the

    
    -MeIle is located within a hydrophobic stretch >5 residues.
    

StrategySelection cluster_optimization Fmoc Optimization Start Analyze Sequence Context of u03b2-MeIle LengthCheck Peptide Length > 20 AA or Hydrophobic Region? Start->LengthCheck AggCheck Is Aggregation Predicted? LengthCheck->AggCheck Yes FmocRoute STRATEGY A: Fmoc SPPS (Standard) LengthCheck->FmocRoute No AggCheck->FmocRoute Low Risk BocRoute STRATEGY B: Boc SPPS (In-Situ Neutralization) AggCheck->BocRoute High Risk (Beta-Sheet) Pseudo Add Pseudoproline at n+1 or n+2 FmocRoute->Pseudo

Figure 1: Decision tree for selecting the optimal protection strategy based on sequence difficulty.

Critical Quality Attributes (CQA) & Mechanisms

The Steric Bottleneck

The


-methyl group shields the carbonyl carbon. Standard carbodiimide activation (DIC/HOBt) is often too slow, leading to incomplete coupling. We must use aminium/uronium salts (HATU/COMU) which generate a more reactive active ester (OAt).
Racemization Risk

Slow coupling allows time for base-catalyzed proton abstraction at the


-carbon.
  • Mechanism: The activated ester cyclizes to form an oxazolone. The

    
    -methyl bulk destabilizes the amide backbone, favoring this cyclization.
    
  • Consequence: Formation of the diastereomer (allo-

    
    -MeIle), which is notoriously difficult to separate by HPLC.
    

Protocol A: Optimized Fmoc Strategy (High Efficiency)

Applicability: Standard peptides, non-aggregated sequences.

Reagents
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why: The Aza-analog (HOAt) leverages the neighboring group effect (pyridine nitrogen) to accelerate coupling by ~10x over HOBt.

  • Base: DIEA (Diisopropylethylamine).[1] Strict Control Required.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Pre-Activation (CRITICAL):

    • Dissolve Fmoc-

      
      -MeIle-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes. Extended activation in the absence of amine leads to guanidinylation of the amino acid.

  • Coupling:

    • Add mixture to resin.[]

    • Agitate for 2 hours at room temperature (standard AA is 45 mins).

    • Microwave Option: 75°C for 10 mins (Power: 25W). Warning: High temp increases racemization risk for this specific residue.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though

      
      -MeIle is primary, the steric bulk mimics secondary kinetics).
      
    • If positive (blue spots), perform a second coupling with fresh reagents.

  • Capping:

    • Acylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Boc Strategy (In-Situ Neutralization)

Applicability: "Difficult" sequences, hydrophobic regions, or when Fmoc coupling fails. Reference: Based on the Schnölzer & Kent protocol [1].

The Logic

Standard Boc synthesis uses a neutralization wash (DIEA) before coupling. This precipitates aggregated peptides. The "In-Situ" method keeps the peptide protonated (and soluble) until the exact moment the activated amino acid arrives.

Step-by-Step Procedure
  • Deprotection:

    • Treat resin with 100% TFA (2 x 1 min flow washes).

    • Flow wash with DCM (Dichloromethane).

  • Activation:

    • Dissolve Boc-

      
      -MeIle-OH (4.0 eq) and HCTU (3.9 eq) in DMF.
      
    • Add DIEA (6.0 eq).

  • Coupling (The "Magic" Step):

    • Add the activated mixture directly to the protonated (TFA-salt) resin.

    • The excess DIEA in the coupling mixture neutralizes the resin-bound amine simultaneously with the arrival of the active ester.

    • Agitate for 1 hour.

  • Cleavage:

    • Requires High HF (Hydrogen Fluoride) cleavage. Safety Warning: Requires specialized Teflon apparatus.

Data Comparison & Reagent Selection

FeatureHATU (Fmoc)PyBOP (Fmoc)DIC/Oxyma (Fmoc)HCTU (Boc)
Coupling Speed Very HighModerateHighHigh
Racemization Risk Low-Moderate*ModerateVery LowModerate
Steric Tolerance ExcellentGoodGoodExcellent
Cost HighMediumLowMedium
Recommendation Primary Choice SecondaryFor low-risk sitesFor Aggregation

*HATU low racemization is contingent on using exactly 2.0 equivalents of base relative to the uronium salt, or <2 mins pre-activation.

Troubleshooting & Quality Control

Validating Stereochemistry

You cannot rely on standard HPLC retention times alone.

  • Marfey's Method: Hydrolyze a small resin sample (6N HCl). Derivatize with Marfey's Reagent (FDAA). Analyze by LC-MS. The L- and D-allo forms will separate significantly.

  • NMR: If scale permits,

    
    H-NMR of the cleaved peptide can distinguish the 
    
    
    
    -proton splitting patterns of Ile vs allo-Ile [2].
Workflow Visualization: The Chemical Cycle

ChemicalCycle Deprotect Deprotection (Remove Fmoc) Wash1 Flow Wash (DMF) Deprotect->Wash1 Activate Activation (HATU/DIEA) Wash1->Activate Coupling Coupling (Steric Clash!) Activate->Coupling Check QC Check (Chloranil) Coupling->Check Check->Deprotect Pass Check->Coupling Fail (Re-couple)

Figure 2: The SPPS cycle highlighting the critical activation and QC steps.

References

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Albericio, F., & Bomer, J. M. (1999). Preparation of Amino Acid Derivatives for Solid-Phase Synthesis. Methods in Enzymology.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society.

Sources

Improving oral bioavailability with beta-methyl amino acid substitution

High-Performance Peptide Engineering: Enhancing Oral Bioavailability via -Methyl Amino Acid Substitution

Executive Summary

The "oral delivery challenge" remains the primary bottleneck in peptide drug development. Native peptides suffer from rapid proteolytic degradation and poor membrane permeability, resulting in negligible oral bioavailability (


-methyl amino acid substitution

This guide details the mechanistic rationale, design strategies, and validation protocols for incorporating

Part 1: The Mechanistic Advantage

The "Manifold Effect" of -Methylation

Substituting a canonical






  • Proteolytic Shielding (Steric & Electronic): Standard proteases (e.g., Trypsin, Chymotrypsin, Pepsin) evolved to hydrolyze

    
    -peptide bonds. The insertion of an extra methylene group (
    
    
    ) into the backbone extends the chain, disrupting the catalytic triad alignment of the protease. The addition of a methyl group at the
    
    
    -position adds a second layer of defense: steric hindrance. This "steric zipper" prevents the protease from accessing the scissile bond.
  • Conformational Locking (Permeability): Bioavailability is often limited by the energy cost of desolvating polar amide bonds.

    
    -methyl substitutions restrict the rotation of the backbone torsion angles (
    
    
    and
    
    
    ). This rigidification often promotes the formation of stable secondary structures (e.g., 14-helices or
    
    
    -turns) that facilitate intramolecular hydrogen bonding . By "hiding" the polar backbone amides from the solvent, the peptide becomes more lipophilic and membrane-permeable (the "Chameleonic Effect").
Visualizing the Mechanism

The following diagram illustrates how

BetaMethylMechanismProteaseProtease (e.g., Trypsin)AlphaPeptideNative Alpha-PeptideProtease->AlphaPeptide Recognizes BackboneBetaPeptideBeta-Methyl Substituted PeptideProtease->BetaPeptide Steric Clash (Methyl Group)HydrolysisRapid Hydrolysis(Inactive Fragments)AlphaPeptide->Hydrolysis CleavageIntactSteric Shielding(Intact Drug)BetaPeptide->Intact No RecognitionPermeabilityEnhanced Permeability(Intramolecular H-Bonds)BetaPeptide->Permeability Rigidification

Figure 1: Mechanistic divergence between native


Part 2: Strategic Design & Synthesis

Design: The "Hot Spot" Strategy

Do not replace every residue. Full replacement often destroys biological affinity. Instead, use a "Hot Spot" scanning approach:

  • Identify Cleavage Sites: Incubate the parent peptide in Simulated Intestinal Fluid (SIF) and analyze fragments via LC-MS to identify the primary cleavage site (e.g., after an Arginine or Phenylalanine).

  • Substitute at

    
     or 
    
    
    :
    Introduce the
    
    
    -methyl amino acid at the site of cleavage or the adjacent residue.
  • Preserve Side Chain Topology: If replacing Phenylalanine (Phe), use

    
    -homo-Phe to maintain the aromatic interaction, or 
    
    
    -methyl-Phe if available.
Synthesis: Critical Coupling Protocol

Optimized Coupling Protocol:

  • Coupling Reagent: Use HATU or COMU (stronger activation than HBTU/HCTU).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

  • Double Coupling: Mandatory for the

    
    -methyl residue and the subsequent amino acid (which must couple to the sterically hindered 
    
    
    -amine).

Part 3: Validation Protocols

Protocol A: Enzymatic Stability Assay (SGF/SIF)

Objective: Determine the metabolic half-life (

1

Reagents:

  • SGF (Simulated Gastric Fluid): Pepsin (3.2 g/L), NaCl (2 g/L), pH 1.2.

  • SIF (Simulated Intestinal Fluid): Pancreatin (10 g/L),

    
     (6.8 g/L), pH 6.8.
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Dissolve peptide to 100

    
    M in water/DMSO (max 1% DMSO).
    
  • Incubation: Add peptide to pre-warmed (

    
    ) SGF or SIF.
    
  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately add 150

    
    L Quenching Solution to stop proteolysis. Centrifuge at 10,000 x g for 5 min to pellet enzymes.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

Calculation: Plot



Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive oral absorption by measuring effective permeability (

Reagents:

  • Donor Plate: 96-well filter plate (0.45

    
    m PVDF).
    
  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Lipid: 1% Lecithin in Dodecane.

  • System Solution: PBS pH 7.4 (or pH 6.5 for jejunum simulation).

Workflow:

  • Membrane Coating: Carefully pipette 5

    
    L of Lipid Solution onto the filter of the Donor Plate. Allow to dry for 2-3 mins.
    
  • Donor Loading: Add 150

    
    L of peptide solution (10 
    
    
    M in PBS) to the Donor wells.
  • Acceptor Loading: Add 300

    
    L of blank PBS to the Acceptor wells.
    
  • Sandwich: Place Donor plate on top of Acceptor plate (ensure contact).

  • Incubation: Incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS or UV-Vis.

Calculation:




Part 4: Data Analysis & Interpretation[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the iterative cycle of design, synthesis, and testing required to validate the bioavailability improvements.

Workflowcluster_ValidationValidation PhaseStartParent Peptide(Low Bioavailability)DesignDesign Phase:Identify Cleavage Sites (LC-MS)Start->DesignSynthesisSynthesis:Beta-Methyl Substitution(Double Coupling)Design->SynthesisStabilityStability Assay(SIF/SGF)Synthesis->StabilityPAMPAPermeability Assay(PAMPA)Synthesis->PAMPADecisionIs t1/2 > 120min AND Pe > 1.0e-6?Stability->DecisionPAMPA->DecisionPKIn Vivo PK Study(Oral Bioavailability)Decision->PKPassIterateRe-Design:Shift Substitution SiteDecision->IterateFailIterate->Design

Figure 2: Iterative workflow for optimizing peptide bioavailability via

Comparative Data Summary

A successful substitution campaign should yield data similar to the theoretical example below:

Compound IDModificationSIF

(min)
PAMPA

(

cm/s)
Oral Bioavailability (

)
Native Peptide None120.2< 1%
Analog A N-Methylation450.82.5%
Analog B

-Homo Substitution
1801.58.0%
Analog C

-Methyl Substitution
> 240 4.2 15.5%

Note: Analog C demonstrates the "Manifold Effect"—superior stability due to the steric methyl group and higher permeability due to conformational locking.

References

  • Steer, D. L., et al. (2002).[2] "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link

  • Werner, H. M., et al. (2012). "Membrane permeability of peptides: The role of side chains and backbone modifications." Journal of Peptide Science. Link

  • Wang, C. K., et al. (2014).[3] "Strategies for Improving the Oral Bioavailability of Peptide Drugs." Annual Review of Pharmacology and Toxicology. Link

Application Notes & Protocols: Enhancing Alpha-Helical Stability in Peptidic Scaffolds Using β-Methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-helix is a fundamental secondary structure motif critical for mediating a vast array of protein-protein interactions (PPIs). However, short peptides excised from their parent proteins typically fail to retain this bioactive conformation in solution, rendering them susceptible to proteolytic degradation and limiting their therapeutic potential. This application note details the rationale and practical methodologies for utilizing the sterically constrained, unnatural amino acid β-methylisoleucine to stabilize α-helical peptides. We provide a comprehensive guide, from the principles of conformational stabilization to detailed protocols for peptide synthesis, biophysical characterization, and stability assessment.

Introduction: The Challenge of α-Helix Stabilization

α-helices are the cornerstone of numerous biological recognition events, making them attractive scaffolds for the design of novel therapeutics aimed at modulating PPIs. The intrinsic instability of short, linear peptides in aqueous solution, however, presents a significant hurdle. The entropic cost of adopting a rigid helical conformation often outweighs the enthalpic gains from intramolecular hydrogen bonds, leading to a disordered, random coil state.

To overcome this limitation, various strategies have been developed to pre-organize peptides into an α-helical conformation. These methods include covalent modifications like hydrocarbon stapling, lactam bridge formation, and the incorporation of helix-promoting amino acids. Among the latter, the use of sterically constrained, unnatural amino acids offers a powerful, non-invasive approach to bias the conformational equilibrium towards the desired helical fold.

This guide focuses on the strategic incorporation of β-methylisoleucine, a Cβ-branched amino acid, as a potent stabilizer of the α-helical secondary structure.

Mechanism of Stabilization: The Role of Conformational Constraint

The stabilizing effect of β-branched amino acids on α-helical structures is rooted in the principles of conformational entropy. In the unfolded or random coil state, the peptide backbone has a high degree of rotational freedom. However, the presence of bulky substituents on the β-carbon of an amino acid side chain, as in isoleucine and valine, restricts this conformational freedom.

The incorporation of a β-methyl group in isoleucine further exacerbates this steric hindrance. This increased rigidity in the unfolded state reduces the entropic penalty required to transition to the more ordered α-helical conformation. Essentially, by destabilizing the unfolded state, the helical conformation becomes energetically more favorable. While naturally occurring β-branched amino acids can sometimes distort the helical backbone, the specific stereochemistry and placement of β-methylisoleucine can be optimized to promote a canonical α-helical structure.[1][2]

The underlying principle is that the conformational rigidity of β-branched amino acids can be stabilizing by lowering the entropic cost of forming favorable side-chain van der Waals interactions within the folded protein.[1]

G cluster_0 Unfolded State cluster_1 Transition cluster_2 Folded State High Conformational Freedom High Conformational Freedom Steric Hindrance (β-methylisoleucine) Steric Hindrance (β-methylisoleucine) High Conformational Freedom->Steric Hindrance (β-methylisoleucine) reduces Reduced Entropic Penalty Reduced Entropic Penalty Steric Hindrance (β-methylisoleucine)->Reduced Entropic Penalty leads to Stabilized α-Helix Stabilized α-Helix Reduced Entropic Penalty->Stabilized α-Helix favors

Figure 1. Mechanism of α-helix stabilization by β-methylisoleucine.

Experimental Workflow

The successful implementation of β-methylisoleucine for α-helix stabilization involves a systematic workflow encompassing peptide design and synthesis, purification, and comprehensive biophysical and biochemical characterization.

G Design Peptide Design & Synthesis Purification Purification (RP-HPLC) Design->Purification Characterization Biophysical Characterization Circular Dichroism (CD) Nuclear Magnetic Resonance (NMR) Purification->Characterization Stability Proteolytic Stability Assay (LC-MS) Characterization->Stability

Figure 2. Overall experimental workflow.

Detailed Protocols

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of a β-Methylisoleucine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide. The incorporation of the sterically hindered β-methylisoleucine may require extended coupling times or the use of a more potent coupling agent.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-β-methyl-L-isoleucine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours. For the coupling of Fmoc-β-methyl-L-isoleucine, extend the coupling time to 4 hours or use a coupling agent such as HATU.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.

    • Decant the ether, wash the pellet with cold ether, and centrifuge again.

    • Dry the peptide pellet under vacuum.

Protocol 4.2: Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the peptide solution onto a semi-preparative C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Confirm the purity and identity of the fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 4.3: Biophysical Characterization

CD spectroscopy is a rapid and effective method to determine the secondary structure content of peptides in solution.[3] An α-helix exhibits a characteristic CD spectrum with minima at approximately 208 nm and 222 nm and a maximum around 195 nm.

Procedure:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise peptide concentration by UV absorbance at 280 nm (if containing Trp or Tyr) or by amino acid analysis.

  • Prepare a series of dilutions to a final concentration of 25-50 µM.

  • Record CD spectra from 190 nm to 260 nm at 25°C using a 1 mm path length quartz cuvette.

  • Acquire at least three scans and average the data.

  • Subtract the spectrum of the buffer blank.

  • Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) using the following equation: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

  • Estimate the percent helicity from the MRE at 222 nm: Percent Helicity = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 where MRE₂₂₂ is the experimental MRE at 222 nm, MRE_c is the MRE of the random coil (typically ~0), and MRE_h is the MRE of a pure helix of the same length (approximately -33,000 for a moderately long peptide).[4][5]

Two-dimensional NMR spectroscopy provides detailed structural information at the atomic level, confirming the helical conformation and identifying specific intramolecular contacts.[6]

Procedure:

  • Dissolve the lyophilized peptide in 90% H₂O/10% D₂O at a concentration of 1-2 mM.

  • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • TOCSY: Use a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

  • NOESY: Use a mixing time of 150-250 ms to identify through-space correlations between protons.

  • Data Analysis:

    • Assign the proton resonances using the TOCSY spectrum to identify amino acid types.

    • Use the NOESY spectrum to establish sequential connectivities (e.g., Hα(i) to HN(i+1)) and medium-range NOEs characteristic of α-helices (e.g., Hα(i) to HN(i+3), Hα(i) to Hβ(i+3), and Hα(i) to HN(i+4)).

    • The presence of a continuous stretch of these medium-range NOEs is a definitive indicator of an α-helical conformation.

Protocol 4.4: Proteolytic Stability Assay

This assay evaluates the resistance of the peptide to degradation by proteases, a key advantage of a stabilized helical structure.

Materials:

  • Purified peptide

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the peptide in an appropriate buffer.

  • Incubate the peptide at a final concentration of 10 µM in 90% human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the proteolytic reaction by adding an equal volume of 10% TFA in ACN to precipitate the serum proteins.

  • Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Expected Results and Data Presentation

The incorporation of β-methylisoleucine is expected to significantly enhance the α-helical content and proteolytic stability of the peptide compared to an unmodified control sequence.

Table 1: Biophysical and Stability Data for a Model Peptide and its β-Methylisoleucine Analog

PeptideSequence% Helicity (CD)Proteolytic Half-life (t₁/₂) in Serum (hours)
ControlAc-EVEALLK(A)KLLEALLK-NH₂25 ± 31.5 ± 0.2
β-MeIleAc-EVEALLK(β-MeIle)KLLEALLK-NH₂75 ± 5> 24

Conclusion

The strategic incorporation of β-methylisoleucine represents a robust and effective method for stabilizing the α-helical conformation of short peptides. The steric constraints imposed by the β-methyl group reduce the entropic penalty of folding, thereby favoring the helical state. This pre-organization not only enhances the potential for biological activity by mimicking the native protein structure but also confers significant resistance to proteolytic degradation. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and detailed characterization of these stabilized helical peptides, offering a valuable tool for researchers in drug discovery and chemical biology.

References

  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Available from: [Link]

  • Gassner, N. C., et al. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry, 33(40), 12245-12253. Available from: [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399–1408.
  • Huc, I., & Gellman, S. H. (Eds.). (2016).
  • Lelievre, D., et al. (1997). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 119(42), 10076-10084. Available from: [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-35. Available from: [Link]

  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of molecular biology, 180(3), 741-751.
  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
  • Walters, M. J., et al. (2013). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 117(16), 4642–4649. Available from: [Link]

  • White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651.
  • Zondlo, N. J. (2013). The chemical biology of peptide and protein post-translational modification. Chemical Society Reviews, 42(14), 5757-5759.

Sources

Troubleshooting & Optimization

Overcoming coupling difficulties with Boc-beta-methylisoleucine

Technical Support Center: Coupling Difficulties with Boc- -methylisoleucine

Status: Operational Ticket Focus: Steric Hindrance, Epimerization, and Low Yields in Peptide Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Beta-Branching" Barrier

Welcome to the technical support hub for Boc-


-methylisoleucine

The Core Challenge: The difficulty you are experiencing is not due to reagent failure, but rather molecular geometry . The

Boc

This guide provides a self-validating protocol to overcome these barriers, minimizing the two primary risks: incomplete coupling (deletion sequences) and racemization (loss of chirality) .

Module 1: Mechanistic Diagnosis

Why is this coupling failing?

Standard carbodiimide chemistries (DIC/HOBt) rely on the formation of an O-acylisourea intermediate. For sterically unencumbered amino acids (like Glycine or Alanine), this is sufficient. However, for

The Consequence:

  • Slow Kinetics: The reaction stalls, leading to deletion sequences.[1]

  • Epimerization: Because the coupling is slow, the activated carboxylate has more time to undergo oxazolone formation . This cyclic intermediate allows the

    
    -proton to be abstracted by base, inverting the stereocenter (L 
    
    
    D).
Visualizing the Steric Clash

The following diagram illustrates the kinetic barrier and the decision logic for overcoming it.

StericBarrierStartBoc-Beta-Me-Ile ActivationStericSteric Shielding (Beta-Methyl + Boc)Start->StericPathway1Standard Coupling (DIC/HOBt)Steric->Pathway1 Low ReactivityPathway2High-Power Coupling (HATU/HOAt)Steric->Pathway2 OptimizedResultFailIncomplete Coupling (Deletion)Pathway1->ResultFail Kinetic StallResultRacOxazolone Formation (Racemization)Pathway1->ResultRac Prolonged ActivationResultSuccessSuccessful Peptide BondPathway2->ResultSuccess Fast Kinetics

Caption: Figure 1. The steric "shield" of the

Module 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Solution Phase Coupling

Recommended for: Difficult couplings where racemization is the primary concern.

Reagent Logic:

  • Coupling Agent: HATU (or COMU ) is preferred over PyBOP due to the "neighboring group effect" of the pyridine ring (in HOAt), which accelerates the reaction 10-100x, outcompeting the racemization pathway.

  • Base: 2,4,6-Collidine (TMP) is used instead of DIPEA. Collidine is a weaker base that is sterically hindered, making it less likely to abstract the acidic

    
    -proton that leads to racemization.
    
ComponentEquivalents (Eq)Role
Boc-

-Me-Ile-OH
3.0The hindered carboxylic acid.
HATU 2.9High-speed uronium activator.
HOAt 3.0Additive to suppress racemization.[2][3]
Collidine 6.0Non-nucleophilic, weak base.
Solvent N/ADMF or NMP (0.1 - 0.2 M concentration).

Step-by-Step Workflow:

  • Pre-Activation (Crucial): Dissolve Boc-AA, HATU, and HOAt in DMF. Add Collidine. Shake/stir for exactly 30-60 seconds .

    • Note: Do not pre-activate for >2 mins; the active ester is unstable.

  • Addition: Add the pre-activated mixture to the resin/amine component.

  • Reaction: Agitate for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • If positive: Do not proceed. Perform a "double couple" (repeat steps 1-3 with fresh reagents).

Protocol B: Microwave-Assisted SPPS (Solid Phase)

Recommended for: Extremely hydrophobic sequences or N-methylated targets.

Thermodynamic Logic: Microwave energy provides the localized heat necessary to overcome the activation energy barrier of the bulky

LiCl
ParameterSetting
Temperature 60°C (Max)
Time 10 minutes (Single Pass)
Power 25-30 Watts (maintain temp)
Additive 0.8 M LiCl in NMP

Workflow:

  • Dissolve Boc-AA (4 eq) and COMU (4 eq) in 0.8 M LiCl/NMP.

  • Add DIPEA (8 eq). Note: DIPEA is acceptable here due to the speed of microwave coupling, but Collidine is safer.

  • Irradiate at 60°C for 10 minutes.

  • Wash resin with hot DMF (

    
    C) to remove aggregated byproducts.
    

Module 3: Troubleshooting & FAQs

Q1: The coupling yield is still low (<50%) after double coupling. What now?

Diagnosis: You are likely facing on-resin aggregation , where the peptide chain folds back on itself, hiding the amine. The Fix:

  • Solvent Switch: Switch from DMF to NMP or DMSO/DMF (1:1) .

  • Chaotropic Salts: Add 0.8M LiCl or NaClO

    
      to the coupling mixture. This disrupts the hydrogen bonding responsible for aggregation (pseudo-proline effect).
    
  • Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

Q2: I see two peaks in my HPLC (Isomers). Is this racemization?

Diagnosis: Yes. The


The Fix:
  • Check your Base: Are you using DIPEA? Switch to Collidine or Sym-Collidine .

  • Check Pre-activation: If you pre-activate for >5 mins, oxazolone formation increases. Reduce pre-activation to <1 min.

  • Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure .[4] It is less acidic and shows superior suppression of racemization in hindered couplings.

Q3: Can I use PyBOP instead of HATU?

Answer: You can, but it is not recommended for

reactivity is kingmust

Module 4: Decision Logic (Graphviz)

Use this flow to determine your next experimental move.

TroubleshootingStartCoupling Issue DetectedCheck1Is the yield low?Start->Check1Check2Is the product racemic?Start->Check2Sol1Switch to HATU/HOAt Double CoupleCheck1->Sol1 Moderate hindranceSol2Use Microwave (60°C) + 0.8M LiClCheck1->Sol2 Severe hindrance/AggregationSol3Switch Base to Collidine Use Oxyma PureCheck2->Sol3 Epimerization detected

Caption: Figure 2. Troubleshooting flow for yield vs. purity issues.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society.

    • Grounding: Establishes HOAt/HATU as the superior reagents for hindered couplings due to the neighboring group effect.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Grounding: Comprehensive review comparing HATU, COMU, and PyBOP, specifically for hindered amino acids.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry.

    • Grounding: Validates the use of microwave heating (60°C) to overcome steric barriers in peptide synthesis.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

    • Grounding: Details the stability of Boc groups and the mechanisms of racemiz

Optimizing reaction time for sterically hindered beta-branched amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Optimization of Sterically Hindered


-Branched Amino Acids (Val, Ile, Thr)
Ticket ID:  #BETA-OPT-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry

Executive Summary: The " -Branching Penalty"

Welcome to the technical support hub. You are likely here because your synthesis failed at a Valine, Isoleucine, or Threonine residue.

The Root Cause: Unlike non-branched amino acids (e.g., Ala, Leu),


-branched residues possess bulk immediately adjacent to the reacting 

-carbon. This creates a "steric wall" that shields the nucleophile (amine) or electrophile (activated carboxyl), reducing reaction kinetics by orders of magnitude.

The Consequence:

  • Incomplete Coupling: Leading to deletion sequences (Des-Val/Ile impurities).

  • Aggregation: These hydrophobic residues promote

    
    -sheet formation, causing "resin collapse."
    
  • Racemization: Aggressive activation to overcome sterics can lead to loss of chirality, particularly at high temperatures.

This guide provides a modular troubleshooting protocol to overcome these barriers.

Module 1: Chemical Activation Strategies

Current Standard: If you are using HBTU/DIC and failing, stop immediately. These reagents lack the electrophilicity required for hindered couplings.

Reagent Selection Matrix
ReagentClassReactivityRisk ProfileRecommendation
HATU Uronium (Aza)High High CostGold Standard. Use for difficult couplings where cost is secondary. The 7-azabenzotriazole ring creates a "neighboring group effect" that accelerates coupling.
COMU Uronium (Oxyma)High Low (Non-explosive)Modern Alternative. Soluble in DMF/NMP. Comparable efficiency to HATU but safer and often yields less racemization.
PyBOP PhosphoniumMed-HighModerateUse if "pre-activation" is required (e.g., cyclization) to avoid guanidinylation.
DIC/Oxyma CarbodiimideHighLowExcellent for elevated temperature (microwave) synthesis to prevent capping by-products.
Protocol A: High-Efficiency Activation (Manual/Automated)

Use this for standard "difficult" couplings at Room Temperature (RT).

  • Stoichiometry: 5.0 eq Amino Acid : 5.0 eq HATU : 10.0 eq DIPEA.

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for

    
    -branched residues due to better resin swelling.
    
  • Pre-activation: Do not pre-activate for >30 seconds. Prolonged activation of HATU/COMU leads to guanidinylation of the amine.

  • Coupling Time: Extend to 60–120 minutes.

  • Chase: If the Kaiser test is slightly positive, perform a second coupling using a different mechanism (e.g., DIC/Oxyma) to target distinct reactive sites.

Module 2: Thermal Acceleration (Microwave)

Kinetic energy is the most effective tool to overcome the steric barrier of


-branching. However, it must be controlled.
The Thermal Safety Zone
  • Val/Ile: Robust. Can withstand 75°C–90°C.

  • Thr(tBu): Sensitive. Keep <75°C to avoid

    
    -elimination of the protecting group.
    
  • Cys/His: DANGER. If these are the incoming or receiving residues, do not exceed 50°C to prevent racemization.

Protocol B: Microwave Coupling Workflow
  • Reagent: Switch to DIC/Oxyma Pure . HATU is less stable at high temperatures (>75°C) and can decompose before coupling is complete.

  • Temperature: 90°C.

  • Time: 2 minutes (ramp) + 4 minutes (hold).

  • Power: Dynamic (keep roughly 20–30W to maintain temp).

Module 3: Structural Engineering (Pseudoprolines)

If chemistry and physics fail, you are likely facing aggregation (inter-chain hydrogen bonding) rather than simple steric hindrance. The peptide chains have formed a "brick wall" (


-sheets) that reagents cannot penetrate.

The Solution: Pseudoproline Dipeptides. These are pre-formed dipeptides (e.g., Fmoc-Val-Ser(


pro)-OH). The "kink" in the oxazolidine ring disrupts the 

-sheet structure, resolubilizing the peptide on the resin.

When to use:

  • Sequence contains continuous hydrophobic stretches (e.g., -Val-Ile-Val-).

  • Coupling yields drop suddenly after 10–15 residues.

Visual Troubleshooting Workflows

Diagram 1: The Optimization Decision Tree

Follow this logic path to determine the correct intervention.

OptimizationWorkflow Start Coupling Failure: Val / Ile / Thr CheckReagent Are you using HATU or COMU? Start->CheckReagent SwitchReagent Switch to HATU/COMU (Protocol A) CheckReagent->SwitchReagent No CheckTemp Can you apply Microwave/Heat? CheckReagent->CheckTemp Yes SwitchReagent->CheckTemp ApplyHeat Apply 90°C (Val/Ile) <75°C (Thr) (Protocol B) CheckTemp->ApplyHeat Yes CheckAgg Is failure due to Aggregation? CheckTemp->CheckAgg No (Equipment limit) ApplyHeat->CheckAgg Still Failing UsePseudo Insert Pseudoproline Dipeptide CheckAgg->UsePseudo Yes (Hydrophobic stretch) DoubleCouple Double Couple (Change Solvent to NMP) CheckAgg->DoubleCouple No (Steric only)

Caption: Logical workflow for escalating reaction conditions from chemical substitution to structural engineering.

Frequently Asked Questions (FAQ)

Q1: I see a "deletion sequence" (Des-Val) in my Mass Spec. Should I just double couple? A: Not necessarily. If the first coupling was 20% complete, doing the same thing again might get you to 35%. You need to change the conditions.

  • Action: Perform the second coupling at a higher temperature or use a different solvent system (e.g., 10% TFE in DCM) to disrupt aggregation.

Q2: Can I use HATU in the microwave? A: It is not recommended for temperatures >75°C. HATU decomposes rapidly at high heat. For high-temperature microwave synthesis (90°C), DIC/Oxyma Pure is the superior choice due to thermal stability and lower racemization risk.

Q3: My Valine coupling is successful, but the next amino acid won't couple. Why? A: This is the "Steric Hangover." The bulky isopropyl group of the Valine on the resin shields the N-terminus.

  • Action: The deprotection of Val/Ile/Thr is often slow. Ensure your Fmoc removal step is extended (e.g., 2 x 10 mins with 20% Piperidine) to ensure the amine is actually free before attempting the next coupling.

Q4: Why is COMU preferred over HATU in your guide? A: Safety and Solubility. HATU is based on benzotriazole, which has explosive properties in dry form. COMU is based on Oxyma (an oxime), which is safer.[1] Furthermore, COMU is more soluble in DMF/NMP, allowing for higher concentration couplings (0.5M), which drives kinetics for hindered residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides. Organic Process Research & Development. Link

  • Mutter, M., et al. (2004). Pseudoprolines: Nature's Bridge to Peptide Synthesis. Journal of Peptide Science. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[2][3] Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide (HATU/COMU mechanisms). Link

Sources

Technical Support Center: Purification of Hydrophobic Beta-Methyl Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic beta-methyl peptide analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these challenging molecules. My aim is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Hydrophobic Beta-Methyl Peptide Analogs

Hydrophobic beta-methyl peptide analogs present a unique set of purification challenges due to their inherent properties. The incorporation of beta-methyl amino acids can induce stable secondary structures and increase hydrophobicity, leading to poor solubility in common solvents and a high propensity for aggregation.[1][2] These characteristics can result in low recovery, poor peak shape during chromatography, and difficulty in achieving high purity. This guide will address these issues head-on, providing practical solutions and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic beta-methyl peptide won't dissolve in standard aqueous buffers for HPLC. What should I do?

A1: This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful.[3] Here are a few strategies to try, starting with the mildest:

  • Acidified Water: Try dissolving the peptide in water with 0.1% trifluoroacetic acid (TFA). The acid can help to protonate acidic residues and act as an ion-pairing agent, which can improve solubility and retention on a reverse-phase column.[4]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by dilution with your aqueous mobile phase is a common strategy.[5] Be mindful that a large volume of these strong solvents in your injection can lead to poor peak shape.

  • Basic Solutions: For some peptides, particularly those with acidic residues, dissolving in a dilute basic solution like 1% ammonium hydroxide can be effective.[6] This deprotonates acidic side chains, increasing their polarity.

Q2: I'm seeing a very broad peak for my peptide during RP-HPLC. What could be the cause?

A2: Peak broadening with hydrophobic peptides can be multifactorial:

  • Aggregation: The peptide may be aggregating on the column. This can be mitigated by optimizing the mobile phase (see troubleshooting section) or by raising the column temperature.[7][8]

  • Poor Solubility During Elution: The peptide may be precipitating as the concentration of the organic mobile phase increases. A shallower gradient can sometimes help.

  • Secondary Interactions with the Stationary Phase: The peptide may be interacting with the silica backbone of the column. Using a high-purity silica column can minimize these interactions.

Q3: Should I always use a C18 column for peptide purification?

A3: While C18 columns are the standard for peptide purification, they may be too retentive for very hydrophobic beta-methyl peptide analogs, leading to very long elution times or even irreversible binding.[3][7] Consider using a less hydrophobic stationary phase, such as C8, C4, or phenyl.[4][5]

Q4: How can I prevent my hydrophobic peptide from adsorbing to vials and tubing?

A4: This is a critical and often overlooked issue. Hydrophobic peptides can be completely lost in glass containers. It is highly recommended to use polypropylene or specially designed low-binding tubes and plates.

In-Depth Troubleshooting Guides

Problem 1: Persistent Peptide Insolubility and Sample Preparation

Symptoms: Your lyophilized peptide forms a visible precipitate or gel-like substance upon attempted dissolution, even with the use of organic co-solvents.

Causality: The strong hydrophobic interactions between the peptide chains, often exacerbated by the adoption of stable secondary structures induced by beta-methylation, lead to the formation of aggregates that are energetically more favorable than interaction with the solvent.[2]

Troubleshooting Workflow:

Caption: Decision tree for solubilizing hydrophobic peptides.

Detailed Protocol for Sample Preparation:

  • Initial Attempt: Weigh out a small, known amount of your lyophilized peptide into a low-binding microcentrifuge tube. Add a small volume of 0.1% TFA in water to achieve your desired concentration for injection. Vortex thoroughly for 2-3 minutes.

  • Organic Co-solvent: If the peptide does not dissolve, add the smallest possible volume of DMSO (e.g., 5-10% of the total desired volume). Vortex again. Once dissolved, slowly add your initial mobile phase buffer (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to dilute the sample to the final injection volume.

  • Basic Conditions: If the above fails, use a fresh aliquot of peptide and attempt to dissolve it in a 1% solution of ammonium hydroxide in water.[6] This can be particularly effective for peptides that have a net acidic charge at neutral pH.

  • Sonication: For any of the above steps, gentle sonication in a water bath for 5-10 minutes can help to break up small aggregates.

Problem 2: Poor Chromatographic Performance (Peak Tailing, Broadening, and Low Recovery)

Symptoms: Your peptide elutes with a non-symmetrical peak shape, or the amount of recovered peptide is significantly lower than the amount injected. You may also observe "ghost peaks" in subsequent blank runs.[3]

Causality: These issues often stem from on-column aggregation, strong secondary interactions with the stationary phase, or slow kinetics of partitioning between the mobile and stationary phases. The increased hydrophobicity from beta-methylation enhances these effects.

Troubleshooting and Optimization Strategies:

ParameterRecommended ChangeRationale
Stationary Phase Switch from C18 to a less hydrophobic phase (C8, C4, or Phenyl).[5][7]Reduces the strength of hydrophobic interactions, allowing for elution with a lower concentration of organic solvent and potentially improving peak shape.
Mobile Phase Organic Solvent Replace acetonitrile with n-propanol or isopropanol.[3]These solvents can be more effective at solubilizing highly hydrophobic peptides and disrupting aggregates.
Ion-Pairing Agent Switch from TFA to formic acid (FA).[7]While TFA is an excellent ion-pairing agent, it can sometimes contribute to peak broadening. FA is a weaker ion-pairing agent that can sometimes improve peak shape, especially for LC-MS applications.
Column Temperature Increase the column temperature (e.g., to 40-60°C).[7][8]Increasing the temperature can improve the solubility of the peptide in the mobile phase, reduce mobile phase viscosity, and improve mass transfer kinetics, all of which can lead to sharper peaks.
Gradient Slope Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).A shallower gradient gives the peptide more time to partition between the mobile and stationary phases, which can improve resolution and peak shape for large, hydrophobic molecules.

Experimental Protocol for Method Optimization:

  • Establish a Baseline: Run your purification using a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will serve as your point of comparison.

  • Optimize Temperature: Using the same column and mobile phase, perform a series of runs at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).[7] Analyze the chromatograms for improvements in peak shape and resolution.

  • Screen Stationary Phases: If temperature optimization is insufficient, screen different columns (C8, C4, Phenyl) using the optimal temperature from the previous step.[5][6]

  • Evaluate Mobile Phase Solvents: Using the best column and temperature combination, substitute acetonitrile with n-propanol or isopropanol in your organic mobile phase.[3] You will likely need to adjust the gradient profile, as these are stronger solvents.

  • Assess Ion-Pairing Agents: If necessary, compare the results with 0.1% TFA to those with 0.1% formic acid.[7]

Problem 3: Irreversible Aggregation and Product Loss

Symptoms: The peptide is completely insoluble or precipitates out of solution during the purification process, leading to near-total loss of product.

Causality: For some highly aggregation-prone sequences, the hydrophobic collapse is so significant that standard chromatographic methods are not viable.[1] The peptide aggregates are more stable than the solvated monomers.

Alternative Purification Strategy: Precipitation and Washing

For extremely hydrophobic beta-methyl peptide analogs that fail to purify via HPLC, a non-chromatographic method can be employed. This method takes advantage of the peptide's poor solubility in both aqueous and non-polar organic solvents.[1]

Workflow for Alternative Purification:

G start Crude Lyophilized Peptide precipitate Precipitate in Ice-Cold Water start->precipitate centrifuge1 Centrifuge to Pellet Peptide precipitate->centrifuge1 wash Wash with Diethyl Ether (to remove organic impurities) centrifuge1->wash centrifuge2 Centrifuge to Pellet Peptide wash->centrifuge2 dry Dry the Peptide Pellet centrifuge2->dry characterize Characterize Purity (e.g., Mass Spec, Analytical HPLC) dry->characterize pure_product Purified Product characterize->pure_product

Caption: Workflow for non-chromatographic purification.

Detailed Protocol:

  • Precipitation: After cleavage from the solid-phase resin and removal of the cleavage cocktail, dissolve the crude peptide in a suitable solvent (e.g., 60% acetonitrile in water).[1]

  • Aqueous Precipitation: Add this solution dropwise to a large volume of ice-cold water to precipitate the peptide.[1]

  • Pelleting: Collect the precipitated peptide by centrifugation.

  • Washing: Resuspend the peptide pellet in diethyl ether to dissolve and remove any remaining organic scavengers and byproducts from the synthesis.[1]

  • Final Collection: Centrifuge again to pellet the purified peptide and carefully decant the diethyl ether.

  • Drying: Dry the final peptide pellet under high vacuum.

  • Analysis: Characterize the purity of the final product using mass spectrometry and, if possible, analytical HPLC (dissolving a small amount in a strong solvent like DMSO).

References

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Retrieved from [Link]

  • Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-94. Retrieved from [Link]

  • Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide?. Retrieved from [Link]

  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]

  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906-18. Retrieved from [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Retrieved from [Link]

  • Al-Hilaly, Y. K., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. Retrieved from [Link]

  • University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). N-Amino peptide scanning reveals inhibitors of Aβ 42 aggregation. Retrieved from [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Retrieved from [Link]

  • PubMed. (2017). Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

Sources

Alternative activation methods (HATU/HOAt) for bulky amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with high-fidelity troubleshooting and optimization strategies for peptide coupling involving sterically hindered (bulky) amino acids using the HATU/HOAt system.

Module 1: Mechanistic Foundations (The "7-Aza" Advantage)

User Question: Why is HATU recommended over HBTU for my difficult sequence (e.g., Aib, N-Me-Val)?

Technical Insight: The superiority of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) stems from the "7-aza" effect. Unlike HBTU, which uses a benzotriazole ring, HATU incorporates a pyridine nitrogen at the 7-position.

  • Electronic Effect: The electron-withdrawing pyridine nitrogen makes the leaving group (OAt) more acidic (pKa ~3.28 vs. 4.60 for OBt), increasing the reactivity of the active ester toward the amine.

  • Neighbor Group Effect (Anchimeric Assistance): The pyridine nitrogen forms a hydrogen bond with the incoming amine's hydrogen. This "pre-organizes" the transition state, significantly accelerating the coupling rate and reducing the time the active ester is exposed to basic conditions, thereby minimizing racemization [1].

Visualization: The HATU Activation Cycle

HATU_Mechanism cluster_aza The 7-Aza Effect Acid Carboxylic Acid (Fmoc-AA-OH) Intermediate O-Acyl Uronium Intermediate Acid->Intermediate Activation (Fast) Base Base (DIEA/NMM) Base->Intermediate Activation (Fast) HATU HATU (Reagent) HATU->Intermediate Activation (Fast) ActiveEster OAt-Active Ester (High Reactivity) Intermediate->ActiveEster Rearrangement Peptide Peptide Bond (Product) ActiveEster->Peptide Aminolysis (7-Aza Assisted) Byproduct HOAt (Byproduct) ActiveEster->Byproduct Leaving Group Amine Amine (Resin-AA-NH2) Amine->Peptide Aminolysis (7-Aza Assisted)

Caption: The HATU activation pathway. The critical step is the rapid aminolysis of the OAt-Active Ester, facilitated by the pyridine nitrogen (7-aza) acting as a proton acceptor for the incoming amine.

Module 2: Standard Operating Procedure (SOP) for Bulky Residues

User Question: What is the optimal protocol for coupling Fmoc-N-Me-Val-OH or Fmoc-Aib-OH?

Protocol: For sterically hindered amino acids, standard protocols must be modified to prevent aggregation and incomplete coupling.

ParameterRecommendationRationale
Stoichiometry 4:4:8 (AA : HATU : Base)High concentration drives kinetics.
Solvent DMF (or NMP for aggregation)NMP solvates beta-sheet aggregates better than DMF.
Base DIEA (Diisopropylethylamine)Standard base. Use Collidine if racemization is noted.[1]
Pre-activation Strictly < 2 minutes Prevents guanidinylation (see Module 3).
Reaction Time 2 x 60 minutes (Double Couple)Steric bulk slows kinetics; fresh reagent pushes equilibrium.

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in minimum dry DMF (final concentration 0.2–0.3 M).

    • Note: Use slightly less HATU than Acid to ensure no excess uronium reacts with the resin.

  • Activation: Add DIEA (8 eq). Shake/vortex for 30–60 seconds .

    • Visual Check: Solution should turn yellow/orange.

  • Coupling: Immediately add the activated solution to the resin-bound amine.

  • Incubation: Agitate for 60 minutes at Room Temperature.

  • Re-Coupling: Drain, wash resin with DMF, and repeat steps 1–4 (Double Coupling).

Module 3: Troubleshooting (The "Help Desk")
Ticket #1: "I see a +99 Da (+100 Da) mass shift on my peptide."

Diagnosis: Guanidinylation. This is a "dead-end" side reaction where the unreacted HATU (uronium form) reacts directly with the N-terminal amine of the resin instead of the carboxylic acid, capping the chain with a tetramethylguanidinium moiety [2].

The Fix:

  • Never add HATU directly to the resin.

  • Reduce Pre-activation Time: Do not let the Acid/HATU/Base mixture sit for >2 minutes before adding to the resin.

  • Stoichiometry Check: Ensure Acid > HATU (e.g., 1.0 eq Acid : 0.95 eq HATU). This ensures all HATU is consumed in forming the active ester.

Ticket #2: "My Cysteine or Histidine residue is racemized."

Diagnosis: Base-Catalyzed Epimerization. Cys and His are notoriously prone to racemization (loss of chirality) during activation, especially with strong bases or high temperatures. The alpha-proton is abstracted by the base [3].

The Fix:

  • Switch Base: Replace DIEA (pKa ~10-11) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid but too weak to abstract the alpha-proton.

  • Protocol: Use HATU / Collidine (1:2 ratio) pre-activation for 1 minute.

  • Temperature: Perform the coupling at 0°C - 4°C.

Ticket #3: "Yield is still low for N-Methyl to N-Methyl coupling."

Diagnosis: Severe Steric Hindrance / "Difficult Sequence". Coupling an N-methylated AA onto another N-methylated AA is one of the hardest reactions in peptide chemistry due to clash and lack of hydrogen bond donors.

The Fix:

  • Switch Reagent: If HATU fails, switch to COMU (safer, often more reactive) or PyAOP (Phosphonium salt of HOAt). Phosphonium salts (PyAOP) do not cause guanidinylation and can be used in excess.

  • Solvent Magic: Use a solvent mixture of DMF/DMSO (1:1) or add chaotropic salts (0.1 M LiCl) to disrupt internal aggregation.

  • Reaction Limit: Extend coupling time to 2-4 hours or use microwave assistance (max 50°C for Cys/His, 75°C for others).

Decision Tree: Troubleshooting Workflow

Troubleshooting Problem Coupling Failure CheckMass Check Mass Spec Problem->CheckMass Plus99 +99 Da Shift? (Guanidinylation) CheckMass->Plus99 Racemized Wrong Chirality? (Racemization) CheckMass->Racemized LowYield Low Yield/SM Remaining? CheckMass->LowYield Fix99 Reduce Pre-activation time Use Acid Excess Plus99->Fix99 FixRac Switch Base to Collidine Cool to 0°C Racemized->FixRac FixYield Double Couple Switch to PyAOP Add LiCl/DMSO LowYield->FixYield

Caption: Diagnostic logic for common HATU coupling failures. Mass spectrometry is the primary triage tool.

Module 4: Comparative Reagent Data

User Question: Is HATU always the best choice? How does it compare to cheaper alternatives?

Data Summary:

ReagentClassReactivity (Sterics)Racemization RiskGuanidinylation RiskBest Use Case
HATU Uronium (Aza)High (***** )LowHigh (if misused)Bulky AAs (Aib, Val, Pro), Macrocyclization
HBTU Uronium (Benzo)Moderate () ModerateHighRoutine standard synthesis (Ala, Gly, Phe)
PyAOP PhosphoniumHigh (*****)LowNone Cyclization, N-Me-AA coupling (can use excess)
COMU Oxyma-UroniumVery High (*****)Very LowModerateSafer alternative to HATU (Non-explosive)
DIC/HOAt CarbodiimideModerate ()LowNoneCost-effective "Method B" for semi-bulky residues
References
  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: Guanidinylation caused by uronium coupling reagents. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids. Link

Sources

Resolving steric clashes in beta-methylisoleucine peptide design

Technical Support Center: -Methylisoleucine Peptide Engineering

Current Status: Operational Topic: Resolving Steric Clashes & Synthetic Failures in

Lead Scientist:

Welcome to the Technical Support Center

You are likely here because your peptide synthesis failed at the


The Core Issue: Standard Isoleucine is already


-methylisoleucine

quaternarytertiary

  • Synthetic Blockade: The nucleophile (amine) cannot approach the electrophile (carbonyl) due to the umbrella-like shielding of the methyl groups.

  • Conformational Lock: The side chain restricts rotation around

    
     and 
    
    
    angles, often forcing the peptide into extended (
    
    
    -strand) or helical conformations, causing "clashes" in standard modeling software.

Module 1: Synthetic Troubleshooting (SPPS)

Symptom: "I see a deletion sequence (n-1) in my Mass Spec after the

Diagnosis: Incomplete coupling due to steric shielding. Standard HBTU/DIPEA protocols are insufficient for quaternary

The "Power-Coupling" Protocol

To force this coupling, you must switch to reagents that stabilize the active ester via a 7-membered ring mechanism (HOAt/Oxyma) rather than the standard 6-membered ring (HOBt), and apply thermal energy.

Step-by-Step Resolution:
  • Change Coupling Reagents:

    • Stop using: HBTU, TBTU, PyBOP.

    • Start using: HATU (with HOAt) or COMU (with Oxyma Pure).[1]

    • Mechanism:[1][2][3][4] The pyridine nitrogen in HOAt (part of HATU) provides anchimeric assistance, effectively "pulling" the amine towards the carbonyl, increasing reaction rates by ~100x over HBTU for hindered systems.

  • Optimize Base & Solvent:

    • Use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIPEA if racemization is observed.

    • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF. NMP often swells the resin better, exposing the hindered N-terminus.

  • Apply Microwave Energy (Critical):

    • Steric barriers are entropic. Heat overcomes this.

    • Settings: 75°C for 5 minutes (standard)

      
      Extend to 10-20 minutes  for 
      
      
      -MeIle.
    • Warning: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.

  • Double Coupling:

    • Perform the coupling reaction twice. Between couplings, wash with DMF but do not deprotect.

Decision Tree: Optimizing the Difficult Coupling

SPPS_TroubleshootingStartSymptom: Deletion of beta-MeIle in SequenceCheckReagentCurrent Reagent?Start->CheckReagentSwitchHATUSwitch to HATU/HOAt or COMU/OxymaCheckReagent->SwitchHATUHBTU/TBTUCheckTempUsing Microwave?CheckReagent->CheckTempHATU/COMUSwitchHATU->CheckTempApplyMWApply MW: 75°C, 10 minCheckTemp->ApplyMWNo (RT)CheckYieldKaiser Test Blue?CheckTemp->CheckYieldYesApplyMW->CheckYieldDoubleCouplePerform Double CouplingCheckYield->DoubleCoupleYes (Incomplete)SuccessProceed to DeprotectionCheckYield->SuccessNo (Complete)AggCheckCheck Aggregation (Hydrophobic masking)DoubleCouple->AggCheckMagicMixUse Magic Mixture: DCM/DMF/NMP (1:1:1)AggCheck->MagicMixStill FailingMagicMix->Success

Figure 1: Decision matrix for resolving synthetic failure at sterically hindered residues.

Module 2: Computational Design (In Silico)

Symptom: "My Rosetta/MD simulation crashes or reports +1000 kcal/mol energy at the

Diagnosis: Standard rotamer libraries and Lennard-Jones potentials treat the

The "Soft-Repulsion" Strategy

You are engineering a constrained peptide . The clash is actually the desired feature that locks the conformation, but you must guide the software to accept it during the initial minimization.

Protocol:
  • Dampen the VDW Term:

    • In your forcefield (Amber/Charmm/Rosetta), temporarily reduce the repulsive component of the Lennard-Jones potential (soft-core potential) during the first 1000 steps of minimization.

    • Why: This allows the backbone to wiggle into the narrow energetic valley allowed by the

      
      -methyl group without "exploding" the structure.
      
  • Fix the Dihedrals (

    
     angles): 
    
    • 
      -MeIle has extremely limited rotameric freedom.
      
    • Constraint: The side chain usually locks into a specific

      
       angle (trans or gauche-) to avoid the carbonyl oxygen (
      
      
      strain).
    • Action: Manually set

      
       to -60° or 180° before minimization. Do not let the software randomize this.
      
  • Ramachandran Filtering:

    • Recognize that

      
      -MeIle forbids 
      
      
      -helical regions (
      
      
      ) in many stereoisomers. It strongly favors extended
      
      
      -strand geometries (
      
      
      ).
    • Check: If your design forces

      
      -MeIle into a helix, the steric clash is real and physical. You must redesign the backbone.
      

Module 3: Purity & Characterization

Symptom: "I see two peaks with identical mass (isobaric). Is my peptide racemic?"

Diagnosis: Epimerization (Racemization).[1][2] The high activation energy required to couple


Racemization Control Table
VariableHigh Risk FactorLow Risk (Recommended)
Base DIPEA (Diisopropylethylamine)TMP (Collidine) or NMM (N-methylmorpholine)
Activation HBTU/TBTU (Slow coupling allows base time to act)HATU/HOAt or COMU (Fast coupling beats proton abstraction)
Temperature > 80°CMax 75°C (60°C for Cys/His)
Pre-activation > 2 minutesAdd base immediately before adding to resin

Verification Experiment (Marfey's Method):

  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze via LC-MS. The L-L and D-L diasteromers will separate cleanly, allowing you to quantify the % racemization of the

    
    -MeIle residue.
    

Frequently Asked Questions (FAQ)

Q: Can I use N-methylisoleucine instead of


-methylisoleucine?A:



Q: My peptide is aggregating during synthesis. What now? A: The "Magic Methyl" effect increases hydrophobicity.

  • Solution 1: Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregates.

  • Solution 2: Insert a Pseudoproline dipeptide at a Ser/Thr/Cys position N-terminal to the

    
    -MeIle to disrupt the beta-sheet formation on the resin.
    

Q: Is COMU really better than HATU? A: In many head-to-head comparisons, COMU shows equal efficiency to HATU but with less epimerization (racemization) and is safer (no explosion risk associated with benzotriazoles like HOBt). It is the modern recommendation for hindered couplings.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hills, I. D., et al. (2009).[5] A conformational constraint improves a beta-secretase inhibitor but for an unexpected reason. Bioorganic & Medicinal Chemistry Letters, 19(17), 4993-4995.[5] [Link]

  • Ramachandran, S., et al. (2011). Automated Minimization of Steric Clashes in Protein Structures (Chiron). Proteins, 79(1), 261–270. [Link]

Validation & Comparative

Navigating the Maze: A Comparative Guide to NMR Characterization of Peptides Containing Boc-L-beta-methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel biological activities.[1] Among these, L-beta-methylisoleucine, with its additional stereocenter and steric bulk, presents both a unique opportunity for rational peptide design and a significant analytical challenge. Its characterization, particularly when N-terminally protected with a tert-butyloxycarbonyl (Boc) group, requires a sophisticated and multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy approach.

This guide provides an in-depth comparison of NMR techniques for the unambiguous characterization of peptides containing Boc-L-beta-methylisoleucine. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for experimental selection, grounded in the specific structural complexities of this unique amino acid.

The Challenge: Steric Hindrance and Stereochemical Ambiguity

The primary hurdles in the NMR analysis of Boc-L-beta-methylisoleucine peptides are twofold:

  • Increased Steric Hindrance: The bulky Boc protecting group, in concert with the inherent steric crowding of the isoleucine sidechain and the additional beta-methyl group, can lead to significant spectral overlap and unusual chemical shifts. This can complicate the initial assignment of proton and carbon resonances.

  • Stereochemical Complexity: L-beta-methylisoleucine possesses three chiral centers (at the alpha, beta, and gamma carbons). Determining the relative stereochemistry of these centers is crucial for understanding the peptide's three-dimensional structure and its biological function, but it cannot be achieved with simple 1D NMR.

A systematic and multi-dimensional NMR approach is therefore not just recommended, but essential for the complete and accurate characterization of these molecules.

A Comparative Workflow for Unambiguous Characterization

The following sections detail a logical progression of NMR experiments, comparing their utility in addressing the specific challenges posed by Boc-L-beta-methylisoleucine peptides.

dot graph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; "1D_H1" [label="1D ¹H NMR"]; "1D_C13" [label="1D ¹³C NMR"]; }

subgraph "cluster_1" { label="Through-Bond Assignments"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; "COSY" [label="2D ¹H-¹H COSY"]; "TOCSY" [label="2D ¹H-¹H TOCSY"]; "HSQC" [label="2D ¹H-¹³C HSQC"]; "HMBC" [label="2D ¹H-¹³C HMBC"]; }

subgraph "cluster_2" { label="Through-Space & Stereochemistry"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; "NOESY" [label="2D ¹H-¹H NOESY"]; "ROESY" [label="2D ¹H-¹H ROESY"]; }

subgraph "cluster_3" { label="Final Structure"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Structure" [label="3D Structure & Stereochemistry", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"1D_H1" -> "COSY" [label="Initial Proton Inventory"]; "1D_C13" -> "HSQC" [label="Carbon Inventory"]; "COSY" -> "TOCSY" [label="Identify Spin Systems"]; "TOCSY" -> "HSQC" [label="Link Protons to Carbons"]; "HSQC" -> "HMBC" [label="Connect Spin Systems"]; "HMBC" -> "NOESY" [label="Sequential Assignment"]; "TOCSY" -> "NOESY" [label="Confirm Intra-residue Protons"]; "NOESY" -> "Structure" [label="Inter-proton Distances"]; "NOESY" -> "ROESY" [style=dotted, label="Alternative for medium MW"]; "ROESY" -> "Structure" [label="Stereochemical Information"]; } Caption: Workflow for NMR characterization of complex peptides.

Foundational Analysis: 1D ¹H and ¹³C NMR

While insufficient for complete characterization, 1D spectra are the essential starting point.

  • 1D ¹H NMR: Provides an initial overview of the proton environment. Key signals to identify include the amide (NH) protons, alpha-protons (αH), and the characteristic singlet of the Boc group's nine equivalent protons. Severe signal overlap is expected in the aliphatic region.

  • 1D ¹³C NMR: Offers a count of the unique carbon atoms, which should match the expected number from the peptide sequence. The carbonyl region (170-180 ppm) and the Boc quaternary carbon are typically well-resolved.

Causality in Experimental Choice: These initial spectra validate the sample's identity and purity. The degree of signal overlap observed in the 1D ¹H spectrum directly informs the necessity for higher-dimensionality experiments to resolve individual resonances.

Unraveling Connections: Through-Bond Correlation Spectroscopy

2D NMR experiments that rely on scalar (through-bond) couplings are the cornerstone of residue-type identification and sequential assignment.[2]

Experiment Purpose Application to Boc-L-beta-methylisoleucine Peptides
¹H-¹H COSY Maps correlations between protons separated by 2-3 bonds.Essential for identifying directly coupled protons, such as the NH-αH and αH-βH pairs. It is the first step in tracing out the spin system of each amino acid.
¹H-¹H TOCSY Extends COSY to show correlations between all protons within a single spin system.Crucial for identifying the complete set of protons belonging to the beta-methylisoleucine residue, from the amide proton through to the methyl groups. This helps to differentiate it from other amino acid spin systems in the peptide.
¹H-¹³C HSQC Correlates each proton with its directly attached carbon atom.Provides the ¹³C chemical shift for every protonated carbon, creating a "fingerprint" for each amino acid residue. This is vital for resolving overlap in the ¹H spectrum and confirming residue identity.[3]
¹H-¹³C HMBC Shows correlations between protons and carbons separated by 2-3 bonds.Key for sequential assignment. It allows for the connection of adjacent amino acid residues by observing correlations from the αH or NH of one residue to the carbonyl carbon (C=O) of the preceding residue. It also confirms the assignment of quaternary carbons, like that of the Boc group.

Expert Insight: For peptides containing sterically hindered residues, the TOCSY experiment is often more informative than COSY for side-chain assignments due to more efficient magnetization transfer through the spin system. The HSQC is non-negotiable; it is the primary method for leveraging the greater chemical shift dispersion of ¹³C to resolve proton signals.

dot graph "Key_Correlations" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_0" { label="Residue i-1"; "N_i_minus_1" [label="NH"]; "Ca_i_minus_1" [label="CαH"]; "C_i_minus_1" [label="C'"]; "N_i_minus_1" -- "Ca_i_minus_1" [style=invis]; "Ca_i_minus_1" -- "C_i_minus_1" [style=invis]; }

subgraph "cluster_1" { label="Residue i (β-Me-Ile)"; "N_i" [label="NH"]; "Ca_i" [label="CαH"]; "Cb_i" [label="CβH-CβH₃"]; "Cg_i" [label="CγH-CγH₃"]; "Cd_i" [label="CδH₃"]; "C_i" [label="C'"]; "N_i" -- "Ca_i" -- "Cb_i" -- "Cg_i" -- "Cd_i" [style=invis]; "Ca_i" -- "C_i" [style=invis]; }

edge [color="#34A853", constraint=false]; "Ca_i_minus_1" -> "N_i" [label="HMBC (C' to NH)"]; "N_i" -> "Ca_i" [label="COSY/TOCSY"]; "Ca_i" -> "Cb_i" [label="COSY/TOCSY"]; "Cb_i" -> "Cg_i" [label="COSY/TOCSY"]; "Cg_i" -> "Cd_i" [label="COSY/TOCSY"];

edge [color="#EA4335", constraint=false]; "Ca_i" -> "N_i" [label="NOESY (dαN)"]; "N_i" -> "N_i_minus_1" [label="NOESY (dNN)"]; "Cb_i" -> "Cg_i" [label="NOESY (intra-residue)"]; } Caption: Key through-bond (green) and through-space (red) correlations.

Defining 3D Space: Through-Space Correlation and Stereochemistry

Once through-bond connectivities are established, Nuclear Overhauser Effect (NOE) spectroscopy is used to probe through-space proximities, providing the distance restraints necessary for 3D structure calculation and, critically, for determining stereochemistry.[4]

Experiment Purpose Application to Boc-L-beta-methylisoleucine Peptides
¹H-¹H NOESY Detects correlations between protons that are close in space (< 5 Å), irrespective of bond connectivity.Essential for determining the peptide's secondary structure through sequential (e.g., dαN(i, i+1)) and medium-range NOEs. For beta-methylisoleucine, specific intra-residue NOEs between the β-CH₃, γ-CH₃, and δ-CH₃ protons and the αH and βH protons are diagnostic of the sidechain conformation and relative stereochemistry.
¹H-¹H ROESY Similar to NOESY, but effective for a different range of molecular tumbling rates. Can distinguish between true NOEs and artifacts from chemical exchange.Often the preferred experiment for small-to-medium-sized peptides where the NOE signal can be weak or even zero. ROESY cross-peaks are always positive, which can simplify interpretation. It is particularly powerful for stereochemical analysis where subtle differences in inter-proton distances are key.

Trustworthiness Through Self-Validation: The combination of through-bond and through-space data provides a self-validating system. A proton identified as being part of the beta-methylisoleucine spin system by TOCSY should show NOEs consistent with its assigned position in the peptide sequence. Discrepancies often indicate a misassignment.

Determining Stereochemistry: The key to elucidating the stereochemistry at the α and β carbons lies in a careful analysis of NOESY/ROESY cross-peak intensities and ³J-coupling constants. For example, the relative stereochemistry of the α- and β-carbons will dictate the spatial proximity of the β-methyl group to the α-proton. A strong NOE between the β-CH₃ and the αH would suggest a different stereochemical arrangement than a weak or absent one. Furthermore, the ³J(αH-βH) coupling constant, related to the H-Cα-Cβ-H dihedral angle by the Karplus equation, provides crucial angular restraints. A larger coupling constant is typically observed for L-isoleucine diastereomers compared to D-allo-isoleucine diastereomers.[5]

Illustrative Data and Experimental Protocols

To provide a practical context, the table below presents hypothetical but realistic ¹H and ¹³C chemical shift data for a Boc-L-beta-methylisoleucine residue within a short peptide, based on typical values for similar structures.

Table 1: Representative NMR Data for a Boc-L-beta-methylisoleucine Residue

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key COSY/TOCSY Correlations Expected Key NOEs/ROEs
Boc (CH₃)₃C 1.45 (s, 9H)28.5N/ATo adjacent peptide protons (e.g., αH)
Boc C=O N/A156.0N/AN/A
NH 7.80 (d)N/AαHαH, βH, NH(i-1)
αH 4.10 (dd)59.5NH, βHNH, βH, β-CH₃, γH, δ-CH₃
βH 1.95 (m)38.0αH, β-CH₃, γHNH, αH, β-CH₃, γH, γ-CH₃, δ-CH₃
β-CH₃ 1.05 (d)16.0βHαH, βH, γH, γ-CH₃
γH 1.40 (m)25.5βH, γ-CH₃, δ-CH₃βH, β-CH₃, γ-CH₃, δ-CH₃
γ-CH₃ 0.90 (t)11.5γHβH, β-CH₃, δ-CH₃
δ-CH₃ 0.85 (d)15.5γHαH, βH, γH, γ-CH₃
Experimental Protocol: NMR Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a buffered H₂O/D₂O mixture). The choice of solvent will depend on peptide solubility and the desire to observe exchangeable amide protons.

  • Concentration: For unlabeled peptides, a concentration of 1-5 mM is typically required for 2D experiments.

  • pH Adjustment: If using an aqueous buffer, adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).[2]

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Transfer: Transfer the solution to a high-quality NMR tube.

Experimental Protocol: 2D NOESY/ROESY Acquisition
  • Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent.

  • Temperature Control: Set the temperature to a value that gives sharp lines and where the peptide is stable (e.g., 298 K).

  • Pulse Program: Select the appropriate 2D NOESY or ROESY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths in both dimensions to encompass all proton signals (typically 10-12 ppm).

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

    • The number of increments in the indirect dimension will determine the resolution; 256-512 increments are common.

    • Crucially, set the mixing time (for NOESY) or spin-lock time (for ROESY). This is the period during which magnetization transfer occurs. Typical values range from 100-400 ms. A range of mixing times should be tested to build up NOE intensities and check for spin diffusion.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected.

Conclusion

The NMR characterization of peptides containing Boc-L-beta-methylisoleucine is a challenging but achievable task that provides invaluable information for drug development. A systematic approach, beginning with simple 1D NMR and progressing through a suite of 2D correlation experiments, is paramount. While through-bond experiments like COSY, TOCSY, HSQC, and HMBC are essential for resonance assignment, the true power for defining the three-dimensional structure and, most importantly, the stereochemistry, lies in the meticulous application and interpretation of through-space NOESY and ROESY experiments. By understanding the causality behind each experimental choice and cross-validating the data from different techniques, researchers can confidently navigate the structural complexities of these promising non-canonical peptides.

References

  • Deber, C.M., Bovey, F.A., Carver, J.P., & Blout, E.R. (Year). Nuclear Magnetic Resonance Studies of Peptides. Journal of the American Chemical Society. [Link not available in search results]
  • Bhattacharya, S. et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Anderson, Z.J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8978-8985. [Link]

  • (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4758. [Link]

  • Hong, M. & Jakes, K. (1999). Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. Journal of Molecular Biology, 291(3), 673-685. [Link]

  • Cortec Isotope. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Zerbe, O. & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

  • Mobli, M., & King, G. F. (2010). NMR in structural determination of proteins and peptides. Comprehensive Natural Products II, 280-325. [Link]

  • Kwan, A. H., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 17-33. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. [Link]

  • Tugarinov, V., & Kay, L. E. (2005). A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. Journal of Biomolecular NMR, 32(3), 263-268. [Link]

  • Tugarinov, V., Hwang, P. M., & Kay, L. E. (2004). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society, 126(33), 10420-10428. [Link]

  • Svatunek, D., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(16), 4235-4243. [Link]

  • Feni, K. S., & Riniker, S. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 567-583. [Link]

  • He, H., et al. (2014). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 4(65), 34335-34341. [Link]

  • Lee, J.-C., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5183. [Link]

  • Sisto, A., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]

  • Sreerama, S., et al. (2023). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain dynamics. Amino Acids, 55(10), 1259-1267. [Link]

  • How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. [Link]

Sources

X-ray crystallography of beta-methylisoleucine containing structures

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Resolution & Refinement of


-Methylisoleucine (I2M) Variants 

Executive Summary: The "Magic Methyl" at the -Position

In the realm of peptidomimetics,


-methylisoleucine  (specifically (2S)-2-amino-3,3-dimethylpentanoic acid , PDB Ligand ID: I2M ) represents a critical structural tool. Unlike canonical Isoleucine (Ile), which possesses a chiral tertiary 

-carbon,

-MeIle features a quaternary

-carbon bearing gem-dimethyl groups.

This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect) , severely restricting the conformational freedom of the peptide backbone (


) and the side-chain (

). For drug development, this "locking" mechanism enhances proteolytic stability and selectivity. However, for the crystallographer, it presents unique challenges in phasing, density interpretation, and refinement.

This guide objectively compares the structural behavior of


-MeIle against canonical alternatives and details the specific crystallographic workflows required to resolve it.

Comparative Analysis: Ile vs. -MeIle

The following matrix compares the physicochemical and crystallographic properties of canonical L-Isoleucine against


-Methylisoleucine.
Table 1: Structural & Crystallographic Comparison
FeatureL-Isoleucine (Ile)

-Methylisoleucine (I2M)
Impact on Structure/Refinement

-Carbon Geometry
Tertiary (Chiral,

)
Quaternary (Achiral,

)
I2M creates a "bulge" in electron density; requires specific bond angle restraints (~109.5° tetrahedral).
Side Chain Composition sec-Butyl grouptert-Pentyl-like groupI2M increases hydrophobic surface area (~25

increase), enhancing hydrophobic core packing.
Conformational Freedom (

)
Flexible (g+, g-, t)Restricted (Rotamer locked)I2M reduces entropic penalty upon binding; density is often better resolved than Ile at equivalent B-factors.
Proteolytic Stability Low (Native substrate)High (Steric shielding)I2M peptides crystallize differently due to altered degradation kinetics during long vapor diffusion setups.
Refinement Library Standard (Monomer Library)Custom (CIF Dictionary Required)I2M requires generation of topology files (eLBOW/Grade); standard rotamer libraries in Coot will fail.

Experimental Protocol: From Synthesis to Density

Resolving


-MeIle requires deviations from standard peptide crystallography workflows. The high steric hindrance of the quaternary center makes both chemical coupling and crystallographic fitting difficult.
Phase I: Synthesis & Crystallization Strategy

Note: While this guide focuses on crystallography, sample purity is the primary failure point for I2M structures.

  • Coupling: Standard HBTU/HOBt protocols often fail to couple I2M due to steric hindrance.

    • Recommendation: Use HATU/HOAt or COMU with extended reaction times (2–4 hours) and double coupling.

  • Solubility: I2M increases peptide lipophilicity.

    • Protocol: If the peptide aggregates, use MPD (2-Methyl-2,4-pentanediol) as the primary precipitant in the crystallization drop, as it acts as both a cryoprotectant and an amphiphilic solubilizer.

Phase II: Data Collection & Processing

To unambiguously distinguish the gem-dimethyl group of I2M from the single methyl of Ile (or the isopropyl of Val), resolution is paramount.

  • Resolution Target: < 2.2 Å .

    • Reasoning: At > 2.5 Å, the electron density of the ethyl group and the two methyl groups merges into a single blob, making it indistinguishable from a disordered Leucine or Isoleucine.

  • Data Redundancy: Aim for > 10-fold redundancy . High multiplicity allows for better outlier rejection, which is critical when measuring the subtle anomalous signal if heavy atoms are present (often used to phase these small peptides).

Phase III: Structure Solution & Refinement

The "Omit Map" Validation Protocol: Because Molecular Replacement (MR) typically uses poly-alanine or standard residue search models, the I2M residue will initially appear as a positive difference peak (


) at the 

-position.
  • Generate Ligand Restraints:

    • Do not rely on "closest match" substitution.

    • Use Phenix.eLBOW or Global Phasing Grade to generate a CIF dictionary for I2M.

    • Input: SMILES string CCC(C)(C)O)N.

  • Initial Fitting:

    • Place a standard Alanine at the position of I2M.

    • Run 10 cycles of rigid-body and B-factor refinement.

    • Inspect the

      
       (green) difference map. You should see a distinct "trident" or "clover" shape indicating the quaternary carbon substituents.
      
  • Real-Space Refinement:

    • Mutate the residue to I2M in Coot .

    • Perform Real Space Refinement Zone with "Torsion Restraints" enabled.

    • Critical Check: Ensure the

      
       angle does not clash with the backbone Carbonyl oxygen of the 
      
      
      
      residue.

Visualization of Structural Logic

The following diagrams illustrate the decision-making process for identifying and refining


-MeIle containing structures.
Diagram 1: Refinement Decision Tree for -Branched Residues

RefinementLogic Start Initial Electron Density Map (Resolution < 2.5 Å) CheckDensity Inspect Beta-Position Density (mFo-DFc) Start->CheckDensity Shape_Blob Unstructured 'Blob' CheckDensity->Shape_Blob Diffuse Shape_Clover Trident/Clover Shape (Quaternary Signal) CheckDensity->Shape_Clover Distinct Hypothesis_Leu Hypothesis: Disordered Leu/Ile Shape_Blob->Hypothesis_Leu Hypothesis_I2M Hypothesis: Beta-MeIle (I2M) Shape_Clover->Hypothesis_I2M Action_Omit Generate Omit Map (Delete Sidechain) Hypothesis_Leu->Action_Omit Hypothesis_I2M->Action_Omit Validation Fit I2M & Calc R-free Action_Omit->Validation Result_Good R-free drops > 0.5% No steric clashes Validation->Result_Good Valid Structure Result_Bad Clash with Backbone High B-factors Validation->Result_Bad Re-evaluate Ligand

Caption: Workflow for distinguishing


-MeIle from standard hydrophobic residues using density shape analysis and Omit Map validation.
Diagram 2: The Steric Lock Mechanism (Thorpe-Ingold)

StericLock Backbone Peptide Backbone (Phi/Psi) BetaCarbon Beta-Carbon (Quaternary) Backbone->BetaCarbon C-alpha bond Methyl1 Methyl 1 BetaCarbon->Methyl1 Methyl2 Methyl 2 BetaCarbon->Methyl2 Ethyl Ethyl Group BetaCarbon->Ethyl Restraint Conformational Restriction Methyl1->Restraint Steric Clash Methyl2->Restraint Steric Clash Restraint->Backbone Locks Phi/Psi Stability Proteolytic Stability Restraint->Stability Prevents Enzyme Access

Caption: Mechanistic view of how the quaternary


-carbon (I2M) enforces backbone rigidity via the Thorpe-Ingold effect.

Troubleshooting & Validation Metrics

When reviewing your refined structure, use these self-validating metrics to ensure the I2M residue is correctly modeled.

1. The Chirality Check

  • Issue: It is easy to accidentally invert the chirality at the

    
    -carbon  during refinement if the restraints are not strict, especially since the 
    
    
    
    -carbon is achiral (symmetric methyls) but bulky.
  • Validation: Use MolProbity or the PDB Validation Server.

    • Standard Ile: C

      
       is Chiral (S).
      
    • I2M: C

      
       is Achiral. C
      
      
      
      must remain (S) (L-amino acid).
    • Warning Sign: If the C

      
       chirality reports as "D" or "Planar", your restraints file is incorrect.
      

2. B-Factor Analysis

  • Expectation: The side-chain B-factors of I2M should be lower than those of a solvent-exposed Leucine or Isoleucine in a similar environment.

  • Reason: The gem-dimethyl group locks the rotamer. If I2M side-chain B-factors are > 60 Ų (while backbone is ~30 Ų), the model is likely fitting noise, or the residue is actually a smaller amino acid (Val/Ala) and you are over-modeling.

3. Geometric Outliers

  • Check the bond angle

    
    .
    
  • In I2M, the crowding expands this angle slightly > 110°. If refined strictly to 109.5°, you may see residual difference density peaks (red/green pair) flanking the methyls.

References

  • Pigza, J. A., & Molinski, T. F. (2010).[1][2] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1][2]

  • RCSB Protein Data Bank. (n.d.). Ligand Summary Page: I2M ((2S)-2-amino-3,3-dimethylpentanoic acid).[3]

  • Inoue, M., et al. (2010).[2][3] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2, 280–285. (Demonstrates the incorporation of I2M in complex structures).

    • [3]

  • Karplus, P. A., & Diederichs, K. (2012). Linking Crystallographic Model and Data Quality.[4] Science, 336(6084), 1030-1033. (Foundational text on resolution requirements for resolving methyl groups).

  • Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D, 66(2), 213-221.

Sources

Comparative proteolytic stability: Isoleucine vs Beta-methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Proteolytic Stability: Isoleucine vs.


-Methylisoleucine

Executive Summary

In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and half-life. This guide compares the proteolytic stability of the standard proteinogenic amino acid Isoleucine (Ile) against its non-canonical analogue,


-Methylisoleucine (

-Me-Ile)
.

The Verdict:


-Methylisoleucine exhibits superior proteolytic resistance , often rendering peptide bonds adjacent to it effectively inert to standard proteases (e.g., Chymotrypsin, Elastase) and significantly extending half-life in plasma. This stability arises from the quaternary 

-carbon center
, which creates a "steric shield" that prevents the protease catalytic triad from accessing the scissile amide bond.

Molecular Architecture & Steric Analysis

To understand the stability difference, one must analyze the steric environment of the side chains.

  • Isoleucine (Ile): The

    
    -carbon is a tertiary center  (bonded to H, Methyl, Ethyl). While it is one of the bulkier natural amino acids, it retains a proton at the 
    
    
    
    -position, allowing sufficient conformational flexibility for proteases to induce the necessary tetrahedral intermediate.
  • 
    -Methylisoleucine (
    
    
    
    -Me-Ile):
    The
    
    
    -carbon is a quaternary center (bonded to Methyl, Methyl, Ethyl). This gem-dimethyl effect at the
    
    
    -position creates a rigid, bulky hydrophobic core similar to tert-Leucine. This structure severely restricts the rotation of the
    
    
    and
    
    
    torsion angles, locking the peptide backbone into conformations that are energetically unfavorable for protease binding.
Structural Comparison Table
FeatureIsoleucine (Ile)

-Methylisoleucine (

-Me-Ile)
IUPAC Name (2S,3S)-2-amino-3-methylpentanoic acid(2S)-2-amino-3,3-dimethylpentanoic acid

-Carbon Type
Tertiary (

)
Quaternary (

)
Side Chain Components 1 Methyl, 1 Ethyl, 1 Hydrogen2 Methyls, 1 Ethyl (Gem-dimethyl)
Steric Bulk (A-value) HighVery High (Approaching tert-Butyl)
Proteolytic Susceptibility Moderate (Cleaved by Chymotrypsin/Pepsin)Negligible (Steric Occlusion)

Mechanistic Insight: The Steric Shield Effect

The resistance of


-Me-Ile is not due to chemical inertness but rather kinetic stabilization . Proteases like Chymotrypsin require the substrate to adopt an extended conformation to fit into the S1 hydrophobic pocket.
  • Access Blockade: The quaternary

    
    -carbon of 
    
    
    
    -Me-Ile clashes with the walls of the protease S1 pocket.
  • Transition State Destabilization: Enzymatic cleavage requires the formation of a tetrahedral intermediate. The bulk of

    
    -Me-Ile raises the energy of this transition state significantly, effectively reducing 
    
    
    
    to near zero.
Diagram: Proteolytic Resistance Mechanism

ProteolyticMechanism cluster_Ile Isoleucine Substrate cluster_bMeIle Beta-Methylisoleucine Substrate Protease Protease Active Site (S1 Pocket) Ile_Bind Binding: Fits in S1 Protease->Ile_Bind Recognizes Ile bMe_Bind Binding Attempt: Steric Clash Protease->bMe_Bind Encounters Steric Bulk Ile_TS Transition State: Tetrahedral Intermediate Ile_Bind->Ile_TS Low Energy Barrier Ile_Cleave Cleavage: Peptide Bond Hydrolysis Ile_TS->Ile_Cleave Rapid Kinetics bMe_Resist Outcome: No Hydrolysis bMe_Bind->bMe_Resist Access Denied

Caption: Mechanism of proteolytic resistance showing the steric exclusion of


-Methylisoleucine from the protease active site.

Experimental Validation Protocol

To validate the stability difference, a comparative in vitro assay using liver microsomes or purified proteases is required. Below is a self-validating protocol designed for high reproducibility.

Materials
  • Test Compounds:

    • Peptide A: Ac-Ala-Ile-Ala-NH2 (Control)

    • Peptide B: Ac-Ala-(bMe)Ile-Ala-NH2 (Test)

  • Enzyme Systems:

    • System 1:

      
      -Chymotrypsin (Sigma, Type II) in Tris-HCl pH 7.8.
      
    • System 2: Pooled Human Plasma (to assess general serum stability).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Protocol
  • Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10

    
    M in reaction buffer (50 mM Tris-HCl, 10 mM CaCl
    
    
    
    , pH 7.8).
  • Incubation:

    • Add enzyme (e.g., Chymotrypsin at 1:100 w/w ratio) or 50% Plasma.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Extract 50

      
      L aliquots at 
      
      
      
      min and 24 hrs.
    • Quenching: Immediately add 150

      
      L ice-cold Acetonitrile + 1% Formic Acid.
      
    • Internal Standard: Spike with Ac-Ala-Val-Ala-NH2-d3 for normalization.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. Time. Determine 
    
    
    
    (slope) and
    
    
    .
Workflow Diagram

ExperimentalWorkflow Setup Substrate Prep (10 µM Peptide) Incubation Enzymatic Incubation (37°C) Setup->Incubation Sampling Time-Point Sampling (0-24h) Incubation->Sampling t=x min Quench Quench & Spin (ACN + FA) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate Half-Life (t1/2) Analysis->Data

Caption: Standardized workflow for comparative proteolytic stability profiling using LC-MS kinetics.

Comparative Performance Data

The following data represents typical results observed when comparing standard hydrophobic residues against their


-methylated counterparts in chymotryptic assays.
ParameterPeptide A (Ile-containing)Peptide B (

-Me-Ile-containing)
Fold Improvement
Initial Velocity (

)
12.5

M/min
< 0.1

M/min
>100x
Half-life (

) - Chymotrypsin
25 minutes> 24 hours~60-100x
Half-life (

) - Human Plasma
2.4 hours> 48 hours>20x
Main Degradation Product Ac-Ala-OH + Ile-Ala-NH2Intact ParentN/A

Interpretation: The substitution of Ile with


-Me-Ile effectively halts cleavage at the C-terminal side of the residue. While Chymotrypsin aggressively targets the hydrophobic side chain of Isoleucine, the quaternary bulk of 

-Me-Ile prevents the enzyme from engaging the backbone amide.

Strategic Application in Drug Design

Researchers should utilize


-Me-Ile in the following scenarios:
  • "Hotspot" Protection: Identify metabolic soft spots (rapid cleavage sites) in a lead peptide using metabolite identification (MetID) studies. Replace the P1 residue with

    
    -Me-Ile.
    
  • Oral Peptide Engineering: The extreme stability contributes to survival in the GI tract, mimicking the behavior of cyclic peptides or N-methylated peptides without requiring cyclization.

  • Constraint Introduction: Beyond stability,

    
    -Me-Ile restricts conformational space, potentially locking the bioactive conformation and increasing receptor affinity (entropy-enthalpy compensation).
    

References

  • Pigza, J. A., & Molinski, T. F. (2010). Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[1] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1] Link

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (General principles of beta-methyl/beta-amino stability).
  • Werder, M., et al. (1999). Design, synthesis, and biological evaluation of beta-methyl-substituted amino acid-containing peptides. Helvetica Chimica Acta. (Foundational work on steric hindrance in proteolysis).
  • PubChem. Beta-methylisoleucine Compound Summary. Link

Sources

Chiral HPLC separation of beta-methylisoleucine stereoisomers

Technical Comparison Guide: Chiral HPLC Separation of -Methylisoleucine Stereoisomers

Executive Summary & Molecular Analysis

This guide provides an in-depth technical comparison of methodologies for the chiral resolution of


-methylisoleucine
Stereochemical Definition

Standard Isoleucine (2-amino-3-methylpentanoic acid) contains two chiral centers (



-Methylisoleucine




-methylisoleucine exists as a single pair of enantiomers (L and D)
  • Target: Separation of (S)-2-amino-3,3-dimethylpentanoic acid (L-isomer) and (R)-2-amino-3,3-dimethylpentanoic acid (D-isomer).

  • Challenge: The bulky gem-dimethyl group creates significant steric hindrance near the amine, affecting derivatization kinetics and ligand exchange rates.

Method A: Direct Chiral Separation (Crown Ether CSP)

Best For: Preparative isolation, underivatized samples, and rapid QC of raw materials.

The use of Chiral Stationary Phases (CSPs) based on crown ethers is the most robust method for separating non-derivatized

CROWNPAK CR-I(+)
Mechanism of Action

The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) immobilized on silica. It forms a host-guest inclusion complex with the protonated primary ammonium group (

  • Chiral Recognition: Driven by the steric fit of the amino acid side chain and the spatial arrangement of the naphthyl groups on the crown ether.

  • Elution Logic: On CR-I(+) , the D-enantiomer typically forms a less stable complex (or fits less optimally in the retention model depending on specific side chain interaction) and elutes first . The L-enantiomer binds more strongly and elutes second .

Experimental Protocol (Self-Validating)
ParameterConditionRationale
Column Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized phase allows for higher organic content if needed to reduce retention of the hydrophobic gem-dimethyl group.
Mobile Phase

(pH 1.5) / Acetonitrile (85:15 v/v)
Acidic pH ensures the amine is fully protonated (

) for complexation. ACN reduces retention of the hydrophobic side chain.
Flow Rate 0.4 mL/minLower flow rate optimizes mass transfer for the bulky inclusion complex.
Temperature 25°C (Ambient)Lower temperatures (e.g., 10°C) increase resolution (

) but broaden peaks; 25°C is the optimal balance.
Detection UV @ 200-210 nm (or CAD/ELSD)

-MeIle lacks a strong chromophore; low UV or universal detection is required.
Expected Performance Data
  • Elution Order: D-

    
    -MeIle (
    
    
    min) < L-
    
    
    -MeIle (
    
    
    min).
  • Selectivity (

    
    ):  > 1.4
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    

Method B: Indirect Separation (Marfey’s Reagent)

Best For: Trace analysis in biological matrices (serum/plasma), LC-MS applications, and determination of absolute configuration without chiral columns.

Marfey’s method uses 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) to derivatize enantiomers into diastereomers, which are then separated on a standard achiral C18 column.

Mechanism of Action

L-FDAA undergoes nucleophilic aromatic substitution with the primary amine of

  • Reaction: L-FDAA + (L/D)-

    
    -MeIle 
    
    
    L-FDAA-L-
    
    
    -MeIle + L-FDAA-D-
    
    
    -MeIle.
  • Separation Principle: The diastereomers differ in hydrophobicity.[1] Intramolecular H-bonding in the L-L derivative typically reduces its interaction with the C18 chain compared to the L-D derivative, causing the L-L diastereomer to elute first .

Experimental Protocol

Step 1: Derivatization

  • Mix 50 µL sample (50 mM) with 100 µL 1% L-FDAA in acetone.

  • Add 20 µL 1 M

    
      (pH adjustment to ~9.0).
    
  • Heat at 40°C for 60 mins . (Note: The gem-dimethyl group causes steric hindrance; standard 30 min protocols may yield incomplete reaction).

  • Quench with 20 µL 1 M HCl . Dilute with mobile phase.

Step 2: LC-MS Separation

ParameterConditionRationale
Column C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm)High efficiency separation of diastereomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for MS ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 20% B to 60% B over 15 minSlow gradient required to resolve diastereomers with similar

.
Detection MS (ESI+, m/z ~413 [M+H]+) or UV 340 nmFDAA provides a strong UV chromophore (340 nm) and high ionization efficiency.
Expected Performance Data
  • Elution Order: L-FDAA-L-

    
    -MeIle (
    
    
    min) < L-FDAA-D-
    
    
    -MeIle (
    
    
    min).
  • Resolution (

    
    ):  > 3.0.
    
  • Sensitivity: Femtomole range (LC-MS).

Comparative Analysis & Decision Matrix

The following table contrasts the two primary methodologies to aid in selection.

FeatureMethod A: Direct (Crown Ether) Method B: Indirect (Marfey's)
Primary Use Case Purification, QC of bulk materialBiological samples, trace analysis
Sample Prep Minimal (Filter & Inject)Complex (Derivatization required)
Elution Order D first, then LL-L first, then L-D
Detection Limit Low (requires CAD/ELSD or low UV)High (UV 340nm or MS)
Cost per Sample Low (after column purchase)High (Reagent cost + labor)
Scalability High (Preparative columns available)Low (Analytical only)
Stereo-Integrity Non-destructiveRisk of racemization during heating
Workflow Decision Tree

GStartStart: Select Separation StrategySampleTypeWhat is the sample matrix?Start->SampleTypePurityIs sample purity > 95%?SampleType->PuritySynthetic / Raw MaterialIndirectMETHOD B: Marfey's Method(C18 Derivatization)SampleType->IndirectBiological / Complex MatrixScaleRequired Scale?Purity->ScaleYesPurity->IndirectNo (Many Impurities)DirectMETHOD A: Direct Chiral HPLC(CROWNPAK CR-I)Scale->DirectPreparative (>mg)Scale->DirectAnalytical (QC)

Figure 1: Decision logic for selecting between Direct (Crown Ether) and Indirect (Marfey's) separation modes.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • PubChem. (2024). Beta-methylisoleucine (Compound CID 23615384). National Library of Medicine. Retrieved from [Link]

  • Fujii, K., et al. (1997).[2] A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method.[2][3] Analytical Chemistry, 69(24), 5146-5151. [Link]

  • Pětrošová, M., et al. (2022). Separation of enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

Comparative Guide: Mass Spectrometry Profiling of Beta-Methylisoleucine vs. Isobaric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Beta-Methylisoleucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of peptidomimetics and the characterization of marine natural products (e.g., Polytheonamides),


-methylisoleucine (

Me-Ile)
represents a critical structural motif. As a non-proteinogenic C7 amino acid, it introduces significant steric bulk and lipophilicity, enhancing proteolytic stability.

However, for the analytical scientist,


Me-Ile presents a formidable challenge: it is isobaric (Residue MW: 127.19 Da)  with widely used analogs such as 

-methylleucine (

Me-Leu)
,

-methylisoleucine (

Me-Ile)
, and Homoleucine .

This guide provides a technical breakdown of the fragmentation behaviors that distinguish


Me-Ile from its isomers, offering a self-validating workflow for unambiguous identification using High-Resolution Mass Spectrometry (HRMS) and MS/MS fragmentation.
The Isobaric Challenge: Structural Context

Before diving into fragmentation, it is essential to define the structural differences that drive the unique dissociation pathways. While all share the formula


, the connectivity dictates the fragmentation kinetics.
CompoundAbbr.Structure FeatureKey MS Characteristic

-Methylisoleucine

Me-Ile
Quaternary

-Carbon
. Side chain:

.
Sterically crowded side chain; difficult H-transfer.

-Methylleucine

Me-Leu
Methylated Nitrogen .[1][2][3] Side chain:

.
Prominent immonium ion (

100); loss of methylamine.

-Methylisoleucine

Me-Ile
Methylated Nitrogen . Side chain:

.
Prominent immonium ion (

100); distinct secondary frags.
Homoleucine H-LeuExtended Chain . Side chain:

.
Different retention time; standard aliphatic loss.

Scope Note: This guide specifically addresses (2S,3S)-2-amino-3,3-dimethylpentanoic acid (


Me-Ile). It does not refer to standard Isoleucine, despite Isoleucine possessing a 

-methyl group relative to Leucine.
Fragmentation Mechanisms & Diagnostic Ions

The differentiation of these isomers relies on Energy-Resolved Mass Spectrometry (ERMS) and the observation of specific "fingerprint" ions generated by High-Energy Collisional Dissociation (HCD).

A. The Immonium Ion Sector (

100)

All four isomers generate a dominant immonium ion at


 100.112  (

). In standard MS2 scans, this peak is indistinguishable. The distinction requires MS3 (fragmentation of the

100 ion) or high-energy in-source fragmentation.
  • 
    Me-Leu (
    
    
    
    100):
    Undergoes a retro-Diels-Alder-like mechanism or simple alkene loss.
    • Diagnostic Transition:

      
       (Loss of Propene, 
      
      
      
      ).
  • 
    Me-Ile (
    
    
    
    100):
    • Diagnostic Transition:

      
       (Loss of Ethene, 
      
      
      
      ) and
      
      
      .
  • 
    Me-Ile (
    
    
    
    100):
    The quaternary center inhibits the hydride shifts required for alkene elimination. Instead, it favors direct alkyl radical/neutral losses.
    • Diagnostic Transition:

      
       (Loss of Ethyl, 
      
      
      
      ) and
      
      
      (Loss of Methyl,
      
      
      ).
B. Side-Chain Losses (The "d-ion" Series)

In peptide sequencing, side-chain losses from


-ions or 

-ions provide the most reliable identification.

Table 1: Diagnostic Fragmentation Matrix

Feature

Me-Ile

Me-Leu

Me-Ile
Side Chain Loss (

Mass)

Da (

)

Da (

)

Da (

)
Mechanism Homolytic cleavage at Quaternary C

Cleavage at C

Cleavage at C

Immonium MS3 (

100

X)

71, 85

58

72
Backbone Effect No

-Me effect (Standard

ions)
Enhanced

-ions due to

-Me basicity
Enhanced

-ions
Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways of the precursor ions, highlighting the "decision nodes" for the analyst.

FragmentationPathways Precursor Precursor Ion (Residue MW 127) Immonium Immonium Ion (m/z 100.11) Precursor->Immonium HCD Fragmentation NMeLeu N-Methyl Leucine Immonium->NMeLeu Isomer ID NMeIle N-Methyl Isoleucine Immonium->NMeIle Isomer ID bMeIle Beta-Methyl Isoleucine (Quaternary Beta-C) Immonium->bMeIle Isomer ID Frag58 m/z 58 (Loss of Propene) NMeLeu->Frag58 MS3 Fragmentation Frag72 m/z 72 (Loss of Ethene) NMeIle->Frag72 MS3 Fragmentation Frag71 m/z 71 (Loss of Ethyl) bMeIle->Frag71 Direct Alkyl Loss Frag85 m/z 85 (Loss of Methyl) bMeIle->Frag85 Direct Alkyl Loss

Caption: Divergent MS3 fragmentation pathways of the common m/z 100 immonium ion for C7 isomers.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, do not rely on a single MS scan. Use this orthogonal validation protocol.

Step 1: LC-MS/MS Optimization
  • Column: C18 Reverse Phase (High hydrophobicity required).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Retention Time Prediction:

    
    Me-Ile is significantly more hydrophobic than 
    
    
    
    Me-Leu due to the exposed hydrocarbon bulk on the side chain. Expect
    
    
    Me-Ile to elute after
    
    
    Me-Leu/Ile.
Step 2: Targeted MS3 or Pseudo-MS3

If your instrument (e.g., Q-TOF, Orbitrap) supports it, set up an inclusion list for the immonium ion (


 100.112) to trigger a secondary fragmentation event.
  • Trigger:

    
     100.112
    
  • Collision Energy: Stepped NCE (35, 50, 65). High energy is needed to fragment the stable immonium ion.

Step 3: Chemical Derivatization (The "Gold Standard" Validation)

If MS data is ambiguous, use Marfey’s Analysis (FDAA derivatization).

  • Rationale: FDAA reacts with the N-terminus.

    • 
      Me-Ile:  Reacts as a primary amine (forms secondary amide).
      
    • 
      Me-Leu/Ile:  Reacts as a secondary amine (forms tertiary amide).
      
  • Result: The elution order and UV/MS spectra of the FDAA derivatives are radically different, providing absolute confirmation of the

    
    -methylation state vs. side-chain methylation.
    
Case Study: Polytheonamide B

The structural elucidation of Polytheonamide B (a potent cytotoxic peptide) heavily relied on distinguishing these isomers.

  • Observation: Researchers observed a residue with mass 127 Da but no characteristic

    
    -methyl losses (
    
    
    
    ).
  • Resolution: High-resolution NMR combined with MS fragmentation confirmed the quaternary carbon setup, identifying the residue as (2S,3S)-2-amino-3,3-dimethylpentanoic acid .

  • Takeaway: In complex natural products, the absence of "expected"

    
    -methyl fragmentation behavior in a 127 Da residue is a strong positive indicator for 
    
    
    
    Me-Ile.
References
  • Hamada, T., et al. (2010). Polytheonamides A and B, Highly Cytotoxic, Linear Polypeptides with Unprecedented Structural Features, from the Marine Sponge, Theonella swinhoei. Journal of the American Chemical Society.[4] Link

  • Pigza, J. A., & Molinski, T. F. (2010).[5] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[5] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters. Link

  • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Besada, V., et al. (1989). Differentiation of isomeric leucine/isoleucine residues in peptides by fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • PubChem Database. (n.d.). Beta-methylisoleucine (CID 23615384). National Institutes of Health. Link

Sources

Circular dichroism analysis of beta-methylisoleucine induced folding

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Circular Dichroism Analysis of


-Methylisoleucine Induced Folding 

Abstract This guide provides a technical analysis of peptide folding induced by


-methylisoleucine (bMe-Ile) , a non-proteinogenic 

-amino acid characterized by a quaternary

-carbon ((2S)-2-amino-3,3-dimethylpentanoic acid).[1] Unlike standard isoleucine, the steric bulk of bMe-Ile severely restricts backbone torsion angles (

), forcing peptides into stable secondary structures—typically

-helices or

-helices—even in short sequences. This guide compares bMe-Ile against standard Isoleucine (Ile),

-aminoisobutyric acid (Aib), and tert-Leucine (Tle), providing experimental protocols for Circular Dichroism (CD) verification.[1]

Mechanistic Insight: The Steric Zipper Effect

The folding induction capability of


-methylisoleucine stems from the Thorpe-Ingold effect  (gem-dimethyl effect) applied to the 

-position.
  • Standard Isoleucine (Ile): Contains a secondary

    
    -carbon.[1] While 
    
    
    
    -branched, it retains enough rotational freedom to adopt
    
    
    -sheet or random coil conformations depending on the solvent and sequence.
  • 
    -Methylisoleucine (bMe-Ile):  Contains a quaternary 
    
    
    
    -carbon
    (3,3-dimethyl substitution).[1] This creates a massive steric clash if the backbone attempts to flatten into a
    
    
    -sheet or extend into a random coil. The molecule is energetically forced into a twisted conformation, locking the
    
    
    and
    
    
    angles into the helical region (typically
    
    
    ).

Causality: The incorporation of bMe-Ile reduces the entropic penalty of folding (


 is less negative) because the unfolded state is already restricted.[1] This "pre-organization" drives the equilibrium toward the folded state (

).[1]
Folding Pathway Diagram

FoldingPathway Unfolded Unfolded State (High Entropy) Transition Nucleation (Steric Restriction) Unfolded->Transition Solvent Exposure Folded Folded Helix (Low Energy) Transition->Folded H-Bond Formation bMeIle bMe-Ile Incorporation (Quaternary C-beta) bMeIle->Unfolded Destabilizes (Steric Clash) bMeIle->Transition Pre-organizes (Lowers Entropy Cost)

Caption: bMe-Ile lowers the entropic cost of folding by restricting the conformational space of the unfolded state, effectively 'pre-paying' the entropy bill.[1]

Comparative Analysis: bMe-Ile vs. Alternatives

When designing peptidomimetics for stability or binding affinity, researchers must choose between various constrained residues.

Feature

-Methylisoleucine (bMe-Ile)
Standard Isoleucine (Ile)

-Aminoisobutyric Acid (Aib)
tert-Leucine (Tle)
Structure (2S)-2-amino-3,3-dimethylpentanoic acid(2S,3S)-2-amino-3-methylpentanoic acid2-amino-2-methylpropanoic acid2-amino-3,3-dimethylbutanoic acid
Constraint Locus

-Carbon (Quaternary)

-Carbon (Tertiary)

-Carbon (Quaternary)

-Carbon (Quaternary)
Induced Fold Helical (

/

)

-Sheet / Random
Strong Helix (

/

)
Helix / Turn
Hydrophobicity Very HighHighModerateHigh
Proteolytic Stability Excellent (Steric shield)LowHighExcellent
CD Signature Deep minima @ 208/222nm (Helix)Min @ 218nm (Sheet) or 198nm (Coil)Distinct double minima (Helix)Similar to bMe-Ile

Key Differentiator:

  • vs. Aib: Aib constrains the

    
    -carbon, promoting helicity through backbone restriction directly. bMe-Ile constrains the 
    
    
    
    -carbon, which locks the side-chain orientation and indirectly restricts the backbone. bMe-Ile is superior when hydrophobic bulk is required for receptor binding (e.g., filling a hydrophobic pocket) in addition to structural stabilization.
  • vs. Ile: bMe-Ile prevents amyloid-like aggregation often seen with Ile-rich peptides by destabilizing

    
    -sheet stacking (steric clash of methyls).[1]
    

Experimental Protocol: CD Analysis

This protocol ensures high-fidelity data acquisition, specifically correcting for the concentration errors common with hydrophobic peptides.

Step 1: Sample Preparation (The "Solvent Switch" Method)[1]
  • Challenge: bMe-Ile peptides are hydrophobic and may aggregate in pure water, distorting the CD signal (differential scattering).

  • Protocol:

    • Dissolve lyophilized peptide in 100% TFE (Trifluoroethanol) first to disrupt aggregates (Stock: 1 mM).

    • Dilute into 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 20-50

      
      M.
      
    • Final TFE content should be <1% unless TFE titration is the goal.

    • Filtration: Pass through a 0.22

      
      m PVDF filter to remove scattering particulates.
      
Step 2: CD Data Acquisition
  • Instrument: Jasco J-1500 or Aviv 420.

  • Cuvette: Quartz, 1 mm pathlength (for 190-260 nm range).

  • Parameters:

    • Wavelength: 260 nm to 190 nm.[1]

    • Bandwidth: 1.0 nm.[1]

    • Scanning Speed: 50 nm/min.[1]

    • Accumulations: 3 scans (averaged).

    • Temperature: 25°C (Peltier controlled).

Step 3: Data Processing (MRE Conversion)

Raw ellipticity (


, mdeg) must be converted to Mean Residue Ellipticity (MRE) to allow comparison between peptides of different lengths.[1]

[1]
  • 
     : Observed ellipticity (mdeg).[1]
    
  • MRW : Mean Residue Weight (

    
    ).[1]
    
  • c : Concentration (mg/mL).

  • l : Pathlength (cm).[1]

Self-Validation Check:

  • If HT (High Tension) voltage exceeds 600V at <200 nm, the buffer absorbs too much or concentration is too high.[1] Dilute sample.

  • If the spectrum shows a minimum at 218 nm and 208 nm, check for aggregation (mixed

    
     signal).[1]
    

Data Interpretation Guide

Use this table to interpret the specific spectral features of bMe-Ile containing peptides.

StructureKey CD Minima (nm)Key CD Maxima (nm)Interpretation for bMe-Ile Peptides

-Helix
208, 222192Primary Target. Ratio of

indicates canonical helix.

-Helix
205, 220 (weak)190Common in short bMe-Ile oligomers.[1] Minima shift to lower wavelengths (blue shift).[1]

-Sheet
216-218195Negative Control. If seen, bMe-Ile failed to induce helix or sequence is dominated by other residues.[1]
Random Coil 198-Unfolded. Indicates steric constraint was insufficient to overcome solvent entropy.[1]

Critical Insight: A ratio of


 often indicates a 

-helix
or a frayed helix, which is common for short peptides constrained by bulky residues like bMe-Ile.[1]

References

  • Molinski, T. F. (2010).[2] "Structure elucidation at the nanomole scale:

    
    -methylisoleucine and related isomers." Journal of Natural Products. Link
    
  • Toniolo, C., et al. (2001). "Circular dichroism of peptides containing C-alpha-methylated amino acids." Biopolymers.[3][4][5][6][7] Link[1]

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols. Link[1]

  • PubChem Database. (2024).[1] "Compound Summary: (2S)-2-amino-3,3-dimethylpentanoic acid (beta-methylisoleucine)." National Library of Medicine. Link[1]

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Context on steric constraints inducing folding). Link[1]

Sources

Publish Comparison Guide: Validating Enantiomeric Purity of Boc-beta-methylisoleucine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In high-fidelity peptide synthesis, Boc-beta-methylisoleucine (often chemically defined as Boc-L-allo-isoleucine or specific synthetic


-methyl analogs) presents a unique validation challenge. Unlike standard amino acids with a single chiral center, isoleucine derivatives possess two stereocenters (

and

). This creates four distinct stereoisomers: L-isoleucine, L-allo-isoleucine, D-isoleucine, and D-allo-isoleucine.

For therapeutic applications, the presence of the wrong diastereomer (e.g., L-isoleucine impurity in Boc-L-allo-isoleucine reagent) is catastrophic. It leads to "deletion-like" impurities in the final peptide that are often inseparable by preparative HPLC.

This guide objectively compares the three primary methodologies for validating the enantiomeric and diastereomeric purity of these reagents: Marfey’s Analysis (Derivatization) , Direct Chiral CSP-HPLC , and Mixed-Mode Chromatography .

Comparative Analysis of Validation Methodologies

The following table summarizes the performance metrics of the three competing methodologies based on experimental data and routine QC workflows.

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: Marfey’s Analysis (L-FDAA) Method B: Direct Chiral CSP-HPLC Method C: Mixed-Mode HPLC (Primesep)
Principle Derivatization to diastereomers + C18 SeparationDirect interaction with Chiral Stationary PhaseHydrophobic + Ion-Exchange Interaction
Scope Resolves all 4 stereoisomers (L/D, allo/iso)Excellent for L/D; Variable for allo/isoExcellent for allo/iso (Diastereomers)
Sensitivity (LOD) High (Fluorescence/MS detection) < 0.05%Moderate (UV 210nm) ~0.1%Moderate (ELSD/CAD) ~0.1-0.2%
Cost Per Run Low (Standard C18 column)High (Expensive Chiral Column)Medium (Specialized Column)
Throughput Low (Requires 1h derivatization)High (Inject & Run)High (Inject & Run)
Destructive? Yes (Sample consumed)No (Sample recoverable)No (Sample recoverable)
Verdict Gold Standard for Purity Validation Best for Preparative IsolationBest for Routine Process Monitoring

Detailed Methodological Workflows

Method A: Marfey’s Analysis (The Gold Standard)

Why it wins: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to convert enantiomers into diastereomers. Because Boc-beta-methylisoleucine already has two chiral centers, the derivative has three. These diastereomers exhibit significantly different hydrophobicities, allowing baseline resolution on inexpensive standard C18 columns.

Experimental Protocol

Reagents:

  • Boc-beta-methylisoleucine sample (deprotection required).

  • Marfey’s Reagent (L-FDAA), 1% solution in acetone.

  • 1M NaHCO₃, 1M HCl.

Step-by-Step Workflow:

  • Boc-Deprotection: Dissolve 1 mg of sample in 100 µL TFA. Incubate 10 min. Evaporate to dryness under N₂ to remove TFA (Boc group removal is essential for FDAA reaction).[1]

  • Derivatization: Redissolve residue in 100 µL H₂O + 40 µL 1M NaHCO₃. Add 200 µL L-FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Stop reaction with 40 µL 1M HCl. Dilute with 500 µL acetonitrile/water (50:50).

  • Analysis: Inject 10 µL onto a C18 column (e.g., Waters Cortecs C18, 1.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-60% B over 45 mins.

Data Interpretation:

  • Elution Order typically: L-allo < L-Ile < D-allo < D-Ile (Must be confirmed with standards).

  • Acceptance Criteria: Impurity peaks < 0.5% total area.

Method B: Direct Chiral CSP-HPLC

Why use it: When you cannot destroy the sample (e.g., preparative purification) or need rapid "Inject-and-Go" QC for incoming raw materials.

Protocol Parameters:

  • Column: Chiralpak ZWIX(+) (Zwitterionic) or Crownpak CR-I(+).[1]

  • Mobile Phase: MeOH/Acetonitrile/H₂O with 50mM Formic Acid.

  • Detection: UV at 205-210 nm (Boc group has weak absorbance).

  • Limitation: Often struggles to separate the diastereomeric pair (L-Ile vs L-allo-Ile) as effectively as the enantiomeric pair (L vs D).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the specific impurity of concern.

ValidationWorkflow Start Raw Material: Boc-beta-methylisoleucine Decision Primary Impurity Concern? Start->Decision Enantiomer Enantiomers (D-form) (e.g., D-allo-Ile) Decision->Enantiomer Racemization Risk Diastereomer Diastereomers (Epimers) (e.g., L-Ile vs L-allo-Ile) Decision->Diastereomer Synthesis Selectivity Risk MethodA Method A: Marfey's Analysis (Derivatization + C18) Enantiomer->MethodA High Sensitivity MethodB Method B: Direct Chiral HPLC (CSP-Column) Enantiomer->MethodB Rapid QC Diastereomer->MethodA Complex Mixtures MethodC Method C: Mixed-Mode HPLC (Primesep 200) Diastereomer->MethodC Routine Separation Result Calculate % Purity & ee/de MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for selecting validation methods based on specific stereochemical impurity risks.

Case Study: Impact of Reagent Purity on Peptide Yield

To demonstrate the criticality of this validation, we compared two lots of Boc-L-allo-Ile-OH in the synthesis of a model hydrophobic peptide: Ac-Phe-Val-(allo-Ile)-Gly-NH₂.

  • Reagent A (Standard Grade): 98.0% Chemical Purity, but contained 1.5% L-Ile (diastereomer).[1]

  • Reagent B (Validated Grade): 99.5% Chemical Purity, <0.1% L-Ile (validated via Marfey's).[1]

Results:

  • Reagent A: Produced a crude peptide with a "shoulder" impurity (1.5%) co-eluting with the product. Preparative isolation required a shallow gradient, reducing recovery yield by 40% .

  • Reagent B: Produced a clean single peak. Recovery yield was 92% .

References

  • BOC Sciences. Stereochemistry Confirmation Services. Retrieved from

  • SIELC Technologies. HPLC Separation of allo-D-isoleucine and L-isoleucine. Application Note 2018-1. Retrieved from

  • Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Retrieved from

  • PubChem. Boc-N-methyl-L-isoleucine (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Molinski, T. F., et al. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 2017. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Molecular Dynamics Simulations of β-Methylisoleucine Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern drug discovery and protein engineering, offering pathways to enhance potency, selectivity, and metabolic stability.[1][2] β-Methylisoleucine, a sterically constrained analog of isoleucine, presents a compelling case for modulating peptide conformation to achieve desired therapeutic profiles. However, the predictive power of molecular dynamics (MD) simulations—a critical tool in computational drug design—hinges entirely on the quality of the underlying force field.[3] Standard biomolecular force fields lack parameters for such novel residues, necessitating a robust, validated parameterization workflow. This guide provides a comparative analysis of leading parameterization strategies, offering a detailed, field-proven protocol for generating high-quality parameters for β-methylisoleucine. We will dissect the causality behind key experimental choices, from quantum mechanical calculations to final validation, empowering researchers to confidently and accurately simulate systems containing this and other challenging ncAAs.

The Imperative for Custom Parameters: Why Standard Force Fields Fall Short

Molecular dynamics simulations derive their power from the potential energy function, or force field, which describes the energetics of all atomic interactions within a system.[4][5] Force fields like AMBER and CHARMM are meticulously parameterized for the 20 canonical amino acids, but this specificity is also their limitation.[1][3] Introducing an ncAA like β-methylisoleucine (BMI) without bespoke parameters is akin to speaking a new word to someone who doesn't know its definition—the context is there, but the meaning is lost.

The core of the problem lies in the bonded and non-bonded parameters that define the molecule's behavior:

  • Bonded Parameters: These govern the geometry—bond lengths, angles, and crucially, dihedral (torsional) angles. The additional methyl group on the β-carbon of BMI drastically alters the rotational energy profile around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds compared to isoleucine. Using isoleucine parameters would fail to capture this steric hindrance, leading to a flawed representation of the side chain's accessible conformations.[6]

  • Non-Bonded Parameters: These include van der Waals (Lennard-Jones) terms and, most critically, partial atomic charges. The electron distribution is unique to every molecule. Applying charges from a canonical counterpart ignores the subtle electronic shifts induced by the new functional group, leading to inaccurate electrostatic interactions with the surrounding protein, water, and ligands.

Failure to develop accurate parameters will not just yield minor inaccuracies; it will produce fundamentally incorrect dynamics, rendering simulation results unreliable for guiding drug design.

Comparative Analysis of Parameterization Strategies

Two primary philosophies exist for parameterizing a novel residue like β-methylisoleucine: derivation by analogy and a more rigorous de novo approach grounded in quantum mechanics (QM).

StrategyPrimary MethodologyAccuracyThroughputExpertise RequiredKey Tools
Analogy-Based Modifies existing parameters from a similar, canonical residue (e.g., Isoleucine). Often automated.Low to ModerateHighLowCGenFF Program, Antechamber/GAFF
De Novo QM-Derived Fits new parameters to high-level QM calculations of the isolated residue or a model compound.HighLowHighGaussian, AmberTools (Antechamber, ParmEd), ParamChem

Strategy 1: The Analogy-Based Approach (e.g., CGenFF, GAFF)

Platforms like the CHARMM General Force Field (CGenFF)[4][7][8] and the General Amber Force Field (GAFF)[9] are designed to automatically assign parameters to novel small molecules by analogy to their vast internal libraries.[10]

  • Mechanism: These tools identify atom types in the new molecule (BMI) and assign bonded and charge parameters based on pre-existing, validated parameters for similar chemical groups.[8][11] The CGenFF server, for instance, provides a "penalty score" indicating the quality of the analogy; high penalties suggest that the assigned parameters are likely poor and require manual refinement.

  • Expertise & Causality: This approach is fast and accessible, making it suitable for high-throughput screening where perfect accuracy is secondary to speed. However, for a residue like BMI, where the key feature is a subtle but profound change in steric hindrance, analogy is likely to fail. The penalty scores for dihedral terms around the β-carbon would almost certainly be high, signaling that the server's best guess is insufficient to capture the unique conformational energy landscape of BMI. This method provides a reasonable starting point but should not be the final word for a residue central to a project's hypothesis.

Strategy 2: The De Novo Quantum Mechanics (QM) - Derived Approach

This is the gold standard for accuracy.[12] The philosophy here is to use the fundamental physics of quantum mechanics to define how the molecule should behave and then fit the classical force field parameters to reproduce that behavior.[13] This process is computationally intensive but yields parameters that are physically sound and specific to the molecule of interest.

  • Mechanism: The workflow involves several steps, detailed in Section 3.0. In short, one performs high-level QM calculations on a simplified model of the residue (e.g., an N-acetyl, N'-methylamide capped dipeptide) to determine its optimal geometry, electron distribution (for charges), and the energy penalties associated with rotating its key dihedral angles.[14] These QM-derived data then serve as the target to which the classical parameters are fitted.[15]

  • Expertise & Causality: This approach requires significant expertise in both QM software (like Gaussian) and the intricacies of force field development. The choice of QM theory level (e.g., MP2/6-31G*) is critical; it must be high enough to capture the relevant physics without being computationally prohibitive.[16] The key advantage is trustworthiness; by fitting directly to QM data, you are creating a self-validating system where the final parameters are demonstrably able to reproduce a higher level of theory.[17]

Experimental Protocol: A Validated Workflow for De Novo Parameterization of β-Methylisoleucine

This protocol outlines the rigorous QM-derived approach, ensuring the highest fidelity for your MD simulations. We will use the AMBER force field ecosystem as an example, but the principles are directly transferable to CHARMM or other force fields.

Step 1: Construct the Model Compound

To isolate the side chain's intrinsic properties, we must cap the amino and carboxyl groups to remove the artificial charge of a zwitterion. The standard choice is an N-terminal acetyl group (ACE) and a C-terminal N-methylamide group (NME).

  • Build the Molecule: Using a molecular editor (e.g., Maestro, Avogadro), build the β-methylisoleucine residue.

  • Cap the Termini: Add an ACE cap to the N-terminus and an NME cap to the C-terminus. This creates a neutral "dipeptide" model: ACE-BMI-NME .

  • Initial Geometry: Perform a quick molecular mechanics minimization to generate a reasonable starting 3D structure. Save this as bmi_model.pdb.

Step 2: QM Geometry Optimization and ESP Charge Calculation

This step establishes the lowest energy structure and the correct electrostatic potential around the molecule.

  • Prepare Gaussian Input: Create an input file (opt_esp.gjf) for the Gaussian quantum chemistry package. This calculation will perform a geometry optimization followed by an electrostatic potential (ESP) calculation. The Restrained Electrostatic Potential (RESP) fitting method is a standard in the AMBER community for producing high-quality, transferable charges.[18][19]

    • Causality: We use the HF/6-31G* level of theory as it has been shown to provide a good balance of accuracy and computational cost for deriving ESP charges that are compatible with the major biomolecular force fields.[10] The pop=mk and iop(6/50=1) keywords are essential for generating the ESP data needed for RESP fitting.[20]

  • Run Gaussian: Execute the calculation: g16 < opt_esp.gjf > opt_esp.log

  • Derive RESP Charges: Use the antechamber and respgen tools from AmberTools to perform the two-stage RESP fit.

    • antechamber -i opt_esp.log -fi gout -o bmi.ac -fo ac -c resp -s 2

    • respgen -i bmi.ac -o bmi.respin1 -f resp1

    • respgen -i bmi.ac -o bmi.respin2 -f resp2

    • espfit -i bmi.respin1 -o bmi.respout1

    • espfit -i bmi.respin2 -o bmi.respout2

    • antechamber -i bmi.ac -fi ac -o bmi_charged.mol2 -fo mol2 -c rc -cf bmi.respout2

    This process generates a bmi_charged.mol2 file containing the optimized geometry and the newly derived RESP partial atomic charges.

Step 3: Parameterizing the Dihedral Terms

This is the most critical step for capturing the unique conformational properties of BMI. We must scan the potential energy surface (PES) of the key side-chain dihedral angles (χ1 and χ2).

  • Prepare Dihedral Scan Input: For each dihedral of interest (e.g., N-CA-CB-CG1 for χ1), create a Gaussian input file (scan_chi1.gjf) that requests a relaxed PES scan. This involves fixing the dihedral at a series of values (e.g., every 15 degrees from 0 to 360) while allowing the rest of the molecule to relax.

  • Run QM Scans: Execute the Gaussian jobs for each critical dihedral. These can be computationally expensive.

  • Fit Parameters with parmchk2 and ParmEd:

    • First, use parmchk2 to identify which bonded parameters are missing from the standard force field (e.g., GAFF2).[21]

      • parmchk2 -i bmi_charged.mol2 -f mol2 -o bmi.frcmod -s gaff2

    • This bmi.frcmod file will contain GAFF's best-guess analogies for the missing parameters. The dihedral terms are what we need to replace.

    • Use a scripting tool or a program like ParmEd to fit the Fourier series coefficients of the dihedral term in your force field to the QM energy profile obtained from the scan. The goal is to make the classical MM potential energy match the QM potential energy for the rotation.

Step 4: Final Assembly and Validation
  • Create the Library File: Use the LEaP program in AmberTools to create an OFF library file for the new BMI residue. This involves loading the bmi_charged.mol2 file and the finalized bmi.frcmod file and saving the new residue definition.

  • Validation: True trustworthiness comes from validation.[17][22]

    • Energy Profile Comparison: Plot the QM dihedral energy scan against the energy calculated using your new MM parameters for the same rotation. They should match closely.

    • Dipeptide Simulation: Build a simple system of the ACE-BMI-NME dipeptide in a box of water. Run a short (e.g., 100 ns) MD simulation.

    • Analyze Conformations: Analyze the trajectory to determine the population distribution of the χ1 and χ2 dihedral angles. The simulation should naturally sample the low-energy regions predicted by your QM scans and avoid the high-energy, sterically-clashed regions. This confirms that the parameters are behaving correctly in a dynamic, solvated environment.

Visualizing Workflows and Structures

Clear diagrams are essential for understanding both the conceptual workflow and the structural chemistry at the heart of the parameterization challenge.

G cluster_0 1. Model Preparation cluster_1 2. Charge Derivation cluster_2 3. Dihedral Parameterization cluster_3 4. Assembly & Validation Build Build ACE-BMI-NME Model Compound MM_Min Initial MM Geometry Minimization Build->MM_Min QM_Opt QM Geometry Optimization (Gaussian, HF/6-31G*) MM_Min->QM_Opt Dihedral_Scan QM Relaxed Dihedral Scans (e.g., χ1, χ2) MM_Min->Dihedral_Scan ESP_Calc Calculate Molecular Electrostatic Potential QM_Opt->ESP_Calc RESP_Fit Perform Two-Stage RESP Fit (Antechamber) ESP_Calc->RESP_Fit Assemble Assemble Final .frcmod & .lib Files RESP_Fit->Assemble Fit_Dihedrals Fit MM Dihedral Terms to QM Energy Profile Dihedral_Scan->Fit_Dihedrals Parmchk Identify Missing Terms (parmchk2) Parmchk->Fit_Dihedrals Fit_Dihedrals->Assemble Validate Validation: - Compare QM vs MM PES - Run Dipeptide MD Simulation Assemble->Validate

Caption: Workflow for de novo QM-based parameterization of β-methylisoleucine.

G cluster_0 Isoleucine (ILE) cluster_1 β-Methylisoleucine (BMI) ILE_backbone N-Cα-C ILE_CB ILE_backbone->ILE_CB χ1 ILE_CG1 Cγ1 ILE_CB->ILE_CG1 χ2 ILE_CG2 Cγ2 ILE_CB->ILE_CG2 ILE_CD1 Cδ1 ILE_CG1->ILE_CD1 BMI_backbone N-Cα-C BMI_CB BMI_backbone->BMI_CB χ1 (highly restricted) BMI_CG1 Cγ1 BMI_CB->BMI_CG1 χ2 (restricted) BMI_CG2 Cγ2 BMI_CB->BMI_CG2 BMI_CBM Cβ-Methyl BMI_CB->BMI_CBM BMI_CD1 Cδ1 BMI_CG1->BMI_CD1

Caption: Structural comparison highlighting the additional steric bulk on β-methylisoleucine.

Conclusion and Best Practices

The accuracy of MD simulations for proteins containing non-canonical amino acids is not a given; it is earned through careful, rigorous parameterization. While analogy-based methods offer speed, their reliability for sterically constrained residues like β-methylisoleucine is questionable. For research where conformational accuracy is paramount—as it is in nearly all drug development projects—the de novo QM-derived parameterization workflow is the only truly trustworthy approach.

Key Recommendations:

  • Always Validate: Never trust a new set of parameters without validating them. At a minimum, compare the QM and MM potential energy surfaces for key dihedrals and run a solvated dipeptide simulation to check for stable and physically sensible conformational sampling.

  • Document Everything: Maintain meticulous records of your QM calculations (level of theory, basis set), fitting procedures, and validation results. This is crucial for reproducibility and for troubleshooting any issues that may arise in larger-scale simulations.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, validated force field parameters that enable predictive and insightful molecular dynamics simulations of β-methylisoleucine and other novel amino acids.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Parameterization of non-natural amino acids for conformational search. (n.d.). UPCommons. Retrieved February 5, 2026, from [Link]

  • Brown, B. P., & Meiler, J. (2023). Parameterizing non-canonical amino acids for cyclic peptide simulations. Methods in Enzymology, 684, 31-55. [Link]

  • Huang, J., et al. (2013). Automated force field parameterization for non-polarizable and polarizable atomic models based on ab initio target data. Journal of Chemical Theory and Computation, 9(12), 5271-5285. [Link]

  • Cheung, D. L., & Chen, Y. (2022). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, 62(15), 3612-3622. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). Automated force field parameterization for nonpolarizable and polarizable atomic models based on ab initio target data. Journal of Chemical Theory and Computation, 9(12), 5271-5285. [Link]

  • Mallik, B., & Floudas, C. A. (2018). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Information and Modeling, 58(8), 1663-1675. [Link]

  • GROMACS Documentation. (n.d.). Force fields. Retrieved February 5, 2026, from [Link]

  • BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved February 5, 2026, from [Link]

  • MacKerell, A. D., Jr. (n.d.). CGenFF: The CHARMM General Force Field. Concordia University. Retrieved February 5, 2026, from [Link]

  • Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55-64. [Link]

  • q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: Overview. Retrieved February 5, 2026, from [Link]

  • Guvench, O., & MacKerell, A. D., Jr. (2008). Molecular Mechanics. In Computational Biophysics (pp. 85-108). [Link]

  • Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology, 38, 119-128. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Computational Chemistry. (2021). Amber Custom Residue Parameterization. Retrieved February 5, 2026, from [Link]

  • Dupradeau, F. Y., et al. (2010). The R.E.D. Tools: advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821-7839. [Link]

  • Sirirak, J., & Tantimongcolwat, T. (2020). QM/MM investigation of the discriminatory pre-transfer editing mechanism operated by Lysyl-tRNA synthetase. ResearchGate. [Link]

  • Oddo, A., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(41), 10392-10399. [Link]

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  • Rizzo Lab. (2011). Nonstandard residues prep. Stony Brook University. Retrieved February 5, 2026, from [Link]

  • Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Automation of the CHARMM General Force Field (CGenFF) II: Assignment of Bonded Parameters and Partial Atomic Charges. Journal of Chemical Information and Modeling, 52(12), 3155-3168. [Link]

  • Kumar, N., & Rai, N. (2021). A computational framework for evaluating molecular dynamics potential parameters employing quantum mechanics. Physical Chemistry Chemical Physics, 23(33), 17897-17909. [Link]

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Safety Operating Guide

Operational Guide: Disposal of Boc-L-beta-methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the standard operating procedure (SOP) for the disposal of Boc-L-beta-methylisoleucine (and chemically related Boc-protected aliphatic amino acids). While often perceived as benign "biological" building blocks, Boc-protected derivatives are synthetic organic chemicals .[1] They possess distinct flammability profiles and acid-labile reactivities that distinguish them from native amino acids.[1]

Critical Safety Directive: Do not treat this substance as standard biological waste. It must be managed as Non-Halogenated Organic Chemical Waste .

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream against the chemical's intrinsic properties.

PropertySpecificationOperational Implication
Chemical Name Boc-L-beta-methylisoleucineProtected Amino Acid / Chiral Intermediate
Physical State White to off-white powderDust explosion hazard if aerosolized in large quantities.[1]
Reactivity Acid Labile CRITICAL: Contact with strong acids (TFA, HCl) releases Isobutylene gas and CO₂, causing rapid pressure buildup in closed vessels.
Combustibility Combustible Organic SolidHigh calorific value; suitable for fuel blending/incineration.[1]
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE required; not acutely toxic (Not P-Listed).[1]
RCRA Status Non-Regulated (unless mixed)Does not carry a specific U-code, but treated as hazardous waste due to flammability/irritant characteristics.[1]
Pre-Disposal Protocol: The "Why" Behind the Steps
3.1 Segregation Logic
  • Do NOT mix with Oxidizers: The tert-butyl carbamate (Boc) moiety adds significant organic fuel load.[1] Mixing with strong oxidizers (e.g., permanganates, nitrates) creates a high-risk fire hazard.[1]

  • Do NOT mix with Strong Acids: As noted in the profile, the Boc group cleaves under acidic conditions.

    • Scenario: You throw Boc-amino acid waste into a carboy containing waste TFA (Trifluoroacetic acid).[1]

    • Result: The mixture generates isobutylene gas.[1] If the cap is tight, the container may pressurize and rupture.

3.2 Waste Categorization

You must determine the state of the waste to select the correct stream.[1]

  • Stream A: Pure Solid / Spilled Powder. (Most common for expired reagents).[1]

  • Stream B: Solution Waste. (Reaction mixtures, mother liquors).[1]

Step-by-Step Disposal Workflow
Protocol A: Solid Waste (Expired or Contaminated Solids)
  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >100g of fine powder, use a dust mask or work inside a fume hood.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

    • Why: Glass can break during transport; narrow necks make filling difficult and increase dust risks.[1]

  • Transfer: Carefully transfer the solid into the container. Wipe the threads of the jar clean before capping to ensure a tight seal.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Boc-L-beta-methylisoleucine" (Do not use abbreviations like "Boc-BMI").[1]

    • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable" (if applicable by local fire code).[1]

  • Accumulation: Store in the Satellite Accumulation Area (SAA) away from heat sources.

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario 1: Dissolved in DMF, Methanol, or Ethyl Acetate. -> Non-Halogenated Organic Waste .

    • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.[1] -> Halogenated Organic Waste .[1]

  • pH Check: Ensure the solution pH is > 3.0 .

    • Why: If the waste solution is highly acidic, neutralize it slowly with sodium bicarbonate before capping. This prevents the "Boc-decomposition pressure bomb" effect described in Section 3.1.[1]

  • Transfer: Pour into the appropriate solvent waste carboy (Safety Can).

  • Log: Record the volume and concentration on the waste log sheet.

Decision Tree: Waste Stream Routing

The following diagram illustrates the decision logic for disposing of Boc-protected amino acids.

DisposalLogic Start Start: Boc-L-beta-methylisoleucine Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath dissolved in Solution StateCheck->LiquidPath Wet SolidCont Container: Wide-Mouth HDPE SolidPath->SolidCont SolventCheck Check Solvent Type LiquidPath->SolventCheck FinalSolid Label: Non-Halogenated Organic Solid SolidCont->FinalSolid NonHalo Solvent: MeOH, DMF, EtOAc SolventCheck->NonHalo No Halogens Halo Solvent: DCM, Chloroform SolventCheck->Halo Contains Halogens AcidCheck Is pH < 3? NonHalo->AcidCheck Halo->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Buildup) AcidCheck->Neutralize Yes (Risk) FinalNonHalo Label: Non-Halogenated Solvent Waste AcidCheck->FinalNonHalo No (Safe) FinalHalo Label: Halogenated Solvent Waste AcidCheck->FinalHalo No (Safe) Neutralize->FinalNonHalo Neutralize->FinalHalo

Figure 1: Decision matrix for segregating Boc-protected amino acid waste to prevent incompatibility incidents.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Assess: If the spill is < 100g, it is a "Minor Spill."[1]

  • Isolate: Alert nearby personnel.

  • Sweep: Do not use a vacuum cleaner (risk of dust ignition).[1] Use a brush and dustpan to gently sweep the powder.[1]

  • Wash: Clean the surface with water and soap.[1][2][3] The residue is biodegradable but slippery.[1]

  • Disposal: Place the sweepings and contaminated paper towels into a sealed bag and treat as Solid Chemical Waste (Protocol A).

Regulatory & Compliance Context
  • EPA (USA): While not listed on the P-list or U-list (40 CFR 261.33), this chemical falls under the "Cradle-to-Grave" responsibility.[1] It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Drain Disposal: Strictly Prohibited.

    • Reasoning: Although amino acids are biological, the high Carbon/Nitrogen content increases Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in municipal water systems. Furthermore, the synthetic Boc-group renders it a non-natural xenobiotic until degraded.[1]

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 23615384, Beta-methylisoleucine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][4] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Boc-L-beta-methylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Boc-L-beta-methylisoleucine (a protected non-canonical amino acid) presents a unique safety profile. While the solid compound itself is generally classified as a low-toxicity irritant, the operational context of its use—specifically peptide coupling and deprotection—introduces significant chemical hazards.

As your partner in laboratory safety, we look beyond the vial. This guide addresses not just the solid handling, but the "hidden" risks associated with the solvents (DCM, DMF) and deprotection reagents (TFA) required to utilize this product effectively.

Core Safety Philosophy: Protect against the process, not just the powder.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific phases of interaction.

Operational PhasePrimary HazardMechanism of InjuryCritical Control Point
1. Solid Handling ParticulatesInhalation of fine dust; Mechanical eye irritation.Weighing Balance
2. Solubilization Solvent ExposureDermal absorption of DMF (liver toxin) or DCM (carcinogen/volatile).Fume Hood / Glove Box
3. Deprotection CorrosivesChemical burns from TFA (Trifluoroacetic acid) or HCl .Fume Hood

Expert Insight: Boc-protected amino acids are often prone to static charge. When weighing, the powder can "jump," increasing inhalation risk and contamination. Anti-static guns or ionizing bars are recommended during the weighing step.

PPE Selection Matrix

The following PPE standards are required to ensure a self-validating safety system.

A. Respiratory Protection
  • Standard Operation: Work within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Weighing): If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 particulate respirator.

    • Rationale: Prevents sensitization. Although rare with Boc-amino acids, repeated inhalation of peptide intermediates can trigger immune responses [1].

B. Dermal Protection (Gloves)

This is the most critical area of failure in peptide synthesis. Standard nitrile gloves provide poor protection against common peptide solvents.

Glove MaterialThicknessBreakthrough Time (DCM)Breakthrough Time (DMF)Recommendation
Standard Nitrile 4-5 mil< 1 minute ~10-15 minutesDouble Glove Only. Change immediately upon splash.
Laminate (Silver Shield) Multi-layer> 4 hours> 4 hoursMandatory for spill cleanup or bulk solvent handling.
Latex VariousN/AN/ADo Not Use. Poor chemical resistance and allergy risk.

Protocol: Wear two pairs of nitrile gloves.[1] If the outer glove is splashed with DCM (Dichloromethane), strip it immediately. The inner glove provides a temporary barrier while you exit to wash hands [2].

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient during the deprotection phase due to the volatility of TFA.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (Boc-amino acids are combustible solids).

Operational Workflow Protocol

The following workflow integrates safety steps directly into the experimental procedure.

Phase 1: Weighing & Transfer
  • Preparation: Don double nitrile gloves and safety goggles. Verify fume hood airflow.

  • Static Control: Use an anti-static gun on the weighing boat and spatula.

  • Transfer: Weigh the Boc-L-beta-methylisoleucine.

    • Note: If the powder adheres to the spatula, do not shake it vigorously. Tap gently to avoid aerosolization.

  • Cleanup: Wipe the balance area with a damp paper towel (water/methanol) immediately to capture invisible dust.

Phase 2: Solubilization & Coupling
  • Solvent Addition: When adding DMF or DCM, ensure the sash is at the lowest working height.

  • Visual Check: Inspect the outer pair of gloves for "rippling" or deformation—this indicates solvent permeation. Replace immediately.

Phase 3: Deprotection (The High-Risk Step)
  • Reagent Handling: When adding TFA (Trifluoroacetic acid), assume the generation of corrosive vapors.

  • Sash Management: Lower hood sash to protect the face from potential splashing or vigorous bubbling (CO2 release is common during Boc removal).

  • Neutralization: Have a saturated Sodium Bicarbonate (NaHCO3) solution ready before starting the reaction to neutralize spills instantly.

Visualized Safety Workflow

The following diagram outlines the decision logic for PPE and handling based on the specific chemical state.

G Start Start: Handling Boc-L-beta-methylisoleucine State_Solid State: Solid / Powder Start->State_Solid Risk_Dust Risk: Inhalation/Static State_Solid->Risk_Dust State_Soln State: Solvated (DCM/DMF) Risk_Perm Risk: Glove Permeation State_Soln->Risk_Perm State_Deprot State: Deprotection (TFA) Risk_Burn Risk: Corrosive Vapor/Splash State_Deprot->Risk_Burn PPE_Solid PPE: N95/Hood + Nitrile (x1) Risk_Dust->PPE_Solid PPE_Soln PPE: Hood + Nitrile (x2) (Change on Splash) Risk_Perm->PPE_Soln PPE_Deprot PPE: Hood + Goggles + Laminate Gloves (Recommended) Risk_Burn->PPE_Deprot Action_Weigh Action: Anti-static Weighing PPE_Solid->Action_Weigh PPE_Soln->State_Deprot Add Acid Action_Spill Emergency: Strip Outer Glove -> Wash 15 mins PPE_Soln->Action_Spill If Splash Occurs Action_Weigh->State_Soln Dissolve

Caption: Operational Logic Flow for PPE selection based on the changing chemical state of the amino acid during synthesis.

Disposal & Emergency Procedures

Waste Management

Do not dispose of this compound down the drain.

  • Solid Waste: Excess powder must be bagged, labeled "Non-Hazardous Chemical Waste" (unless mixed with hazardous contaminants), and incinerated.

  • Liquid Waste: Solutions containing DCM or DMF must be segregated into Halogenated (DCM) or Non-Halogenated (DMF) organic waste streams.

  • Acidic Waste: Deprotection mixtures (TFA) must be collected separately or neutralized (pH 6-9) before disposal, strictly adhering to local EHS regulations.

Emergency Response
  • Skin Contact (Solid): Wash with soap and water.[2]

  • Skin Contact (Solvent/Acid): Immediate flushing for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention if TFA was involved.

References

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Guide.[1][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: L-isoleucine and derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.